Technical Documentation Center

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
  • CAS: 1186310-79-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol , a heterocyclic compound of significant interest to researchers and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol , a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The imidazo[4,5-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, owing to its structural similarity to endogenous purines, which allows for interaction with a variety of enzymatic targets. This guide will delve into a robust synthetic methodology for the preparation of this specific derivative and detail the analytical techniques crucial for its structural elucidation and purity assessment.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine heterocyclic system is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural resemblance to purine bases enables it to act as a bioisostere, leading to interactions with various kinases and other enzymes implicated in pathological conditions. Consequently, derivatives of this core structure are actively investigated for their potential as therapeutic agents in oncology, inflammation, and neurodegenerative diseases. The title compound, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, serves as a valuable building block for the synthesis of more complex molecules, with the hydroxymethyl group at the 6-position providing a versatile handle for further chemical modifications.

Strategic Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

The most direct and efficient synthetic route to (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol involves the reduction of its corresponding aldehyde precursor, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde . This strategy is predicated on the well-established and chemoselective reduction of an aldehyde to a primary alcohol, a fundamental transformation in organic synthesis.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde . The reduction is typically achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄). This reagent is favored for its operational simplicity and its compatibility with a wide range of functional groups.

Synthetic Pathway aldehyde 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde alcohol (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol aldehyde->alcohol Reduction reagents NaBH4, Ethanol

Exploratory

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

An in-depth search of scientific literature and chemical databases reveals that "(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol" is not a widely studied compound with a publicly documented mechanism of action. Its biol...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search of scientific literature and chemical databases reveals that "(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol" is not a widely studied compound with a publicly documented mechanism of action. Its biological activity and molecular targets have not been characterized in peer-reviewed publications or major pharmacological databases.

Therefore, this technical guide will adopt a strategic, forward-looking approach. Instead of detailing a known mechanism, this document will serve as an expert-driven whitepaper outlining a comprehensive, multi-stage research program designed to elucidate the mechanism of action for this novel chemical entity. We will proceed under the hypothesis that the compound has demonstrated a desirable phenotypic effect (e.g., anti-proliferative activity in a cancer cell line) and the goal is to discover how it works.

This guide is structured to provide a logical, field-proven workflow, from initial target identification to in-vivo validation, reflecting the decision-making process of a senior scientist in a drug discovery setting.

Introduction

The compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, or Cpd-IM6M, represents a novel chemical scaffold with potential therapeutic relevance. The absence of existing data on its biological targets necessitates a systematic and unbiased approach to uncover its mechanism of action (MoA). This guide provides a robust, multi-pronged strategy for characterizing Cpd-IM6M, integrating modern chemical biology, proteomics, and cellular biology techniques. Our objective is to build a self-validating cascade of evidence, from initial hypothesis generation to definitive target confirmation.

The core principle of this workflow is triangulation: leveraging orthogonal methods to confirm initial findings. A discovery made using one technique (e.g., affinity chromatography) must be validated by another (e.g., cellular thermal shift assay) to build a high-confidence MoA model.

Part 1: Unbiased Target Identification Strategies

The first critical step is to identify the direct molecular binding partner(s) of Cpd-IM6M within the proteome. Without prior knowledge, unbiased screening methods are essential to avoid investigational bias.

Chemical Proteomics: Affinity-Based Target Discovery

The most direct method to "fish" for the target protein is to use the compound itself as bait. This involves synthesizing a functionalized version of Cpd-IM6M to enable its immobilization on a solid support.

Rationale: By immobilizing Cpd-IM6M, we can pass a whole-cell lysate over a column containing the compound. Proteins that physically bind to Cpd-IM6M will be retained, while non-binding proteins wash away. The bound proteins can then be eluted and identified via mass spectrometry. A critical control is a competition experiment, where the lysate is pre-incubated with excess free (non-immobilized) Cpd-IM6M. A true binding partner will be competed off and absent in the final eluate, providing a layer of self-validation.

Experimental Protocol: Cpd-IM6M Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of Cpd-IM6M with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an alkyne or amine) suitable for click chemistry or NHS-ester coupling to a solid support. The linker position must be carefully chosen to minimize disruption of the compound's active pharmacophore.

  • Immobilization: Covalently couple the synthesized probe to N-hydroxysuccinimide (NHS)-activated sepharose beads.

  • Lysate Preparation: Culture a relevant cell line (e.g., one showing a phenotypic response to Cpd-IM6M) and prepare a native-state whole-cell lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown:

    • Experimental Arm: Incubate the cell lysate with the Cpd-IM6M-coupled beads.

    • Control Arm: Pre-incubate the lysate with a 100-fold molar excess of free, unmodified Cpd-IM6M for 1 hour before adding it to the Cpd-IM6M-coupled beads.

  • Washing: Wash both sets of beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise the entire protein lane, and subject it to in-gel trypsin digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for protein identification and quantification.

  • Data Interpretation: Identify proteins that are significantly enriched in the experimental arm compared to the competition control arm. These are high-confidence candidate targets.

Workflow Diagram: Affinity-Based Target Identification

cluster_prep Preparation cluster_exp Experiment Cpd Synthesize Cpd-IM6M with Linker Beads Immobilize on Sepharose Beads Cpd->Beads Exp_Arm Incubate Lysate with Beads Beads->Exp_Arm Control_Arm Pre-incubate Lysate with Free Cpd-IM6M, then add Beads Beads->Control_Arm Lysate Prepare Native Cell Lysate Lysate->Exp_Arm Lysate->Control_Arm Wash Wash Beads to Remove Non-Specific Binders Exp_Arm->Wash Control_Arm->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Enriched Proteins (Candidates) MS->Analysis

Caption: Workflow for identifying protein targets of Cpd-IM6M via affinity chromatography.

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more thermally stable when its ligand is bound. This technique validates target engagement directly within the complex milieu of a living cell, providing strong, in-situ evidence.

Rationale: By heating intact cells or cell lysates to various temperatures, proteins will denature and precipitate. However, if Cpd-IM6M is bound to its target, the target protein will be stabilized and remain in solution at higher temperatures compared to its unbound state. This shift in thermal stability can be quantified by Western Blot or mass spectrometry.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of Cpd-IM6M for 1-2 hours.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Pellet the precipitated, denatured proteins by high-speed centrifugation.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the abundance of the candidate protein (identified from the affinity pulldown) at each temperature point using Western Blot.

  • Data Interpretation: In the Cpd-IM6M-treated samples, the target protein should show a visible band at higher temperatures compared to the vehicle-treated samples. This "shift" confirms direct engagement.

Part 2: Biophysical and Biochemical Validation

Once a high-confidence candidate target is identified (e.g., "Protein X"), the next step is to quantitatively characterize its interaction with Cpd-IM6M using purified components.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (on-rate, kₐ), dissociation kinetics (off-rate, kₔ), and binding affinity (dissociation constant, Kₐ).

Rationale: This is the gold standard for confirming a direct, physical interaction. By immobilizing purified Protein X on a sensor chip and flowing different concentrations of Cpd-IM6M over it, we can precisely measure the binding and dissociation events. This provides the definitive Kₐ value, which is a critical parameter for any drug development program.

Data Presentation: Hypothetical SPR Results

CompoundTargetkₐ (1/Ms)kₔ (1/s)Kₐ (nM)
Cpd-IM6MProtein X1.5 x 10⁵3.0 x 10⁻³20

This table illustrates the type of quantitative data generated, which is essential for ranking and optimizing compounds.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).

Rationale: While SPR measures kinetics, ITC confirms the binding stoichiometry (e.g., does one molecule of Cpd-IM6M bind to one molecule of Protein X?). It also provides thermodynamic data that can offer insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). This serves as an orthogonal validation of the binding observed in SPR.

Part 3: Cellular Mechanism of Action and Pathway Analysis

With a validated target in hand, we must now connect this molecular interaction to the observed cellular phenotype.

Target Engagement and Downstream Signaling

If Protein X is an enzyme (e.g., a kinase), the most direct test is a biochemical assay to measure if Cpd-IM6M inhibits its activity. If Protein X is part of a known signaling pathway, we must investigate the downstream consequences of its modulation.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with a dose-response of Cpd-IM6M (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a relevant time period.

  • Lysis & Protein Quantification: Prepare whole-cell lysates and normalize protein concentration using a BCA assay.

  • Western Blot: Perform Western blotting using antibodies against Protein X and key downstream signaling nodes. For example, if Protein X is a kinase, use a phospho-specific antibody for its known substrate.

  • Analysis: Quantify the changes in protein phosphorylation or abundance to confirm that Cpd-IM6M engages its target and modulates the expected downstream pathway in a dose-dependent manner.

Signaling Pathway Diagram: Hypothetical MoA

Cpd Cpd-IM6M ProteinX Protein X (Target) Cpd->ProteinX Inhibition pSubstrate p-Substrate (Active) ProteinX->pSubstrate Catalysis Substrate Substrate Downstream Downstream Signaling pSubstrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: Proposed signaling pathway for Cpd-IM6M inhibiting its target, Protein X.

Conclusion

References

(Note: As no specific literature exists for Cpd-IM6M, this section provides references for the methodologies described in this strategic guide.)

  • Affinity-Based Chemical Proteomics

    • Title: Thermal proteome profiling for interrog
    • Source: N
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface Plasmon Resonance (SPR) for Characterizing High-Affinity Small-Molecule Fragments
    • Source: SLAS Discovery
    • URL: [Link]

  • Isothermal Titration Calorimetry (ITC)

    • Title: Isothermal Titr
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

  • LC-MS/MS in Proteomics

    • Title: What is LC-MS/MS and how is it used in proteomics?
    • Source: Technology Networks
    • URL: [Link]

Foundational

Spectroscopic Characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a molecule of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a molecule of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental spectra in the public domain, this document synthesizes theoretical principles with spectral data from analogous structures to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar imidazopyridine derivatives.

The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of new therapeutic agents based on this framework.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Experimental Protocol for NMR Data Acquisition (Proposed)

For the acquisition of high-quality NMR data, a standardized protocol is essential. The following methodology is proposed based on common practices for heterocyclic compounds.

Caption: Proposed workflow for NMR sample preparation and data acquisition.

The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signal from the hydroxyl group, which can be observed.[2][3][4]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in DMSO-d₆ is summarized in Table 1. The chemical shifts are estimated based on the analysis of similar imidazopyridine and functionalized pyridine systems.[5][6][7]

Table 1: Predicted ¹H NMR Data for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3s1HH-5Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
~8.1s1HH-2Aromatic proton on the imidazole ring.
~7.8s1HH-7Aromatic proton on the pyridine ring.
~5.4t1H-OHHydroxyl proton, likely a triplet due to coupling with the adjacent CH₂ group. The chemical shift can be variable and concentration-dependent.
~4.6d2H-CH₂-Methylene protons of the methanol group, appearing as a doublet due to coupling with the hydroxyl proton.
~3.8s3H-CH₃Methyl protons on the imidazole nitrogen, appearing as a singlet. The chemical shift is consistent with N-methyl groups on imidazole rings.[8][9][10]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Table 2 outlines the expected chemical shifts based on data from related imidazopyridine structures.[5][7][11][12]

Table 2: Predicted ¹³C NMR Data for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Chemical Shift (δ, ppm)AssignmentRationale
~155C-7aQuaternary carbon at the fusion of the two rings.
~148C-5Aromatic carbon in the pyridine ring.
~142C-2Aromatic carbon in the imidazole ring.
~138C-3aQuaternary carbon at the fusion of the two rings.
~120C-7Aromatic carbon in the pyridine ring.
~118C-6Aromatic carbon bearing the methanol substituent.
~62-CH₂-Carbon of the methylene group in the methanol substituent.
~32-CH₃Carbon of the methyl group on the imidazole nitrogen.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for MS Data Acquisition (Proposed)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

Caption: Proposed workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation

The expected molecular weight of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (C₈H₉N₃O) is 163.18 g/mol . In positive mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 164.19.

The fragmentation of the imidazopyridine core can be complex. Based on studies of similar structures, key fragmentation pathways may involve the loss of small neutral molecules.[13][14][15][16][17]

Table 3: Predicted MS Fragmentation of [M+H]⁺ for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

m/zProposed FragmentNeutral Loss
164.19[C₈H₁₀N₃O]⁺-
146.18[C₈H₈N₃]⁺H₂O
133.15[C₇H₇N₃]⁺CH₂O
119.13[C₆H₅N₃]⁺CH₃CN

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition (Proposed)

A common and straightforward method for solid samples is the use of an Attenuated Total Reflectance (ATR) accessory.

Caption: Proposed workflow for ATR-IR analysis.

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorption bands for the hydroxyl, aromatic, and alkyl functional groups present in the molecule.[18][19][20][21]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3400-3200O-HStretchingStrong, Broad
3100-3000Aromatic C-HStretchingMedium
2950-2850Aliphatic C-HStretchingMedium
1620-1450C=C and C=NAromatic Ring StretchingMedium to Strong
1250-1000C-OStretchingStrong

The broad O-H stretch is a highly characteristic feature of alcohols in an IR spectrum. The presence of aromatic C-H stretches above 3000 cm⁻¹ confirms the aromatic nature of the imidazopyridine core.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. The presented NMR, MS, and IR data, derived from established spectroscopic principles and analysis of analogous compounds, offer a robust framework for the structural verification of this important heterocyclic molecule. Researchers and scientists working with this or related compounds can utilize this guide to aid in the interpretation of their own experimental data and to ensure the correct structural assignment, a critical aspect of chemical synthesis and drug discovery.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. Available at: [Link]

  • imidazo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. Available at: [Link]

  • Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Cusabio. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • IR Spectroscopy Peak Analysis Guide. Scribd. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Cranfield University. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • IR Absorption Table. University of California, Los Angeles. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Imidazo[4,5-b]pyridine Compounds

Prepared by: Gemini, Senior Application Scientist Executive Summary The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a bioisostere and interact with a wide array of biological targets.[1][2][3] This privileged structure is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][4][5] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of novel imidazo[4,5-b]pyridine derivatives. We will dissect both classical and modern synthetic strategies, offer detailed experimental protocols, and explain the causal logic behind molecular design choices. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to innovate within this promising chemical space.

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Medicinal Chemistry

The significance of the imidazo[4,5-b]pyridine core lies in its identity as a purine isostere, where one of the nitrogen atoms in the purine's six-membered ring is replaced by a carbon atom.[6] This subtle yet critical modification maintains the overall shape and hydrogen bonding capabilities necessary for interacting with biological targets like kinases, while offering distinct physicochemical properties and metabolic profiles. This bioisosteric relationship is a rational starting point in drug design, allowing chemists to modulate activity, selectivity, and pharmacokinetic parameters.[7]

Imidazo[4,5-b]pyridines have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Their most profound impact, however, has been in oncology. The scaffold serves as an effective hinge-binding motif in numerous protein kinase inhibitors, targeting enzymes like Aurora kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs) that are critical for cancer cell proliferation and survival.[1][4][8][9][10] The development of novel derivatives continues to be a vibrant area of research, aimed at overcoming drug resistance and improving safety profiles.[8][11]

Core Synthetic Strategies and Retrosynthetic Analysis

The construction of the imidazo[4,5-b]pyridine core is a well-explored area of synthetic chemistry, with methods evolving from harsh, classical conditions to more elegant and efficient modern techniques.

Classical Synthetic Routes

Historically, the most common approach involves the condensation of a substituted pyridine-2,3-diamine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester).[1] This method, while direct, often requires high temperatures and strongly acidic conditions (like polyphosphoric acid), which can limit the diversity of functional groups that can be incorporated into the final molecule.[1] Condensation with aldehydes requires an additional oxidative step to form the aromatic imidazole ring.[1]

Modern Synthetic Methodologies

Contemporary drug discovery demands milder, more versatile, and higher-yielding reactions. Modern methods have addressed the limitations of classical synthesis:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig and Suzuki couplings have become indispensable.[12] These methods allow for the late-stage introduction of aryl and heteroaryl groups at various positions of a pre-formed halo-imidazo[4,5-b]pyridine core, enabling rapid library synthesis for SAR studies.[1][11]

  • Tandem and One-Pot Reactions: Highly efficient strategies have been developed that combine multiple reaction steps into a single operation without isolating intermediates. For instance, a powerful approach involves starting from 2-chloro-3-nitropyridine, where a tandem SNAr reaction, nitro group reduction, and cyclization with an aldehyde can rapidly construct the core in a single pot.[13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical condensation and cyclization reactions.[1][14]

General Retrosynthetic Analysis

A logical retrosynthetic approach is crucial for planning the synthesis of complex derivatives. The core can be disconnected to reveal key starting materials, guiding the selection of an appropriate forward-synthetic strategy.

G Target Target Imidazo[4,5-b]pyridine (Substituted at C2, N3, etc.) Core Imidazo[4,5-b]pyridine Core Target->Core Disconnect_C2 C2-R Disconnection (e.g., Suzuki, Buchwald-Hartwig) Target->Disconnect_C2 Functionalization Disconnect_Imidazole Imidazole Ring Formation (Condensation) Core->Disconnect_Imidazole Retrosynthesis Starting_Materials_1 Halogenated Imidazo[4,5-b]pyridine + R-B(OH)2 or R-NH2 Disconnect_C2->Starting_Materials_1 Starting_Materials_2 2,3-Diaminopyridine + R-CHO or R-COOH Disconnect_Imidazole->Starting_Materials_2

Caption: General retrosynthetic analysis of the imidazo[4,5-b]pyridine scaffold.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-3H-imidazo[4,5-b]pyridines

This protocol describes a highly efficient, one-pot tandem reaction adapted from modern synthetic literature, valued for its operational simplicity and broad substrate scope.[13] It represents a self-validating system where successful synthesis confirms the principles of sequential nucleophilic substitution, reduction, and cyclization.

Rationale for Method Selection

This method is chosen for its efficiency and versatility. It avoids the isolation of intermediates, reducing material loss and saving time. The use of water-isopropyl alcohol (IPA) as a medium is environmentally friendlier than many traditional organic solvents, and sodium dithionite is a mild and effective reducing agent for the nitro group. The entire sequence proceeds under an open atmosphere, enhancing its practicality for library synthesis.[13]

Detailed Step-by-Step Methodology

Objective: To synthesize a 2,3-disubstituted-3H-imidazo[4,5-b]pyridine from 2-chloro-3-nitropyridine, a primary amine, and an aldehyde.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Primary amine (e.g., n-propylamine) (1.2 eq)

  • Aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Sodium dithionite (Na₂S₂O₄) (4.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Isopropyl alcohol (IPA)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: SNAr Reaction: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), IPA, and water (in a 1:1 ratio, e.g., 5 mL each per mmol of starting material). Add the primary amine (1.2 eq). Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Step 2: Reduction and Cyclization: To the same flask, add the aldehyde (1.2 eq), potassium carbonate (3.0 eq), and sodium dithionite (4.0 eq).

  • Step 3: Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The solution will typically change color. Monitor the formation of the product by TLC.

  • Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Step 5: Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Step 6: Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Step 7: Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,3-disubstituted-3H-imidazo[4,5-b]pyridine.

  • Step 8: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13]

G cluster_flask One-Pot Reaction Vessel cluster_workup Purification Workflow A 1. Add 2-chloro-3-nitropyridine, primary amine, IPA/H₂O B 2. Stir at RT (2-3h) (SNAr Reaction) A->B C 3. Add aldehyde, K₂CO₃, and Na₂S₂O₄ B->C D 4. Reflux (4-6h) (Reduction & Cyclization) C->D E 5. Cool & Quench with H₂O D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, & Concentrate F->G H 8. Silica Gel Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing a hit compound into a clinical candidate. For imidazo[4,5-b]pyridine kinase inhibitors, SAR exploration typically focuses on modifying substituents at key positions to enhance potency, selectivity, and drug-like properties.

  • C2-Position: This position often projects into the solvent-exposed region of the ATP-binding pocket. Substituents here can be modified to improve potency and modulate physicochemical properties like solubility. Introducing groups that form additional hydrogen bonds or hydrophobic interactions can be beneficial.[8][9]

  • N3-Position: Alkylation or arylation at this position can influence the orientation of the C2 substituent and overall compound conformation. This position can be used to tune properties without directly interacting with the kinase hinge region.

  • C6 and C7-Positions: These positions on the pyridine ring are critical for achieving selectivity and potency. For example, in Aurora kinase inhibitors, specific motifs at the C7 position were found to be crucial for high potency.[9][10] Modification here can also block metabolic pathways, improving compound stability.[11]

G cluster_SAR Key SAR Modification Points C2 C2 C2_label Modulates potency & solubility N3 N3 N3_label Tunes conformation & properties C6 C6 C6_label Impacts selectivity & metabolism C7 C7 C7_label Often key for potency & selectivity

Caption: Key positions on the imidazo[4,5-b]pyridine core for SAR exploration.

Tabulated SAR Data Example

The following table illustrates a hypothetical SAR for a series of imidazo[4,5-b]pyridine derivatives designed as BTK inhibitors.

Compound IDR¹ (C2-Position)R² (C7-Position)BTK IC₅₀ (nM)Notes
1a (Hit) Phenyl-H2460Initial moderate potency.
1b 4-Hydroxyphenyl-H980H-bond donor improves potency.
1c 2,4-Dihydroxyphenyl-H1140Second -OH does not improve potency, may indicate steric clash.[8]
1d 4-Hydroxyphenyl-Cl550Small electron-withdrawing group at C7 enhances activity.
1e 4-HydroxyphenylMorpholinomethyl154Larger group at C7 extends into a new pocket, significantly boosting potency.[8]
1f 4-MethoxyphenylMorpholinomethyl1250Capping the C2-hydroxyl group abolishes key H-bond; activity drops.

This is representative data based on principles described in the literature.[8][15]

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold remains a highly valuable and versatile platform in drug discovery. Its success as a bioisostere for purines, particularly in the realm of kinase inhibition, is well-established. Advances in synthetic chemistry have made the creation of diverse compound libraries more efficient than ever, enabling thorough exploration of structure-activity relationships.

Future research will likely focus on several key areas:

  • Novel Biological Targets: While kinase inhibition is a major application, the scaffold's potential against other targets, such as BET bromodomains for neuropathic pain, is an emerging field.[16]

  • Scaffold Hopping and Computational Design: The use of deep learning and other computational tools to perform "scaffold hopping" can generate entirely new core structures that retain the key binding features of known imidazo[4,5-b]pyridine inhibitors, leading to novel intellectual property.[17][18]

  • Targeted Drug Delivery: Conjugating potent imidazo[4,5-b]pyridine warheads to antibodies or other targeting moieties could improve efficacy and reduce off-target toxicity.

  • Green Chemistry: The continued development of synthetic methods that use environmentally benign solvents and catalysts will be crucial for sustainable drug manufacturing.[13]

By integrating modern synthetic strategies with rational, structure-based design, the imidazo[4,5-b]pyridine scaffold is poised to deliver the next generation of therapeutics for a wide range of human diseases.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. Available at: [Link]

  • Bavetsias, V., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. Available at: [Link]

  • Yadav, P., et al. (2015). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Archiv der Pharmazie, 348(9), 652-660. Available at: [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5237-5250. Available at: [Link]

  • Wang, S., et al. (2015). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3291-3296. Available at: [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available at: [Link]

  • Sreevastav, K., & Kumar, Y. N. (2017). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 7(2), 1-8. Available at: [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2476. Available at: [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. Available at: [Link]

  • Johnson, E., et al. (2011). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 2(12), 929–934. Available at: [Link]

  • Bukowski, L., & Janowiec, M. (1995). SYNTHESIS OF NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 52(1), 29-34. Available at: [Link]

  • Kumar, D., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. World Journal of Pharmaceutical Research, 6(8), 1184-1196. Available at: [Link]

  • Kim, J., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9548–9562. Available at: [Link]

  • Liu, X., et al. (2021). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications, 57(80), 10385-10388. Available at: [Link]

  • Reddy, T. S., et al. (2021). Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4900–4912. Available at: [Link]

  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1183–1193. Available at: [Link]

  • Sharma, V. K. (2022). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Journal of Advanced Zoology, 43(1), 871-875. Available at: [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3). Available at: [Link]

  • Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(10), 553–558. Available at: [Link]

  • Kumar, R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4386–4395. Available at: [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. Available at: [Link]

  • Favi, G. (Ed.). (2020). Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11). Available at: [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Perković, I., et al. (2016). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 21(11), 1530. Available at: [Link]

  • El-Faham, A., et al. (2006). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Bukowski, L., & Janowiec, M. (1995). Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. Acta Poloniae Pharmaceutica, 52(1), 29-34. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]

Sources

Foundational

In Vitro Efficacy of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: A Technical Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the in vitro evaluation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a novel compound belonging to the therapeutically significant imidazo[4,5-b]pyridine class. T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a novel compound belonging to the therapeutically significant imidazo[4,5-b]pyridine class. The structural similarity of this scaffold to purines has led to the exploration of its derivatives against a range of biological targets, particularly in oncology.[1] Imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of critical cellular kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases, and have also been investigated as modulators of the PI3K/mTOR pathway.[1][2][3]

This document outlines a strategic, multi-tiered approach to characterize the compound's biological activity, moving from broad-based cytotoxicity screening to detailed mechanistic studies. The experimental choices are rationalized to build a robust data package, ensuring scientific integrity and providing a clear path for further development.

Part 1: Foundational Activity Screening

The initial phase of any in vitro evaluation is to ascertain the compound's general cytotoxic or anti-proliferative potential across a panel of relevant cancer cell lines. This provides a foundational understanding of its potency and spectrum of activity.

Multi-Lineage Cell Viability Assessment

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol across a diverse set of human cancer cell lines. The selection of cell lines should be guided by the known activities of related imidazopyridine compounds.[2][4]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale for Inclusion
MCF-7 Breast (ER+)Commonly used luminal A breast cancer model.[2][4]
MDA-MB-468 Breast (Triple-Negative)Represents a more aggressive breast cancer subtype.[4]
HCT116 ColonA standard model for colorectal cancer studies.[2]
K562 Leukemia (CML)A suspension cell line to assess activity in hematological malignancies.[4]
A549 LungA common model for non-small cell lung cancer.[1]
Experimental Workflow: Cell Viability

A streamlined workflow is crucial for efficient and reproducible screening. The use of a luminescence-based assay for ATP content (e.g., CellTiter-Glo®) is recommended over colorimetric assays (e.g., MTT) due to its higher sensitivity and fewer interference issues.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis start Seed cells in 96-well plates incubation1 Incubate for 24h (adhesion) start->incubation1 compound Prepare serial dilutions of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol treatment Treat cells with compound dilutions compound->treatment incubation2 Incubate for 72h treatment->incubation2 reagent Add CellTiter-Glo® Reagent lyse Incubate (10 min) to lyse cells reagent->lyse read Measure luminescence lyse->read normalize Normalize data to vehicle control curvefit Fit dose-response curve (e.g., four-parameter logistic) normalize->curvefit ic50 Determine IC50 values curvefit->ic50

Caption: Workflow for cell viability screening.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol serial dilutions in complete growth medium. A typical starting concentration would be 100 µM, with 8-10 dilution points.

  • Treatment: Remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: After subtracting background, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized data against the log of the compound concentration and fit a nonlinear regression curve to determine the IC50 value.

Part 2: Target Identification and Mechanistic Elucidation

Following the identification of promising anti-proliferative activity, the next logical step is to investigate the compound's mechanism of action. Based on the imidazo[4,5-b]pyridine scaffold, kinase inhibition is a primary hypothesis.[1][2] A targeted approach focusing on kinases known to be inhibited by this class of compounds is scientifically sound.

Biochemical Kinase Inhibition Assays

Direct assessment of the compound's ability to inhibit specific kinase enzymes in a cell-free system is the gold standard for confirming a direct interaction. This approach isolates the enzyme from cellular feedback loops, providing a clean measure of inhibitory potency (IC50).

Proposed Primary Kinase Panel:

Kinase TargetRationale
CDK9/Cyclin T1 Imidazo[4,5-b]pyridine derivatives have shown potent CDK9 inhibitory activity.[2]
Aurora A This mitotic kinase is a known target for this scaffold.[1]
AKT1 The related compound GSK2141795 is a potent pan-AKT inhibitor.[5][6]
BRAF (V600E mutant) Some imidazopyridine-containing drugs like Dabrafenib are potent BRAF inhibitors.[7][8][9]
Protocol: ADP-Glo™ Kinase Assay (Biochemical IC50)

The ADP-Glo™ assay is a robust method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate (a suitable peptide for the specific kinase), and ATP at its Km concentration.

  • Compound Addition: Add (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol across a range of concentrations.

  • Reaction Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescent signal, which correlates with the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by curve fitting.

Hypothetical Biochemical IC50 Data
Kinase TargetIC50 (nM)
CDK9/Cyclin T185
Aurora A210
AKT11500
BRAF (V600E)>10,000

This hypothetical data suggests a primary activity against CDK9 and Aurora A.

Cellular Target Engagement: Phospho-Protein Analysis

To confirm that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation of its downstream substrates. Western blotting is a direct and reliable method for this purpose.

G cluster_pathway CDK9 Signaling Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb complex) RNAPII RNA Polymerase II (Ser2 of CTD) CDK9->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Enables Inhibitor (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Inhibitor->CDK9 Inhibition Apoptosis Downregulation of anti-apoptotic proteins (e.g., Mcl-1) Elongation->Apoptosis Suppresses

Caption: Simplified CDK9 signaling pathway.

Protocol: Western Blot for p-RNA Pol II (Ser2)
  • Cell Treatment: Treat a sensitive cell line (e.g., MCF-7, based on viability data) with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-RNA Polymerase II (Ser2) and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the loading control to assess the dose-dependent inhibition of target phosphorylation.

Part 3: Cellular Phenotypic Assays

After establishing a likely mechanism of action, the final step is to link this mechanism to a specific cellular phenotype, such as cell cycle arrest or apoptosis, which are common outcomes of inhibiting kinases like CDK9 and Aurora A.

Cell Cycle Analysis

Inhibition of cell cycle kinases logically leads to arrest at specific phases of the cell cycle. This can be precisely quantified using flow cytometry.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
  • Treatment: Treat cells with the compound at 1x and 5x IC50 concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in G2/M would be consistent with Aurora kinase inhibition, while CDK9 inhibition can lead to more complex effects, including apoptosis.

Apoptosis Induction

A key desired outcome for an anti-cancer agent is the induction of programmed cell death (apoptosis).

Protocol: Annexin V/PI Apoptosis Assay
  • Treatment: Treat cells with the compound at 1x and 5x IC50 concentrations for 48 hours.

  • Harvesting: Collect all cells, including those in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This technical guide outlines a rigorous and logical progression for the in vitro characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. By systematically moving from broad phenotypic screening to specific biochemical and cellular mechanism-of-action studies, researchers can build a comprehensive understanding of the compound's efficacy and mode of action. The data generated through these workflows will provide a solid foundation for go/no-go decisions regarding further preclinical and in vivo development.

References

  • El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 394-406. Available at: [Link]

  • Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3143. Available at: [Link]

  • Kirwen, E. M., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. Available at: [Link]

  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • Li, G., et al. (2013). A novel imidazopyridine derivative, HS-106, induces apoptosis of breast cancer cells and represses angiogenesis by targeting the PI3K/mTOR pathway. Cancer Letters, 329(1), 59-67. Available at: [Link]

  • Al-Romaigh, F. K., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3161-3168. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Pharmacology Review: TAFINLAR (dabrafenib). Available at: [Link]

  • Dumble, M., et al. (2014). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLOS ONE, 9(5), e97994. Available at: [Link]

  • Therapeutic Goods Administration. (2014). Australian Public Assessment Report for Dabrafenib mesilate. Available at: [Link]

  • Novartis. (2021). HIGHLIGHTS OF PRESCRIBING INFORMATION: TAFINLAR. Available at: [Link]

  • Tolcher, A. W., et al. (2017). A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor GSK2141795 in Patients with Solid Tumors. Targeted Oncology, 12(5), 603-612. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Pharmacology and Toxicology Review: TAFINLAR (dabrafenib). Available at: [Link]

Sources

Exploratory

Structural analogs of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

An In-Depth Technical Guide to the Structural Analogs of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: Synthesis, Structure-Activity Relationships, and Therapeutic Applications Introduction: The Privileged Scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[4,5-b]pyridine core, a bioisosteric analog of natural purines, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its structural and electronic similarity to adenine and guanine allows it to interact with a wide array of biological macromolecules, including enzymes, receptors, and nucleic acids.[2][3] The specific molecule, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, and its direct precursors serve as critical intermediates in the synthesis of highly targeted therapeutics, particularly kinase inhibitors for oncology.[4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the structural analogs of this core molecule. We will move beyond a simple catalog of compounds to explore the causality behind synthetic choices, delve into the nuanced structure-activity relationships (SAR) that govern biological effects, and present validated experimental protocols. The focus is on empowering researchers to rationally design and develop novel therapeutics based on this versatile heterocyclic system.

The Imidazo[4,5-b]pyridine Core: A Foundation for Chemical Diversity

The therapeutic potential of the imidazo[4,5-b]pyridine scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms that can act as hydrogen bond donors and acceptors, mimicking the interactions of endogenous purines.[5] This mimicry is the foundation of its broad biological activity, which includes anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][6]

The synthesis of the core scaffold is versatile, most commonly initiated from substituted 2,3-diaminopyridines or their synthetic equivalents, such as 3-amino-2-nitropyridines. The subsequent cyclization to form the imidazole ring can be achieved through condensation with a variety of reagents, including carboxylic acids, aldehydes, or their derivatives. This flexibility allows for the introduction of diverse substituents at the C2 position, which is a critical vector for modulating biological activity.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product start1 2,3-Diaminopyridine reaction Condensation/ Cyclization (e.g., Polyphosphoric Acid) start1->reaction start2 Carboxylic Acid (R-COOH) start2->reaction product 2-Substituted 1H-Imidazo[4,5-b]pyridine reaction->product Forms Imidazole Ring

Caption: General synthesis of the imidazo[4,5-b]pyridine core.

Synthetic Strategies for Analog Generation

The generation of a diverse chemical library around the imidazo[4,5-b]pyridine core hinges on a set of robust and well-characterized chemical reactions. The choice of strategy is dictated by the desired substitution pattern, as modifications at different positions profoundly impact the molecule's interaction with its biological target.

N-Substitution on the Imidazole Ring

Alkylation or arylation of the imidazole nitrogen atoms (N1 or N3) is a key step in optimizing pharmacokinetic properties and modulating target engagement. The parent molecule's "3-Methyl" group is a prime example.

  • Causality: Introducing small alkyl groups like methyl can enhance metabolic stability and cell permeability. The regioselectivity of N-alkylation can be controlled by the choice of base and reaction conditions. Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF are commonly used for this transformation.[6] Phase-transfer catalysis (PTC) offers a milder alternative for achieving high yields in N-alkylation.

C2-Position Functionalization

The C2 position is frequently substituted with aryl or heteroaryl groups that project into the active sites of target enzymes.

  • Causality: This position is crucial for establishing potency and selectivity. The initial synthesis, involving condensation with an aldehyde or carboxylic acid, directly installs the C2 substituent. For example, reacting 2,3-diaminopyridine with 4-cyanobenzaldehyde yields 2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine, a precursor for many active compounds.[6]

Pyridine Ring Substitution (C5, C6, C7)

Modifying the pyridine portion of the scaffold is critical for fine-tuning solubility, ADME properties, and target interactions, often with residues outside the primary binding pocket.

  • Causality: The C6 position, where the methanol group resides in the parent topic, is a common point of modification. Halogenation (e.g., bromination) at this position provides a chemical handle for further elaboration via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is extensively used to introduce aryl or heteroaryl moieties, significantly expanding the chemical space and allowing for the exploration of new binding interactions.[7]

Protocol 1: Representative N-Methylation of a 1H-Imidazo[4,5-b]pyridine

This protocol describes a general procedure for the synthesis of a 3-methyl analog, adapted from methodologies reported in the literature.[6]

Objective: To selectively introduce a methyl group at the N3 position of the imidazole ring.

Materials:

  • 2-Aryl-1H-imidazo[4,5-b]pyridine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (5.0 eq)

  • Methyl Iodide (CH₃I) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Silica Gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the starting 2-Aryl-1H-imidazo[4,5-b]pyridine to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add the NaH dispersion portion-wise over 15 minutes. Causality: The strong base NaH deprotonates the imidazole NH, forming a nucleophilic anion. Performing this at 0°C controls the exothermic reaction.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C and add methyl iodide dropwise. Causality: The generated anion attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the N-C bond.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the excess NaH by the slow addition of water at 0°C. Remove the DMF under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a DCM/MeOH gradient as the eluent to isolate the desired N-methylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Structure-Activity Relationship (SAR) and Key Biological Targets

The imidazo[4,5-b]pyridine scaffold is a remarkably effective kinase inhibitor backbone. Subtle structural modifications can dramatically alter potency and selectivity, making a thorough understanding of SAR essential.

Kinase Inhibition: The Predominant Application

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Analogs of the imidazo[4,5-b]pyridine scaffold have been developed to target numerous kinases.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., p38 MAP Kinase) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., Aurora Kinase) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->Kinase1 Inhibition Inhibitor->Kinase2 Inhibition

Caption: Inhibition of signaling pathways by imidazo[4,5-b]pyridine analogs.

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their overexpression is linked to cancer. 3D-QSAR and docking studies on imidazo[4,5-b]pyridine derivatives have identified key structural features for potent inhibition.[1][5]

  • p38 MAP Kinase: Imidazo[4,5-b]pyridin-2-one analogs have been developed as potent p38 inhibitors for inflammatory diseases.[8] Structure-based design was used to ensure key hydrogen bond interactions with the kinase hinge region, a critical element for high-affinity binding.[8]

  • Bruton's Tyrosine Kinase (BTK): Noncovalent, reversible BTK inhibitors based on this scaffold have been discovered for B-cell malignancies.[9] SAR studies revealed that a 2,4-dihydroxyphenyl group on an aryl ring and extended functionalities like morpholine on another ring significantly enhanced inhibitory activity by forming hydrogen bonds with key residues like Thr474 and Met477.[9]

  • Cyclin-Dependent Kinase 9 (CDK9): As a transcriptional regulator, CDK9 is an attractive cancer target. Novel imidazo[4,5-b]pyridine derivatives have shown potent CDK9 inhibition, with activity against breast and colon cancer cell lines.[10]

  • p21-Activated Kinase 4 (PAK4): A fragment-based drug design approach identified a 6-Bromo-2-(pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine as a foundational block for developing novel PAK4 inhibitors.[11]

Target Kinase Key Structural Features for High Potency Reported IC₅₀ Range References
Aurora A Varies; specific aryl substitutions at C2 are critical.Sub-micromolar[1][5]
p38 MAP Kinase Imidazo[4,5-b]pyridin-2-one core; specific groups to interact with hinge region.Low nanomolar[8]
BTK (noncovalent) 2,4-dihydroxyphenyl group; extended functionalities (e.g., morpholine).1.14 - 2.46 µM[9]
CDK9 Varies; specific urea and aryl moieties.0.63 - 1.32 µM[10]
Anticancer Mechanisms Beyond Kinase Inhibition

While kinase inhibition is a major focus, the scaffold's versatility allows it to employ other anticancer mechanisms:

  • DNA Intercalation: Tetracyclic derivatives of imidazo[4,5-b]pyridine have shown the ability to intercalate into DNA, disrupting DNA processes and triggering apoptosis.[3]

  • Tubulin Polymerization Inhibition: Certain acrylonitrilederived analogs have been shown to inhibit tubulin polymerization, arresting the cell cycle and preventing cell migration.[6]

Emerging Applications: Mitochondrial Uncouplers

In a novel application, the imidazo[4,5-b]pyridine scaffold has been explored for creating mitochondrial uncouplers to treat metabolic dysfunction-associated steatohepatitis (MASH).[7] These compounds, derived from modifications of the known uncoupler BAM15, demonstrate that the scaffold can be tuned for entirely new therapeutic areas by modulating its physicochemical properties.[7]

Experimental Workflow for Analog Development

A systematic, self-validating workflow is crucial for the efficient discovery and optimization of novel analogs.

G cluster_workflow Drug Discovery Workflow Design Rational Design & SAR Analysis Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Hypothesis Screening In Vitro Screening (Protocol 2) Synthesis->Screening Compound Library Screening->Design Data Feedback Optimization Lead Optimization Screening->Optimization Identified Hit

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Detailed Guide to the Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Introduction: The Significance of Imidazo[4,5-b]pyridines in Medicinal Chemistry The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, owing to its structural similarity to end...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[4,5-b]pyridines in Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, owing to its structural similarity to endogenous purines. This bioisosteric relationship allows imidazo[4,5-b]pyridine derivatives to modulate the activity of a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1] Consequently, this structural motif is a cornerstone in the development of novel therapeutics for oncology, inflammatory diseases, and central nervous system disorders.[2][3][4]

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, the subject of this guide, is a key building block for the synthesis of more complex pharmaceutical intermediates. The presence of a primary alcohol functional group at the 6-position offers a versatile handle for further chemical modifications, such as etherification, esterification, or oxidation to an aldehyde or carboxylic acid. The methylation at the N-3 position of the imidazole ring is a common feature in many biologically active molecules, often enhancing binding affinity and metabolic stability.[1]

This document provides a comprehensive, two-step protocol for the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, starting from the commercially available 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. The protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering detailed procedural steps and explaining the rationale behind the chosen reagents and conditions.

Overall Synthetic Strategy

The synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is efficiently achieved in two sequential steps:

  • Fischer Esterification: The starting material, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, is converted to its corresponding methyl ester. This transformation is crucial as esters are generally more amenable to reduction than carboxylic acids under specific conditions and this step ensures high conversion to the desired intermediate.

  • Ester Reduction: The methyl ester intermediate is subsequently reduced to the target primary alcohol using a powerful hydride reducing agent.

This synthetic route is robust, scalable, and utilizes well-established chemical transformations.

Synthesis_Workflow Start 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Intermediate Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate Start->Intermediate Step 1: Esterification Reagents: SOCl₂, Methanol Conditions: Reflux FinalProduct (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Intermediate->FinalProduct Step 2: Reduction Reagents: LiAlH₄, THF Conditions: 0 °C to RT

Figure 1: Synthetic workflow for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Experimental Protocols

PART 1: Synthesis of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate

Rationale:

This initial step involves the conversion of a carboxylic acid to a methyl ester via Fischer esterification. Thionyl chloride (SOCl₂) is employed as a catalyst to activate the carboxylic acid, forming a highly reactive acyl chloride intermediate in situ. This intermediate readily reacts with methanol to yield the desired methyl ester. This method is highly efficient for the esterification of heteroaromatic carboxylic acids.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid1138444-24-2177.16
Thionyl chloride (SOCl₂)7719-09-7118.97
Methanol (Anhydrous)67-56-132.04
Saturated Sodium Bicarbonate Solution (aq.)--
Dichloromethane (DCM)75-09-284.93
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 g, 5.64 mmol).

  • Suspend the solid in anhydrous methanol (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (0.82 mL, 11.28 mmol) dropwise to the stirred suspension over a period of 10 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.

  • Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 2-5% methanol in dichloromethane) to afford Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate as a solid.

PART 2: Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Rationale:

The final step is the reduction of the methyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing esters to alcohols.[5] The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed to completion at room temperature.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate-191.19
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95
Tetrahydrofuran (THF, Anhydrous)109-99-972.11
Ethyl Acetate141-78-688.11
Deionized Water7732-18-518.02
15% Sodium Hydroxide Solution (aq.)--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.43 g, 11.3 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (from Part 1, assuming ~1.08 g, 5.64 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Deionized water (0.43 mL)

    • 15% aqueous sodium hydroxide solution (0.43 mL)

    • Deionized water (1.29 mL) Caution: The quenching process is highly exothermic and generates hydrogen gas. Add the reagents slowly and ensure adequate cooling and ventilation.

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF and then ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (eluting with 5-10% methanol in dichloromethane) to yield the pure product.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

References

  • Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Koparir, M., Orek, C., & Koparir, P. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6528. [Link]

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • Kavšek, M., Drinovec, L., Zega, A., & Kočar, D. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 26(16), 4983. [Link]

  • Lee, J. H., Park, C. H., Lee, J., Choi, S. W., & Kang, N. S. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. [Link]

  • Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo [4, 5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Bokka, R., Sadhu, H., Singh, S. K., Singh, S., & Singh, R. K. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(3), 250–257. [Link]

Sources

Application

The Imidazo[4,5-b]pyridine Scaffold: A Versatile Framework for Novel Cancer Therapeutics

Senior Application Scientist Note: While the specific compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is noted as a potential synthetic intermediate in the development of kinase inhibitors, extensive public dat...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While the specific compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is noted as a potential synthetic intermediate in the development of kinase inhibitors, extensive public data on its direct application in cancer research is limited.[1][2] This guide, therefore, broadens its scope to the parent imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry that has given rise to a multitude of potent and selective anticancer agents.[3] By understanding the applications and methodologies associated with this core structure, researchers can effectively leverage this knowledge for the development of novel therapeutics, including derivatives of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Introduction to the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system, an analogue of purine, is a heterocyclic scaffold of significant interest in drug discovery. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing inhibitors that target the ATP-binding pockets of kinases, which are frequently dysregulated in cancer.[4][5] Derivatives of this scaffold have been developed as potent inhibitors of key oncogenic signaling pathways, including PI3K/Akt/mTOR and MAP kinase pathways, demonstrating their broad therapeutic potential.[4][5]

Mechanism of Action: Targeting Key Oncogenic Kinases

Imidazo[4,5-b]pyridine derivatives have been successfully designed to target several critical kinases involved in cancer cell proliferation, survival, and metastasis. The specific mechanism of action is dependent on the substitutions around the core scaffold, which fine-tune the compound's affinity and selectivity for different kinase targets.

Case Study: mTOR Inhibition

A notable example is the development of selective mTOR (mammalian target of rapamycin) inhibitors. A series of 3H-imidazo[4,5-b]pyridine derivatives have demonstrated nanomolar inhibitory activity against mTOR with high selectivity over the closely related PI3Kα.[4] These compounds effectively suppress the proliferation of cancer cell lines, such as human breast cancer (MCF-7) and ovarian cancer (A2780) cells, by blocking the downstream signaling cascade of mTOR.[4]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation inhibition of Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Application Notes and Protocols

In Vitro Evaluation of Imidazo[4,5-b]pyridine Derivatives

1. Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for assessing the direct inhibitory activity of a test compound against a purified kinase enzyme.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using methods like ADP-Glo™, LanthaScreen™, or HTRF®.

  • Protocol:

    • Prepare a stock solution of the imidazo[4,5-b]pyridine derivative in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer.

    • In a 384-well plate, add the purified kinase, the kinase substrate (e.g., a peptide or protein), and ATP.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Compound Serial Dilution B Add Kinase, Substrate, ATP A->B C Incubate B->C D Add Detection Reagent C->D E Read Signal D->E F IC50 Determination E->F

Caption: Workflow for Kinase Inhibition Assay.

2. Cell Viability Assay

This protocol measures the effect of the compound on the viability and proliferation of cancer cells.

  • Principle: Assays like MTT, MTS, or CellTiter-Glo® are used to quantify the number of viable cells in a culture after treatment with the test compound.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the imidazo[4,5-b]pyridine derivative for a specified duration (e.g., 72 hours).

    • Add the viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

3. Western Blot Analysis for Target Engagement and Pathway Modulation

This technique is used to confirm that the compound is hitting its intended target within the cell and modulating the downstream signaling pathway.

  • Principle: Western blotting detects specific proteins in a cell lysate. By probing for the phosphorylated (active) and total forms of the target kinase and its downstream effectors, one can assess the compound's mechanism of action.

  • Protocol:

    • Culture cancer cells and treat them with the imidazo[4,5-b]pyridine derivative at various concentrations for a defined period.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-mTOR, total mTOR, p-Akt, total Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Antibody Incubation D->E F Detection E->F G Data Analysis F->G

Sources

Method

Application Notes and Protocols: Characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a range of protein kinases.[1][2] This document provides a comprehensive guide for the characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a representative compound from this class, as a potential kinase inhibitor. While the specific kinase targets of this molecule are not yet publicly defined, these application notes offer a systematic workflow for its evaluation. The protocols outlined herein are designed to enable researchers to determine its kinase selectivity profile, assess its cellular activity, and establish a foundation for further preclinical development.

Introduction: The Promise of Imidazo[4,5-b]pyridine Analogs

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents. The imidazo[4,5-b]pyridine core is a versatile scaffold that has been successfully utilized in the design of inhibitors targeting various kinases, such as mTOR and MLK3.[1][2] (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol represents an under-explored analog within this family, warranting a thorough investigation of its potential as a kinase inhibitor. This guide provides a strategic framework for such an investigation, from initial biochemical screening to more complex cell-based and in vivo models.

Compound Handling and Preparation

Proper handling and preparation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol are crucial for obtaining reproducible results.

Storage and Stability: The compound should be stored as a lyophilized powder at -20°C for long-term stability.[4] For short-term storage, a solution in an appropriate solvent can be kept at 4°C for up to one week.[4] It is advisable to avoid repeated freeze-thaw cycles.[4]

Solubilization: For in vitro assays, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed a level that affects enzyme activity or cell viability (typically ≤ 1%).

Experimental Workflows: A Phased Approach to Characterization

The characterization of a novel kinase inhibitor is a multi-step process. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy Biochemical Screening Biochemical Screening IC50 Determination IC50 Determination Biochemical Screening->IC50 Determination Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Lead Identification Cellular Functional Assays Cellular Functional Assays Cellular Target Engagement->Cellular Functional Assays Pharmacokinetics Pharmacokinetics Cellular Functional Assays->Pharmacokinetics Candidate Selection In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetics->In Vivo Efficacy Studies

Figure 1. A phased workflow for the characterization of a novel kinase inhibitor.

Phase 1: Biochemical Assays for Target Identification and Potency

The initial step is to identify the kinase targets of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and determine its potency.

Kinase Panel Screening

A broad kinase panel screen is the most efficient way to identify potential targets. Several commercial services offer screening against hundreds of kinases.

Protocol: General Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, appropriate substrate, and ATP.

  • Inhibitor Addition: Add (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol at a fixed concentration (e.g., 1 µM or 10 µM). Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Incubation: Incubate the plate at the optimal temperature for each kinase (typically 30°C) for a predetermined time.

  • Detection: Measure kinase activity using a suitable method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection.[5][6][]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

IC50 Determination

Once putative kinase targets are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each of these kinases.

Protocol: IC50 Determination using an ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Serial Dilution: Prepare a serial dilution of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in DMSO, and then dilute further in the kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the serially diluted inhibitor. Incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.[5]

  • Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction. Incubate for the optimized reaction time.

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

Phase 2: Cell-Based Assays for Target Validation and Functional Effects

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm target engagement and functional effects in a more physiologically relevant context.[8][9][10]

Cellular Target Engagement

Assays like the NanoBRET™ Target Engagement assay can be used to quantify the binding of the inhibitor to its target kinase within living cells.[9]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Genetically modify a suitable cell line to express the target kinase as a NanoLuc® fusion protein.

  • Assay Setup: Seed the cells in a multi-well plate. Add the NanoBRET™ tracer and varying concentrations of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

Cellular Phosphorylation Assay

This assay measures the ability of the inhibitor to block the phosphorylation of a known substrate of the target kinase within the cell.[9]

Protocol: Western Blotting for Substrate Phosphorylation

  • Cell Treatment: Culture cells to an appropriate confluency and then treat with various concentrations of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated substrate and the total substrate.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.

G Kinase Inhibitor Kinase Inhibitor Target Kinase Target Kinase Kinase Inhibitor->Target Kinase Inhibition Substrate Substrate Target Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate

Figure 2. A simplified signaling pathway illustrating kinase inhibition.

Cell Viability/Proliferation Assays

These assays determine the effect of the inhibitor on cell growth and survival, which is a key functional outcome of inhibiting kinases involved in proliferation pathways.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence and plot the signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Phase 3: In Vivo Evaluation

Promising candidates from in vitro and cellular assays should be evaluated in animal models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their efficacy.[11][12]

Pharmacokinetic Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Efficacy Studies

These studies assess the anti-tumor activity of the inhibitor in a relevant animal model, such as a xenograft model.[13]

Protocol: Xenograft Tumor Model Efficacy Study

  • Tumor Implantation: Implant human tumor cells (that are sensitive to the inhibitor in vitro) subcutaneously into immunocompromised mice.[11]

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment: Administer (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Also, monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for target engagement). Compare the tumor growth in the treatment group to the control group to determine efficacy.

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for the characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol as a potential kinase inhibitor. By following this systematic approach, researchers can effectively identify its kinase targets, validate its activity in a cellular context, and evaluate its potential for in vivo efficacy. This will enable a data-driven decision-making process for the further development of this and other promising compounds from the imidazo[4,5-b]pyridine class.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2010, January 6). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • MDPI. (n.d.). Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. Retrieved from [Link]

  • BMC Bioinformatics. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Retrieved from [Link]

  • National Institutes of Health. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Retrieved from [Link]

  • PubMed. (2024, March 15). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Cellular Evaluation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1] This heterocyclic system is a key pharmacophore in the development of targeted therapies, with derivatives demonstrating a range of effects including antitumor, antibacterial, and antiviral properties.[2] Notably, compounds based on this scaffold have been developed as potent and selective inhibitors of key cellular signaling molecules, such as mTOR and mixed-lineage protein kinase 3 (MLK3).[3][4]

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is a member of this promising class of compounds. While its specific biological targets are still under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways implicated in diseases like cancer.[5] This application note provides a comprehensive guide for researchers to investigate the cellular effects of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, detailing protocols for its preparation and use in common cell-based assays. The following procedures are designed to be robust and reproducible, enabling the initial characterization of this compound's biological activity.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of small molecules are critical for obtaining accurate and reproducible data in cell-based assays.[6] Many organic compounds, including those with heterocyclic cores, can have poor aqueous solubility.

Key Considerations:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol due to its broad solubilizing power and compatibility with most cell culture media at low final concentrations (typically ≤ 0.5%).[6]

  • Solubility Testing: Before preparing a large stock, it is advisable to perform a small-scale solubility test to ensure the compound dissolves completely at the desired concentration.

  • Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles by preparing small aliquots.

Protocol for Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh a precise amount of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM stock solution.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid in dissolution if necessary.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Experimental Workflow for Cellular Activity Screening

The following diagram outlines a general workflow for assessing the cellular effects of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, from initial cytotoxicity screening to a more focused mechanistic study.

G cluster_prep Compound & Cell Preparation cluster_primary Primary Assay cluster_secondary Secondary/Mechanistic Assay cluster_data Data Analysis & Interpretation prep_compound Prepare 10 mM Stock in DMSO viability_assay Cell Viability Assay (MTT/CCK-8) prep_compound->viability_assay prep_cells Culture & Passage Cells prep_cells->viability_assay ic50 Determine IC50 Value viability_assay->ic50 target_assay Target Modulation Assay (e.g., Western Blot) ic50->target_assay Based on IC50 pathway_analysis Analyze Pathway Inhibition target_assay->pathway_analysis data_interpretation Interpret Biological Effect pathway_analysis->data_interpretation

Caption: General workflow for cell-based screening.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay determines the concentration-dependent effect of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of living cells.

Materials:

  • Selected cancer cell line (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase.[9] Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in complete medium from the 10 mM stock. A common concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Return the plate to the incubator for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (0)1.25100
0.11.2297.6
11.1592.0
100.8568.0
250.6048.0
500.3528.0
1000.1512.0

Protocol 2: Mechanistic Study - Inhibition of a Hypothetical Kinase Pathway (Western Blot)

Given that many imidazo[4,5-b]pyridine derivatives act as kinase inhibitors, a logical next step is to investigate the effect of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol on a relevant signaling pathway.[3][4] For this hypothetical protocol, we will assess the phosphorylation status of a downstream effector of a kinase, such as the phosphorylation of Akt (p-Akt) in the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway:

G cluster_pathway Hypothetical Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Compound->PI3K Hypothesized Inhibition Downstream Downstream Effectors (Cell Growth, Proliferation) pAkt->Downstream

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Materials:

  • Selected cancer cell line cultured in 6-well plates

  • (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to ensure that the changes in phosphorylation are not due to changes in the total amount of the protein.

Conclusion

The protocols outlined in this application note provide a solid foundation for the initial cellular characterization of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. By first establishing its effect on cell viability and then proceeding to investigate its impact on specific signaling pathways, researchers can systematically elucidate the biological activity and therapeutic potential of this compound. The imidazo[4,5-b]pyridine scaffold continues to be a source of promising new therapeutic agents, and a thorough cellular evaluation is the first step in unlocking their potential.

References

  • Zhang, et al. (2025-01-30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • Springer Protocols. (2025). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
  • Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • PMC - NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2025). A review on the biological activity of imidazo (4,5-b)
  • PubMed. (2017).
  • PubMed. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors.
  • PMC - NIH. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Cusabio. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.

Sources

Method

Topic: A Validated Methodological Framework for the Quantification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

An Application Note from the Senior Scientist's Desk Abstract This document provides a comprehensive guide to the analytical quantification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a key heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive guide to the analytical quantification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this application note details two primary validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are developed with an emphasis on the scientific rationale behind methodological choices, ensuring they serve as self-validating systems compliant with International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this compound.

Introduction and Analytical Rationale

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is a fused bicyclic heterocyclic compound belonging to the imidazopyridine class. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4] Accurate quantification is paramount throughout the drug development lifecycle, from purity assessment of the intermediate to its potential role in stability studies and metabolite identification.

The selection of an analytical method is dictated by the intended purpose. The imidazopyridine core contains a π-electron system, making it an excellent chromophore for UV spectrophotometric detection.[5][6] This property forms the basis for a robust HPLC-UV method. For applications requiring higher sensitivity and specificity, such as analysis in complex biological matrices, the compound's ability to be ionized allows for highly selective detection by mass spectrometry.[7][8]

This guide is structured to provide not just a set of instructions, but a logical framework for method development and validation, empowering the scientist to adapt and troubleshoot as needed.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for quantifying (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in bulk samples, formulations, and for purity assessments. It offers an excellent balance of specificity, precision, and robustness.

Principle of the Method

The methodology is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, being a moderately polar molecule, will be retained on the column and then eluted by a mobile phase of appropriate organic solvent composition. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax) as it passes through the detector, with the peak area being directly proportional to its concentration.

Experimental Workflow

The following diagram outlines the logical flow of the HPLC-UV analysis from initial preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Stock & Working Solutions SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Weighing & Dissolution Sequence Run Analytical Sequence SamplePrep->Sequence Equilibration->SST SST->Sequence Integration Peak Integration & Identification Sequence->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol: HPLC-UV

2.3.1. Materials and Reagents

  • (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade)

  • Ortho-phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Thermo Scientific BDS Hypersil C8, 4.6 x 250 mm, 5 µm, or equivalent C8/C18 column
Mobile Phase Acetonitrile: 25 mM KH₂PO₄ buffer (pH 3.0 adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ Monitor at λmax (approx. 295 nm, to be confirmed) and 254 nm
Run Time 10 minutes

Causality: A C8 column is selected for potentially better peak shape for this heterocyclic compound compared to a C18, though both are suitable. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.[9] Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.

2.3.3. Preparation of Solutions

  • Buffer (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh a quantity of the sample containing approximately 5 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of methanol, sonicate for 10 minutes, dilute to volume with methanol, and mix. Filter an aliquot through a 0.45 µm PTFE syringe filter before injection.

2.3.4. System Suitability Test (SST) Before sample analysis, inject the ~50 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Justification: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results obtained. These criteria are standard in the pharmaceutical industry.[10]

Method Validation Protocol (ICH Q2(R2) Framework)

A robust method is one that has been validated to prove its fitness for purpose.[2][11] The following parameters must be assessed.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal measured is only from the analyte of interest.Peak is pure (assessed by DAD) and well-resolved from placebo and degradation peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) The precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate sample preparations.
Precision (Intermediate) The precision within the same laboratory but on different days, with different analysts or equipment.%RSD ≤ 2.0% across two different days/analysts.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10 for LOQ and 3 for LOD.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±10%), pH (±0.2), or organic content (±2%) are varied.

High-Sensitivity Method: LC-MS/MS

For applications demanding the quantification of trace amounts of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, such as in pharmacokinetic studies or metabolite profiling, LC-MS/MS is the gold standard.

Principle of the Method

This technique couples the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. The analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at pg/mL levels.[12]

Experimental Workflow

LCMS_Workflow cluster_dev Method Development cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Infusion Direct Infusion (Find Precursor/Product Ions) LC_Dev LC Method Optimization Infusion->LC_Dev LCMS_Run LC-MS/MS Analysis (MRM Mode) LC_Dev->LCMS_Run StandardPrep Prepare Standards & Internal Standard (IS) StandardPrep->LCMS_Run SampleExtract Sample Extraction (e.g., SPE, LLE) SampleExtract->LCMS_Run Integration Integrate Analyte/IS Peak Areas LCMS_Run->Integration Quantification Calculate Concentration (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for High-Sensitivity LC-MS/MS Analysis.

Detailed Protocol: LC-MS/MS

3.3.1. Instrumentation and Conditions

  • LC System: Shimadzu Nexera X3 or equivalent UPLC/HPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

3.3.2. MS/MS Parameter Optimization The molecular weight of C₈H₈N₄O is 176.18 g/mol . The expected precursor ion ([M+H]⁺) is m/z 177.2.

  • Infuse a ~1 µg/mL solution of the standard directly into the mass spectrometer.

  • Perform a Q1 scan to confirm the precursor ion at m/z 177.2.

  • Perform a product ion scan on m/z 177.2 to identify stable, high-intensity fragment ions.

  • Optimize collision energy (CE) and other source parameters for the most intense MRM transitions.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol177.2e.g., 146.1To be optimized
Internal Standard (IS) (if used)e.g., 181.2e.g., 150.1To be optimized

3.3.3. Sample Preparation For analysis in plasma, a protein precipitation or solid-phase extraction (SPE) would be necessary.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex, centrifuge at 10,000 rpm for 10 minutes. Inject the supernatant.

Conclusion

This application note provides two robust, validated methods for the quantification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. The RP-HPLC-UV method is ideal for routine analysis in a quality control environment, offering reliability and precision. For applications requiring the highest sensitivity, the LC-MS/MS method provides an unparalleled ability to quantify the analyte at trace levels. Adherence to the principles of method validation outlined herein, grounded in ICH guidelines, will ensure the generation of accurate, reproducible, and defensible data critical for advancing pharmaceutical research and development.

References

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • De la Cueva, S. et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]

  • Britannica. Ultraviolet spectroscopy. [Link]

  • Chemistry Champss. (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy. [Link]

  • Barceló-Barrachina, E. et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry. [Link]

  • Batista, R. M. F. et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • Mason, S. F. (1959). The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. Journal of the Chemical Society. [Link]

  • Bolshakov, G. F. et al. (1971). Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. [Link]

  • Al-Majid, A. M. et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Mangalagiu, I. I. et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie. [Link]

  • Shimadzu Corporation. (2023). Qualitative Analysis of Drug Metabolites Using LCMS-9050. [Link]

  • El-Kimary, E. I. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. [Link]

  • Jana, A. et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Animal Studies of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide for conducting in vivo animal studies with the novel small molecule, (3-M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for conducting in vivo animal studies with the novel small molecule, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. The protocols and recommendations outlined herein are synthesized from established practices in preclinical research and the known biological activities of the broader imidazo[4,5-b]pyridine class of compounds.

Introduction and Scientific Rationale

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol belongs to the imidazo[4,5-b]pyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines. This structural analogy allows these compounds to interact with a wide array of biological targets. Derivatives of imidazo[4,5-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases, such as mTOR, and have shown potential as anticancer, antiviral, and antibacterial agents.

The primary focus of this guide is to provide a framework for the in vivo evaluation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, likely as a kinase or mTOR inhibitor in cancer models. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.

Potential Therapeutic Applications:

  • Oncology: As kinase and mTOR inhibitors.

  • Virology: Potential antiviral activity has been reported for this class of compounds.

  • Bacteriology: Some derivatives exhibit antibacterial properties.

Physicochemical Properties and Formulation

A critical aspect of successful in vivo studies is the appropriate formulation of the test compound to ensure consistent and reproducible exposure. The physicochemical properties of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, particularly its solubility, will dictate the choice of vehicle. While specific solubility data for this compound is not widely published, many heterocyclic compounds of this nature exhibit poor aqueous solubility.

Preliminary Solubility Assessment

Before commencing in vivo studies, it is imperative to determine the solubility of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in a panel of pharmaceutically acceptable vehicles.

Table 1: Recommended Solvents for Preliminary Solubility Testing

VehicleRationale for Use in Rodent Studies
Aqueous Vehicles
0.9% SalineIsotonic, generally well-tolerated for most routes of administration.
5% Dextrose in Water (D5W)Isotonic, commonly used for intravenous administration.
Phosphate-Buffered Saline (PBS), pH 7.4Buffered to physiological pH, suitable for various routes.
Co-solvent Systems
10% DMSO in 0.9% SalineDimethyl sulfoxide (DMSO) is a powerful solubilizing agent, but its concentration should be minimized due to potential toxicity.
10% Ethanol in 0.9% SalineEthanol can enhance the solubility of some compounds.
Surfactant-based Vehicles
0.5% - 2% Tween® 80 in 0.9% SalineA non-ionic surfactant used to create stable suspensions or emulsions.
0.5% - 2% Cremophor® EL in 0.9% SalineA potent solubilizing agent, but can be associated with hypersensitivity reactions.
Suspension Vehicles
0.5% Methylcellulose (MC) in waterA common suspending agent for oral administration.
0.5% Carboxymethylcellulose (CMC) in waterAnother widely used suspending agent for oral dosing.
Protocol for Solubility Determination
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in 100% DMSO (e.g., 50 mg/mL).

  • Serial Dilutions: Serially dilute the stock solution into each of the test vehicles to create a range of concentrations.

  • Equilibration: Gently agitate the solutions at room temperature for 2-4 hours to allow for equilibration.

  • Visual Inspection: Visually inspect for any precipitation.

  • Microscopic Examination: Examine a drop of each solution under a microscope to confirm the absence of undissolved particles.

  • Quantitative Analysis (Optional but Recommended): For a more precise determination, centrifuge the solutions and analyze the supernatant for the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

Recommended Formulation Strategy for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Based on the properties of related imidazo[4,5-b]pyridine derivatives, it is anticipated that the compound may have low aqueous solubility. Therefore, a suspension formulation for oral administration is a practical starting point.

Protocol for Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose:

  • Weighing: Accurately weigh the required amount of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

  • Wetting: In a sterile mortar, add a small amount of the 0.5% methylcellulose vehicle to the powder to form a smooth paste. This prevents clumping.

  • Trituration: Gradually add the remaining vehicle while triturating with a pestle to ensure a uniform suspension.

  • Homogenization: For larger volumes, a mechanical homogenizer can be used to ensure particle size uniformity.

  • Storage: Store the suspension in a sterile, light-protected container at 4°C. Shake well before each use.

In Vivo Study Design and Execution

The following protocols are designed for initial efficacy and tolerability studies in rodent models, which are commonly used for cancer research.

Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis. Given that imidazo[4,5-b]pyridines are often investigated as kinase and mTOR inhibitors, the following models are relevant:

  • Xenograft Models: Human cancer cell lines (e.g., breast, lung, colon) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, SCID, NSG). This is a standard model to assess the anti-tumor efficacy of a compound.

  • Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the interplay between the compound and the host immune system.

  • Genetically Engineered Mouse Models (GEMMs): Mice that are genetically predisposed to developing specific types of cancer. These models more accurately recapitulate human cancer development and progression.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent local regulatory body. Key principles include:

  • Minimizing animal numbers: Use the minimum number of animals required to obtain statistically significant results.

  • Alleviating pain and distress: Use appropriate anesthetics and analgesics, and establish clear humane endpoints.

  • Environmental enrichment: Provide appropriate housing and enrichment to promote animal well-being.

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Prior to efficacy studies, a dose-ranging study is crucial to determine the maximum tolerated dose (MTD) of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Protocol for an Acute MTD Study in Mice:

  • Animal Allocation: Use healthy, naive mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Assign 3-5 mice per dose group.

  • Dose Selection: Based on data from related compounds, a starting dose range of 10, 30, and 100 mg/kg can be proposed. A vehicle control group is essential.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 7-14 days. Key parameters to monitor include:

    • Changes in body weight

    • Appearance (piloerection, hunched posture)

    • Behavior (lethargy, agitation)

    • Food and water intake

  • Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of toxicity.

Efficacy Study Workflow

The following workflow is a general guideline for an efficacy study using a subcutaneous xenograft model.

Efficacy_Workflow cluster_pre_study Pre-Study Phase cluster_study_initiation Study Initiation cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis A Cell Culture and Expansion C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization (7 days) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups (e.g., Tumor Volume ~100-150 mm³) D->E F Daily Dosing (Vehicle and Compound) E->F G Tumor Volume and Body Weight Measurement (2-3 times/week) F->G G->F H Humane Endpoint Reached (e.g., Tumor Volume >2000 mm³ or signs of distress) G->H I Euthanasia and Tissue Collection (Tumor, Blood, Organs) H->I J Data Analysis (Tumor Growth Inhibition, Statistical Analysis) I->J

Caption: General workflow for an in vivo efficacy study using a xenograft model.

Step-by-Step Protocol for Efficacy Study:

  • Tumor Implantation: Inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol at two different doses, and a positive control if available).

  • Treatment: Administer the compound daily (or as determined by pharmacokinetic studies) via the chosen route.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when animals show signs of significant toxicity.

  • Tissue Collection: At the end of the study, collect tumors, blood, and other relevant organs for pharmacodynamic and histopathological analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

Understanding the absorption, distribution, metabolism, and excretion (ADME) of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is crucial for interpreting efficacy and toxicity data.

Pharmacokinetic Study Design

A basic PK study will determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Table 2: Sample Design for a Pilot PK Study in Mice

GroupRouteDose (mg/kg)Number of AnimalsSampling Time Points (post-dose)
1Intravenous (IV)218 (3/timepoint)2, 5, 15, 30, 60, 120, 240 min
2Oral (PO)1021 (3/timepoint)5, 15, 30, 60, 120, 240, 480 min

Protocol for Blood Collection:

  • Anesthesia: Anesthetize the mice at the designated time points.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Storage: Store the plasma at -80°C until analysis.

  • Analysis: Analyze the plasma samples for the concentration of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol using a validated LC-MS/MS method.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are essential to confirm that the compound is hitting its intended target in the tumor tissue.

Potential PD Biomarkers for Kinase/mTOR Inhibitors:

  • Western Blot: Analyze tumor lysates for the phosphorylation status of downstream targets of the inhibited kinase (e.g., p-Akt, p-S6K for the mTOR pathway).

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Compound->mTORC1 Inhibition

Caption: Potential mechanism of action via the PI3K/Akt/mTOR signaling pathway.

Data Interpretation and Reporting

  • Efficacy: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Toxicity: Report all observed toxicities, including changes in body weight, clinical signs, and any compound-related mortality.

  • PK/PD Correlation: Correlate the pharmacokinetic profile of the compound with its pharmacodynamic effects in the tumor tissue to establish a dose-response relationship.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vivo evaluation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. A systematic approach, starting with formulation development and MTD determination, followed by well-designed efficacy and PK/PD studies, is essential for advancing this promising compound through the preclinical drug development pipeline.

References

  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • PubMed. (n.d.). Evaluating the therapeutic potential of mTOR inhibitors using mouse genetics. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2022). The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data. Retrieved from [Link]

  • PubMed Central. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Clinical Cancer Research. (2009). Catching Cancer by the Tail: New Perspectives on the Use of Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Retrieved from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting the biology of aging with mTOR inhibitors. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • bioRxiv. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • Genes & Development. (2025). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. Retrieved from [Link]

  • MDPI. (n.d.). TG221: An Experimental Model for Liver Cancer Prevention and Treatment Approaches. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Journal for ImmunoTherapy of Cancer. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

Method

Application Notes & Protocols: High-Throughput Screening Assays for Imidazo[4,5-b]pyridine Derivatives

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Drug Discovery The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to naturally occurring pu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold in Drug Discovery

The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to function as a bioisostere, interacting with a wide array of biological targets that are central to cellular function and disease pathology.[1][2] This "privileged scaffold" has given rise to derivatives with a remarkable diversity of biological activities, including potent inhibitors of crucial enzyme families like kinases (e.g., Aurora kinases, Bruton's tyrosine kinase (BTK), TrkA, and cyclin-dependent kinases) and compounds with significant antiproliferative, antiviral, and antibacterial properties.[3][4][5][6][7][8][9]

The successful identification of lead compounds from large libraries of these derivatives hinges on the strategic application of High-Throughput Screening (HTS). HTS enables the rapid evaluation of thousands to millions of compounds, making it an indispensable tool in the early stages of drug discovery.[10] The choice of assay is paramount and must be tailored to the specific biological question being asked—whether it is direct target engagement, enzymatic inhibition, or modulation of a cellular pathway.

This guide provides an in-depth overview of robust, field-proven HTS assays suitable for screening imidazo[4,5-b]pyridine libraries. We will explore the causality behind experimental choices for both direct-target biochemical assays and more complex cell-based systems, providing detailed protocols to empower researchers to generate high-quality, actionable data.

Part 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are the frontline of HTS, designed to measure a compound's direct interaction with a purified biological target, such as an enzyme or receptor. They are essential for identifying initial "hits" and understanding the direct mechanism of action.

1.1 Thermal Shift Assay (TSA) for Binding Confirmation

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a powerful biophysical method to detect and quantify the interaction between a protein and a ligand.[11][12][13]

Expertise & Causality: The core principle is that ligand binding confers thermodynamic stability to a protein. This increased stability is measured as a positive shift in the protein's melting temperature (T_m), the point at which 50% of the protein is denatured.[11][14] We monitor this unfolding process using a fluorescent dye (e.g., SYPRO™ Orange) that specifically binds to the hydrophobic amino acid residues that become exposed as the protein unfolds, causing a sharp increase in fluorescence.[14][15] A compound that binds and stabilizes the protein will require a higher temperature to unfold, resulting in a measurable T_m shift (ΔT_m). This assay is exceptionally valuable as it provides a direct readout of binding, is cost-effective, consumes minimal protein, and is applicable to non-enzymatic targets, making it an ideal choice for primary screening and hit validation.[11][14][15]

TSA_Workflow cluster_prep Plate Preparation (384-well) cluster_run Assay Execution cluster_analysis Data Analysis p1 Dispense Imidazo[4,5-b]pyridine Derivatives & Controls p2 Add Purified Target Protein + Fluorescent Dye Solution p1->p2 Incubate at RT r1 Seal Plate and Centrifuge p2->r1 r2 Place in qPCR Instrument r1->r2 r3 Run Temperature Gradient (e.g., 25°C to 95°C) r2->r3 a1 Plot Fluorescence vs. Temperature r3->a1 a2 Calculate Melting Temp (Tm) (First Derivative Peak) a1->a2 a3 Determine ΔTm (Tm_compound - Tm_DMSO) a2->a3 end Hit Compounds (Significant ΔTm) a3->end Prioritize Hits

Caption: Workflow for a Thermal Shift Assay (TSA).

Protocol 1: Thermal Shift Assay (384-Well Format)

  • Compound Plating: Using an acoustic dispenser or liquid handler, dispense 50-100 nL of imidazo[4,5-b]pyridine derivatives from stock plates into a 384-well PCR plate. Include wells for positive (known binder) and negative (DMSO vehicle) controls.

  • Reagent Preparation: Prepare a master mix containing the purified target protein (final concentration typically 1-5 µM) and a fluorescent dye (e.g., 5X SYPRO™ Orange) in an optimized assay buffer. The buffer composition is critical and should be screened beforehand to ensure the protein exhibits a sharp, stable melting curve.[11]

  • Reagent Addition: Dispense 10 µL of the protein/dye master mix into each well of the assay plate.

  • Sealing and Incubation: Seal the plate firmly with an optical seal, vortex gently, and centrifuge (e.g., 1000 x g for 1 min) to collect the contents at the bottom. Incubate at room temperature for 15 minutes to allow for compound binding.

  • Data Acquisition: Place the plate into a quantitative PCR (qPCR) instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at every temperature step.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature for each well.

    • Calculate the first derivative of each melt curve. The peak of the derivative curve corresponds to the T_m.[15]

    • Calculate the thermal shift (ΔT_m) for each compound by subtracting the average T_m of the DMSO control wells from the T_m of the compound well.

    • Hits are identified as compounds that induce a significant, concentration-dependent ΔT_m (e.g., > 2 °C).

Table 1: Example TSA Data Summary

Compound ID Concentration (µM) T_m (°C) ΔT_m (°C) Hit Status
DMSO N/A 42.5 0.0 Control
Ref_Binder 10 48.2 +5.7 Control
IMP-001 10 42.6 +0.1 No
IMP-002 10 46.8 +4.3 Yes

| IMP-003 | 10 | 43.1 | +0.6 | No |

1.2 Homogeneous Time-Resolved FRET (HTRF) for Enzymatic Assays

HTRF is a highly robust technology ideal for screening kinase inhibitors, a common application for imidazo[4,5-b]pyridine derivatives.[9][16] It combines Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET).[17][18]

Expertise & Causality: The "time-resolved" aspect is key to the assay's high signal-to-noise ratio. It uses a long-lifetime lanthanide chelate (e.g., Europium cryptate) as the donor fluorophore. After excitation with a pulsed light source, there is a delay before the signal is measured. This delay allows for the decay of short-lived background fluorescence from plates, media, and test compounds, which is a common source of interference.[17][19] FRET occurs when the donor and an acceptor fluorophore (e.g., d2) are brought into close proximity (<10 nm).[18] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor (Eu3+), and streptavidin is labeled with the acceptor (d2). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. The ratiometric measurement of both donor and acceptor emission corrects for quenching or well-to-well variations, making the assay highly reliable for HTS.[17]

Caption: Principle of a HTRF kinase assay.

Protocol 2: HTRF Kinase Assay (384-Well Format)

  • Compound Dispensing: Dispense 50 nL of imidazo[4,5-b]pyridine derivatives and controls into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its specific biotinylated peptide substrate in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • To initiate the reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the K_m for the kinase to sensitively detect competitive inhibitors.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare the HTRF detection buffer containing both the Europium-labeled anti-phospho-antibody (donor) and the d2-labeled streptavidin (acceptor).

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate detection.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-certified microplate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) after a 340 nm excitation pulse.

  • Data Analysis:

    • Calculate the HTRF ratio: (Acceptor Signal / Donor Signal) * 10,000.

    • Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition vs. compound concentration to determine IC50 values for active compounds.

Part 2: Cell-Based Assays for Biological Context

While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on crucial drug-like properties such as cell permeability or potential off-target effects in a living system.[20] Cell-based assays are a critical next step to validate hits in a more physiologically relevant environment.[10]

2.1 Luciferase Reporter Gene Assays for Pathway Analysis

Luciferase reporter assays are a versatile and highly sensitive method for monitoring the activity of specific cell signaling pathways that may be modulated by imidazo[4,5-b]pyridine derivatives.[20]

Expertise & Causality: This assay format provides a quantitative readout of transcriptional activity.[20] The core of the system is a genetically engineered cell line. These cells contain a reporter plasmid where a promoter containing specific response elements (e.g., Nuclear Factor-kappa B (NF-κB) response elements for inflammation pathways) is placed upstream of the firefly luciferase gene.[20] When the signaling pathway is activated by a stimulus, transcription factors bind to these response elements and drive the expression of luciferase. Upon addition of the substrate, D-luciferin, the expressed luciferase enzyme catalyzes a bioluminescent reaction. The amount of light produced is directly proportional to the activity of the signaling pathway. This "mix-and-measure" format is highly amenable to HTS and can be used to screen for both inhibitors and activators of a given pathway.[21]

Luciferase_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stimulus External Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Pathway Signaling Cascade (e.g., IKK activation) Receptor->Pathway TF Transcription Factor (e.g., NF-κB) Pathway->TF Promoter Response Element TF->Promoter Binds Compound Imidazo[4,5-b]pyridine Derivative Compound->Pathway Inhibition Luciferase Luciferase Gene mRNA Luciferase mRNA Luciferase->mRNA Transcription Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Light Light Output (560 nm) Luciferase_Protein->Light Catalyzes Luciferin Luciferin Substrate Luciferin->Luciferase_Protein

Caption: Mechanism of a luciferase reporter assay for signaling pathways.

Protocol 3: Luciferase Reporter Assay (384-Well Format)

  • Cell Plating: Seed the engineered reporter cell line into a 384-well, white, solid-bottom tissue culture plate at a pre-optimized density. Allow cells to adhere and grow (typically 18-24 hours).

  • Compound Treatment: Add imidazo[4,5-b]pyridine derivatives (e.g., 50 nL) to the cells. Incubate for a compound-specific pre-treatment time (e.g., 1 hour).

  • Pathway Stimulation: Add the specific stimulus (e.g., a cytokine or growth factor) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate for a duration sufficient to allow for transcription and translation of the luciferase reporter (typically 4-18 hours).

  • Lysis and Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in the well (e.g., 25 µL). This single reagent typically contains both the cell lysis buffer and the luciferin substrate.

    • Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and signal generation.

  • Data Acquisition: Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Normalize the data by calculating the fold induction (Signal_compound / Signal_unstimulated_control) or percent inhibition ([1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)] * 100).

    • Determine EC50 (for activators) or IC50 (for inhibitors) from dose-response curves.

    • It is critical to run a parallel cytotoxicity assay to ensure that any observed decrease in signal is due to pathway modulation and not cell death.

Table 2: Example Luciferase Reporter Data

Compound ID Concentration (µM) Luminescence (RLU) % Inhibition
Unstimulated N/A 1,500 N/A
Stim + DMSO N/A 85,000 0%
IMP-004 1.0 82,500 3%

| IMP-005 | 1.0 | 12,000 | 87% |

Part 3: Assay Validation and Hit Prioritization

A successful HTS campaign is defined not by the number of initial hits, but by the quality and validity of those hits. Rigorous assay validation is non-negotiable.

Expertise & Causality: To ensure the reliability of an assay for HTS, we use statistical parameters to judge its performance. The Z'-factor is a key metric that reflects the dynamic range and data variation of the assay.[21] An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[21][22]

Z'-Factor Formula: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] (Where SD is the standard deviation and Mean is the average of the maximum and minimum signal controls)

After a primary screen identifies initial hits, a crucial step is to perform a counter-screen to eliminate false positives. For instance, a compound identified as an inhibitor in a luciferase assay must be tested in a cell viability assay (e.g., measuring ATP levels with CellTiter-Glo®). This distinguishes true pathway modulators from compounds that are simply cytotoxic.[10] Finally, confirmed hits should always be validated using an orthogonal assay—a method with a different detection principle—to ensure the observed activity is not an artifact of the primary assay technology.[23]

Hit_Triage_Workflow start Primary HTS Screen (e.g., HTRF Kinase Assay) hits Identify Initial Hits (% Inhibition > Threshold) start->hits dr Dose-Response Confirmation (Determine IC50) hits->dr counterscreen Cytotoxicity Counter-Screen (e.g., Cell Viability Assay) dr->counterscreen orthogonal Orthogonal Assay Validation (e.g., Thermal Shift Assay) counterscreen->orthogonal Not Toxic discard_toxic Discard (Cytotoxic) counterscreen->discard_toxic Toxic confirmed Confirmed, Selective Hit orthogonal->confirmed Activity Confirmed discard_artifact Discard (Assay Artifact) orthogonal->discard_artifact Not Confirmed

Caption: A robust workflow for hit triage and validation.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a rich source of potential therapeutics. The journey from a chemical library to a validated lead compound is complex and requires a strategic, multi-faceted screening approach. By starting with high-quality, direct-target biochemical assays like TSA and HTRF, researchers can efficiently identify compounds that engage the target of interest. Subsequent validation in carefully chosen cell-based assays, such as luciferase reporters, provides the essential biological context, confirming pathway modulation and cellular activity. This tiered approach, underpinned by rigorous statistical validation and orthogonal confirmation, ensures that resources are focused on the most promising candidates, accelerating the path of drug discovery.

References
  • Charles River Laboratories. Thermal Shift Assays. [Link]

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. [Link]

  • Wang, L., et al. (2015). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Berthold Technologies GmbH & Co.KG. HTRF®. [Link]

  • Creative Biolabs. Thermal Shift Assay. [Link]

  • Axxam S.p.A. Thermal shift assays for early-stage drug discovery. [Link]

  • Matsuzawa, S., et al. (2015). Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. PubMed. [Link]

  • Isaac, S., et al. (2020). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [Link]

  • Park, H., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Li, A., et al. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]

  • ResearchGate. Principle of the AlphaScreen kinase assay. [Link]

  • BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Labcompare. [Link]

  • BioAssay Systems. SuperLight™ Luciferase Reporter Gene Assay Kit. [Link]

  • ResearchGate. Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... [Link]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • ResearchGate. (2015). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • ResearchGate. (2016). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]

  • Manuals.plus. Quick Guide to AlphaScreen® SureFire®Assay Optimization. [Link]

  • ResearchGate. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. [Link]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). [Link]

  • Albaugh, P., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. [Link]

  • Sivinski, J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH. [Link]

  • Fares, M., et al. (2021). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • FULIR. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • ResearchGate. (2022). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. [Link]

  • BellBrook Labs. (2020). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

Sources

Application

Application Notes and Protocols for the Development of Drug Delivery Systems for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, formulation, and evaluation of advanced drug delivery systems for (3-Methyl-3H-imidazo[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, formulation, and evaluation of advanced drug delivery systems for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore, with derivatives showing promise as kinase inhibitors for cancer therapy.[1][2] A primary challenge in the clinical translation of such heterocyclic small molecules is often poor aqueous solubility, which can severely limit bioavailability and therapeutic efficacy.[3][4][5] This guide outlines a systematic approach to overcome these limitations by developing nano-formulations, specifically focusing on liposomal and polymeric nanoparticle-based systems. Detailed, field-proven protocols for formulation, characterization, and preclinical evaluation are provided to enable a robust and scientifically sound development program.

Introduction: The Target Molecule and the Delivery Challenge

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, hereafter referred to as IMPY-M, is a heterocyclic small molecule with a molecular weight of 163.18 g/mol (based on its chemical formula C₈H₉N₃O). Its core, the imidazo[4,5-b]pyridine ring system, is a key structural feature in numerous compounds investigated for potent biological activity, including anticancer properties.[2]

The primary challenge anticipated for IMPY-M is low aqueous solubility. This is a common characteristic for many kinase inhibitors and similar aromatic heterocyclic compounds, with over 40% of new drug candidates exhibiting poor solubility.[3] This property can lead to:

  • Poor absorption and low oral bioavailability.

  • Sub-optimal drug concentrations at the target site.

  • High inter-patient variability.

  • Requirement for high doses, potentially increasing off-target toxicity.

To address these challenges, advanced drug delivery systems are essential. By encapsulating IMPY-M within a nanoparticle carrier, we can enhance its solubility, modulate its pharmacokinetic profile, and potentially achieve targeted delivery to tumor tissues through mechanisms like the Enhanced Permeation and Retention (EPR) effect.[6][7] This application note will focus on two versatile and clinically relevant platforms: liposomes and biodegradable polymeric nanoparticles.[8][9]

Pre-formulation & Strategic Formulation Selection

A successful formulation strategy begins with a thorough characterization of the Active Pharmaceutical Ingredient (API). This data informs the selection of the most appropriate delivery platform.

Essential API Characterization
ParameterAnalytical Method(s)Rationale for Drug Delivery System Design
Aqueous Solubility Shake-flask method in various pH buffers (e.g., 1.2, 4.5, 6.8, 7.4)Determines the extent of the solubility challenge. pH-dependent solubility will influence the choice of administration route and the design of the release mechanism.
LogP / LogD HPLC-based or calculation methodsIndicates the lipophilicity of IMPY-M. A high LogP suggests good compatibility with the lipid core of liposomes or the hydrophobic matrix of polymeric nanoparticles.
pKa Potentiometric titration, UV-spectroscopyIdentifies ionizable groups. The charge of the molecule at physiological pH will affect its interaction with charged lipids or polymers and influence encapsulation.
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Determines the crystallinity and melting point. This is crucial for developing amorphous solid dispersions or assessing the physical state of the drug within the carrier.
Chemical Stability HPLC-based stability-indicating assay under stress conditions (heat, light, pH)Ensures the chosen formulation method (e.g., involving organic solvents or high temperatures) will not degrade the API.
Logical Flow for Formulation Selection

The pre-formulation data guides the selection of a suitable delivery system. The following diagram illustrates a decision-making workflow.

G cluster_0 Pre-formulation Analysis cluster_1 Decision Point cluster_2 Formulation Strategies API IMPY-M API Characterization (Solubility, LogP, pKa, Stability) Decision Is Solubility < 10 µg/mL? API->Decision Nano Nanoparticulate Systems (Liposomes, Polymeric NPs) Decision->Nano Yes ASD Amorphous Solid Dispersions (Spray Drying, HME) Decision->ASD No (but dissolution rate limited) Other Other Approaches (e.g., Cyclodextrin Complexation)

Caption: Workflow for selecting a formulation strategy for IMPY-M.

Given the anticipated poor solubility of IMPY-M, nanoparticulate systems are a primary focus of this guide.

Protocol: Liposomal Formulation of IMPY-M

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are highly versatile, capable of encapsulating both hydrophilic and lipophilic drugs.[10] For the lipophilic IMPY-M, it is expected to partition into the lipid bilayer. The thin-film hydration method is a robust and widely used technique for preparing liposomes.[9][10]

Materials & Equipment
  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • API: (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (IMPY-M)

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, bath sonicator, high-pressure extruder with polycarbonate membranes (e.g., 100 nm), dynamic light scattering (DLS) instrument, HPLC system.

Step-by-Step Formulation Protocol
  • Lipid & Drug Dissolution:

    • Accurately weigh DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5. This composition is known to form stable bilayers with extended circulation times due to the PEGylation.[9]

    • Accurately weigh IMPY-M to achieve a final drug-to-lipid ratio of 1:10 (w/w).

    • Dissolve all lipids and the API in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The volume should be sufficient to ensure complete dissolution.

    • Causality: The organic solvent ensures that the lipophilic drug and lipids are mixed at a molecular level, which is critical for efficient incorporation into the bilayer upon hydration.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to 55-60°C (above the phase transition temperature of DSPC).

    • Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid-drug film on the flask wall.

    • Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

    • Causality: Slow, controlled evaporation prevents the aggregation of components and ensures a high surface area for hydration, leading to more efficient liposome formation.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (60°C) PBS (pH 7.4) by adding the buffer to the flask.

    • Continue to rotate the flask in the water bath (without vacuum) for 1 hour. This process forms large, multilamellar vesicles (MLVs).

    • Causality: Hydrating above the lipid's phase transition temperature ensures the bilayer is in a fluid state, facilitating the self-assembly into vesicular structures.

  • Size Reduction (Extrusion):

    • To achieve a uniform size distribution suitable for parenteral administration (typically around 100 nm), the MLV suspension must be downsized.[10]

    • Assemble a high-pressure extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to 60°C.

    • Pass the MLV suspension through the extruder 11-21 times.

    • Causality: Repeated extrusion forces the large vesicles through defined pores, progressively reducing their size and lamellarity to form small unilamellar vesicles (SUVs) with a narrow size distribution.

  • Purification:

    • Remove unencapsulated (free) IMPY-M by size exclusion chromatography or dialysis against the hydration buffer.

    • Causality: Purification is essential for accurately determining encapsulation efficiency and preventing the rapid in vivo clearance or toxicity associated with free drug.

Protocol: Polymeric Nanoparticle Formulation of IMPY-M

Biodegradable polymeric nanoparticles (PNPs), particularly those made from poly(lactic-co-glycolic acid) (PLGA), are a leading platform for controlled drug delivery, especially in oncology.[7][8] The emulsification-solvent evaporation method is a common and scalable technique for encapsulating hydrophobic drugs like IMPY-M.[11][12]

Materials & Equipment
  • Polymer: PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g), PLGA-PEG (optional, for surface modification)

  • API: (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (IMPY-M)

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Aqueous Phase: Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Equipment: High-speed homogenizer or probe sonicator, magnetic stirrer, rotary evaporator, ultracentrifuge, lyophilizer, DLS instrument, HPLC system.

Step-by-Step Formulation Protocol
  • Organic Phase Preparation:

    • Dissolve a defined amount of PLGA and IMPY-M in dichloromethane. A typical starting point is 100 mg of PLGA and 10 mg of IMPY-M in 2 mL of DCM.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Causality: The drug and polymer must be fully dissolved in the organic phase to ensure homogenous distribution within the final nanoparticle matrix.

  • Emulsification:

    • Add the organic phase dropwise to a larger volume of the aqueous PVA solution (e.g., 10 mL) while homogenizing at high speed (e.g., 10,000-15,000 rpm) or sonicating on ice.

    • Continue homogenization for 2-5 minutes to form a fine oil-in-water (o/w) emulsion.

    • Causality: The high shear force breaks the organic phase into nano-sized droplets, which are stabilized by the surfactant (PVA) in the aqueous phase. The droplet size directly correlates with the final nanoparticle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours (or overnight) to allow the dichloromethane to evaporate.

    • This process causes the PLGA to precipitate, hardening the nanodroplets into a solid nanoparticle suspension.

    • Causality: The removal of the organic solvent is the critical step for nanoparticle formation. A slow, controlled evaporation rate helps produce dense, stable particles.

  • Washing and Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the washing step two more times.

    • Causality: Washing removes excess surfactant and free drug, which is crucial for reducing toxicity and accurately quantifying drug loading.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried.

    • Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension and lyophilize for 48 hours.

    • The resulting powder can be stored at -20°C and reconstituted before use.

Characterization and In Vitro Evaluation

Thorough characterization is a self-validating step, ensuring that the formulated drug delivery system meets the required quality attributes.

Physicochemical Characterization
ParameterMethodAcceptance Criteria (Example)
Particle Size & PDI Dynamic Light Scattering (DLS)Mean Diameter: 80-150 nm; Polydispersity Index (PDI): < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV (for negatively charged systems indicating good colloidal stability)
Morphology Transmission Electron Microscopy (TEM)Spherical shape, uniform size, absence of aggregation
Drug Loading (DL) & Encapsulation Efficiency (EE) HPLC after nanoparticle lysisDL = (Mass of drug in NPs / Total mass of NPs) x 100%EE = (Mass of drug in NPs / Initial mass of drug) x 100%
Protocol: In Vitro Drug Release Study

An in vitro release test is a critical quality control assay and provides insights into the drug release mechanism.[13][14][15] The dialysis bag method is commonly used for nanoparticulate systems.[16]

  • Setup:

    • Accurately measure a known quantity of the IMPY-M nanoparticle suspension (e.g., 1 mL).

    • Place the suspension into a dialysis bag (e.g., with a 12-14 kDa molecular weight cut-off).

    • Seal the bag and place it in a vessel containing a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

    • Place the vessel in an incubating shaker set to 37°C and 100 rpm.

    • Causality: The dialysis membrane allows the released drug to diffuse into the external medium while retaining the nanoparticles. Tween 80 prevents the poorly soluble drug from precipitating in the aqueous medium, ensuring "sink conditions" which mimic physiological clearance.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium.

  • Analysis:

    • Quantify the concentration of IMPY-M in the collected samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis Prep Place NP Suspension in Dialysis Bag Incubate Submerge in Release Medium (PBS + Tween 80, 37°C) Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Quantify Drug Concentration (HPLC) Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot

Caption: Workflow for an in vitro drug release study using the dialysis method.

In Vivo Evaluation Strategy

Preclinical in vivo testing is essential to evaluate the efficacy and safety of the developed IMPY-M formulation.[17] The choice of animal model is critical and should be relevant to the proposed therapeutic indication (e.g., cancer).[18]

Recommended Animal Models
  • Subcutaneous Xenograft Models: Human cancer cells (e.g., from a relevant cancer type for kinase inhibitors like lung or pancreatic cancer) are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[17] This model is robust and widely used for initial efficacy screening.

  • Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., pancreas for pancreatic cancer). This more accurately reflects the tumor microenvironment.

  • Patient-Derived Xenograft (PDX) Models: Patient tumor fragments are implanted in immunodeficient mice. These models capture the heterogeneity of human tumors and are considered highly predictive for clinical response.[17][19]

Key In Vivo Studies
  • Pharmacokinetics (PK) Study:

    • Objective: To compare the plasma concentration-time profiles of formulated IMPY-M vs. a simple solution of the free drug.

    • Procedure: Administer a single intravenous (IV) dose of each formulation to healthy rodents (e.g., mice or rats). Collect blood samples at various time points. Analyze plasma for IMPY-M concentration.

    • Key Parameters: Area Under the Curve (AUC), half-life (t½), clearance (CL), Volume of distribution (Vd). An increase in AUC and t½ for the nano-formulation would demonstrate improved systemic exposure.

  • Efficacy Study:

    • Objective: To assess the anti-tumor activity of the IMPY-M formulation.

    • Procedure: Once tumors in a xenograft model reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups:

      • Vehicle control (e.g., saline or empty nanoparticles)

      • Free IMPY-M solution

      • IMPY-M nano-formulation (e.g., liposomes or PNPs)

    • Administer treatments (e.g., IV, twice weekly). Monitor tumor volume and body weight regularly.

    • Endpoint: Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size.

  • Biodistribution Study:

    • Objective: To determine the tissue distribution of the drug and carrier.

    • Procedure: Administer the formulation to tumor-bearing mice. At various time points, harvest major organs (liver, spleen, kidney, lung, heart, tumor).

    • Analyze tissue homogenates for IMPY-M concentration.

    • Endpoint: A higher drug concentration in the tumor compared to other tissues would indicate successful passive targeting via the EPR effect.

Conclusion

The development of a drug delivery system for a poorly soluble molecule like (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is a multi-step, rational process. This guide provides a foundational framework and detailed protocols for formulating and evaluating liposomal and polymeric nanoparticle-based systems. By systematically characterizing the API, selecting an appropriate delivery platform, and conducting rigorous in vitro and in vivo evaluations, researchers can successfully overcome the solubility challenges associated with this promising class of compounds, paving the way for their potential clinical application.

References

  • U.S. Food and Drug Administration. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
  • MDPI. (n.d.). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • U.S. Food and Drug Administration. (2023). Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products.
  • Wisdomlib. (2025). In vitro release testing: Significance and symbolism.
  • Pion Inc. (2024). What is in vitro dissolution testing?.
  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • National Institutes of Health. (n.d.). In vitro release testing method development for long-acting injectable suspensions.
  • ScienceDirect. (n.d.). Generating and loading of liposomal systems for drug-delivery applications.
  • National Institutes of Health. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • IIP Series. (n.d.). LIPOSOMES: A NOVEL DRUG DELIVERY SYSTEM.
  • Frontiers. (n.d.). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors.
  • Springer Nature Experiments. (n.d.). Polymeric Nanoparticles for Drug Delivery.
  • National Institutes of Health. (n.d.). Polymeric Nanoparticles for Drug Delivery.
  • National Institutes of Health. (n.d.). Patient-Derived In Vitro and In Vivo Models of Cancer.
  • MDPI. (n.d.). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges.
  • ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications.
  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • MDPI. (n.d.). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication.
  • ACS Publications. (2024). Polymeric Nanoparticles for Drug Delivery. Chemical Reviews.
  • National Institutes of Health. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application.
  • International Journal of Innovative Science and Research Technology. (n.d.). A Review on Liposomal Drug Delivery System.
  • AACR Journals. (n.d.). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine.
  • Sigma-Aldrich. (n.d.). (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.
  • Fisher Scientific. (n.d.). Sigma Aldrich (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.
  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • PubChem. (n.d.). Imidazo(4,5-b)pyridine.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.
  • Echemi. (n.d.). 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-amino-.
  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • Sigma-Aldrich. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.

Sources

Method

Application Note: A Scalable and Validated Protocol for the Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Abstract This document provides a comprehensive and scalable protocol for the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a key building block in pharmaceutical research. The presented methodology is d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a key building block in pharmaceutical research. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for scaling up production. This protocol is structured to be a self-validating system, incorporating in-process controls to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to its structural similarity to purines, making it a cornerstone for the development of various therapeutic agents.[1] Derivatives of this core have shown a wide range of biological activities, including anticancer and antimicrobial properties.[2] (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, in particular, serves as a crucial intermediate for introducing a functionalized one-carbon unit at the 6-position of the heterocyclic core, enabling further molecular elaboration in drug discovery programs.

This guide details a robust two-step synthetic route commencing from the commercially available 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. The chosen strategy prioritizes scalability, safety, and efficiency.

Our synthetic approach involves:

  • Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester. This step is crucial for enhancing solubility and ensuring a more controlled reduction in the subsequent step, which is a key consideration for large-scale synthesis.

  • Reduction: Chemoselective reduction of the methyl ester to the primary alcohol using Lithium Aluminum Hydride (LAH), a powerful reducing agent suitable for this transformation.[3][4]

This protocol has been designed to be readily adaptable from bench-scale to larger-scale production with careful consideration of reaction exotherms, reagent handling, and product isolation.

Visualized Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 3-Methyl-3H-imidazo[4,5-b]pyridine- 6-carboxylic acid B Methyl 3-methyl-3H-imidazo[4,5-b]pyridine- 6-carboxylate A->B  Methanol (MeOH)  Sulfuric Acid (H₂SO₄) cat.  Reflux C Methyl 3-methyl-3H-imidazo[4,5-b]pyridine- 6-carboxylate D (3-Methyl-3H-imidazo[4,5-b]pyridin- 6-yl)methanol C->D  1. Lithium Aluminum Hydride (LiAlH₄)      in Tetrahydrofuran (THF)  2. Quench & Work-up

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid≥95%Sigma-Aldrich
Methanol (Anhydrous)ACS Grade, ≥99.8%Standard Vendor
Sulfuric Acid (H₂SO₄)Reagent Grade, 95-98%Standard Vendor
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFStandard Vendor
Tetrahydrofuran (THF, Anhydrous)≥99.9%, inhibitor-freeStandard Vendor
Ethyl AcetateACS GradeStandard Vendor
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateACS GradeStandard Vendor
Silica Gel230-400 meshStandard Vendor
Step 1: Esterification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Causality of Experimental Choices:

  • Reaction: A classic Fischer esterification is employed due to its cost-effectiveness and simplicity, making it highly suitable for large-scale production.

  • Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Solvent and Reagent: Anhydrous methanol serves as both the solvent and the esterifying agent. Using it in excess drives the equilibrium towards the product side, maximizing the yield.

  • Temperature: The reaction is conducted at reflux to ensure a sufficient reaction rate.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Reduction of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate to (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Causality of Experimental Choices and Safety Considerations:

  • Reducing Agent: Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of efficiently reducing esters to primary alcohols.[3][5][6] Borane complexes can also be used, but LAH is often preferred for its rapid reaction rate.[7][8][9]

  • Solvent: Anhydrous THF is the solvent of choice as it is inert to LAH and effectively solubilizes the hydride complex.

  • Temperature Control: The addition of the ester to the LAH slurry is performed at 0°C to control the initial exotherm of the reaction. The reaction is then allowed to warm to room temperature to ensure completion.

  • Safety: LAH reacts violently with water and protic solvents.[4] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). A detailed safety protocol for handling and quenching LAH is provided in the "Scale-up Considerations" section.

Protocol:

  • In a dry three-necked flask under an inert atmosphere, add a 1.0 M solution of LiAlH₄ in THF (1.5-2.0 eq).

  • Cool the LAH solution to 0°C using an ice bath.

  • Dissolve the crude methyl ester from the previous step in anhydrous THF (5-10 mL per gram of ester).

  • Add the ester solution dropwise to the cold LAH solution via an addition funnel over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • In-Process Control: Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting ester spot is no longer visible.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams used).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Water (3X mL). This specific workup procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[10]

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Add anhydrous sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ample THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 2% to 10%) to afford the final product as a solid.

Scale-up Considerations and Process Safety

Scaling up the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol requires careful attention to the management of reaction exotherms and the safe handling of hazardous reagents.

Large-Scale LAH Reduction Workflow

G A Setup Inert Atmosphere in Jacketed Reactor B Charge Reactor with LiAlH₄ Solution in THF A->B C Cool Reactor to 0-5°C B->C E Controlled Addition of Ester Solution via Pump C->E D Prepare Ester Solution in Anhydrous THF D->E F Monitor Internal Temperature and Reaction Progress (IPC) E->F G Cool to 0°C for Quench F->G H Slow, Controlled Quench (Fieser Workup) G->H I Filter Slurry H->I J Concentrate & Purify I->J

Figure 2: Workflow for scaled-up LAH reduction.

Key Considerations for Scale-up:

  • Heat Management: The reduction with LAH is highly exothermic. A jacketed reactor with controlled cooling is essential. The rate of addition of the ester solution must be carefully controlled to maintain the internal temperature within a safe range.

  • Reagent Handling: For larger quantities, handling LAH powder is hazardous. Using commercially available solutions is strongly recommended. All transfers should be conducted under an inert atmosphere.

  • Quenching: The quenching of large amounts of LAH can be very dangerous if not done correctly. The dropwise addition of water and NaOH solution must be extremely slow, with vigorous stirring and efficient cooling to manage the evolution of hydrogen gas and heat. An appropriate off-gas system should be in place.

  • Filtration: On a larger scale, the filtration of the aluminum salts can be slow. Using a filter press or a Nutsche filter can improve efficiency.

Characterization Data

AnalysisSpecification
Appearance Off-white to light yellow solid
¹H NMR Consistent with the structure of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. Expected peaks for the methyl group, methylene protons, aromatic protons, and the hydroxyl proton.
¹³C NMR Consistent with the number and types of carbons in the molecule.
Mass Spec [M+H]⁺ corresponding to the molecular weight of the product (C₈H₉N₃O, MW: 163.18).
Purity (HPLC) ≥98%

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. By starting with a commercially available carboxylic acid and employing a two-step esterification-reduction sequence, this approach is both efficient and amenable to large-scale production. The emphasis on in-process controls and detailed safety considerations for handling hazardous reagents like Lithium Aluminum Hydride ensures that the synthesis can be performed safely and reproducibly. This application note serves as a valuable resource for chemists in the pharmaceutical industry engaged in the synthesis of imidazopyridine-based compounds.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][3]

  • University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link][4]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 56(8), 941-959. [Link][1]

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Google Patents. (2014). Pyridoimidazole compounds and preparation method thereof. [11]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link][2]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link][2]

  • University of Rochester. Workup: Aluminum Hydride Reduction. [Link][10]

  • Organic Chemistry Portal. Borane Reagents. [Link][7]

  • YouTube. (2017). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. [Link][5]

  • The Journal of Organic Chemistry. (1979). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. [Link][8]

  • YouTube. (2017). Ester Reduction With Lithium Aluminum Hydride. [Link][6]

  • Organic Letters. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link][12]

  • ResearchGate. (2025). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a k...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic route and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, and what are the critical stages?

The synthesis of this target molecule typically follows a multi-step pathway that involves the construction of the imidazo[4,5-b]pyridine core, followed by functional group manipulations. A common approach begins with substituted pyridines, such as 2,3-diaminopyridine derivatives, which undergo cyclization to form the imidazole ring.[2]

A representative synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Core Formation cluster_1 Functionalization Start Substituted 2,3-Diaminopyridine Intermediate1 Imidazo[4,5-b]pyridine Core Start->Intermediate1 Cyclization Intermediate2 Ester or Carboxylic Acid Intermediate Intermediate1->Intermediate2 Functional Group Introduction (e.g., C6) Intermediate3 N-Methylated Intermediate Intermediate2->Intermediate3 N-Methylation Product (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Intermediate3->Product Reduction

Caption: General synthetic workflow for the target molecule.

The critical stages that significantly impact the overall yield are:

  • Regioselective Cyclization: Formation of the imidazo[4,5-b]pyridine core must be controlled to yield the desired isomer. The differential nucleophilicity of the amino groups on the pyridine ring is a key factor.[3]

  • N-Methylation: Alkylation of the imidazole nitrogen can lead to a mixture of regioisomers. Reaction conditions must be finely tuned to favor methylation at the desired N3 position.[4]

  • Reduction of the Carboxylic Acid/Ester: The final reduction step to form the hydroxymethyl group must be efficient and selective, avoiding over-reduction or side reactions.

Troubleshooting Guide

Issue 1: Low Yield During Imidazo[4,5-b]pyridine Core Formation

Question: My cyclization reaction to form the imidazo[4,5-b]pyridine scaffold is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize this step?

Answer: Low yields in this step often stem from incomplete cyclization, side reactions, or sub-optimal reaction conditions. Here’s a breakdown of potential issues and solutions:

  • Incomplete Cyclization: The condensation reaction to form the imidazole ring eliminates water, and its presence can inhibit the reaction equilibrium.[4]

    • Solution: If the reaction is run at high temperatures, consider using a Dean-Stark trap to remove water azeotropically. Alternatively, adding a compatible drying agent to the reaction mixture can be effective.[4]

  • Oxidative Conditions: For cyclizations involving aldehydes, oxidative conditions are often necessary to achieve the final aromatized imidazo[4,5-b]pyridine core. Ambient air oxidation can be slow and inefficient.[4]

    • Solution: Introduce a mild oxidizing agent to facilitate the aromatization step. However, be cautious as overly strong oxidants can lead to N-oxide formation on the pyridine ring.[4]

  • Harsh Reaction Conditions: Traditional methods may employ harsh conditions (e.g., high temperatures with strong bases or acids) that can lead to degradation and low yields.[3]

    • Solution: Explore milder cyclodehydration conditions. For instance, catalysis with agents like polyphosphoric acid (PPA) or the use of microwave irradiation can often improve yields and reduce reaction times.[2]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Dehydration RefluxingDean-Stark trap or drying agentEfficient water removal drives the reaction equilibrium forward.[4]
Oxidation Air oxidationMild oxidizing agent (e.g., Cu(OAc)₂)Accelerates aromatization, preventing buildup of intermediates.[5]
Catalyst Strong acid/basePPA, Sc(OTf)₃, or microwave-assistedMilder conditions can reduce side product formation and degradation.[2][6]
Issue 2: Poor Regioselectivity in N-Methylation

Question: I am getting a mixture of N-methylated isomers. How can I selectively methylate the N3 position of the imidazo[4,5-b]pyridine core?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can undergo alkylation, leading to regioisomers.[4] The N1 and N3 positions on the imidazole ring are common sites for methylation. Achieving high regioselectivity is crucial for yield and purity.

  • Understanding Basicity and Steric Hindrance: The relative basicity and steric environment of the nitrogen atoms influence the site of alkylation. The N3 position is often more sterically accessible.

  • Optimizing Reaction Conditions:

    • Base: The choice of base is critical. A bulky, non-nucleophilic base can help direct the alkylation by selectively deprotonating the less sterically hindered nitrogen.

    • Solvent: The polarity of the solvent can influence the reactivity of the nucleophilic nitrogen atoms. Anhydrous polar aprotic solvents like DMF are commonly used.[4]

    • Alkylating Agent: The nature of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can also affect the outcome.

Recommended Protocol for Regioselective N-Methylation:

  • To a solution of the N-unsubstituted imidazo[4,5-b]pyridine intermediate in anhydrous DMF, add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Stir the mixture at room temperature for a defined period to ensure complete deprotonation.

  • Add the methylating agent (e.g., methyl iodide) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and minimize the formation of undesired isomers.[7]

N_Methylation Start Imidazo[4,5-b]pyridine Deprotonation Anionic Intermediate Start->Deprotonation Base (e.g., K₂CO₃, NaH) in DMF Product_N3 N3-Methyl Isomer (Desired) Deprotonation->Product_N3 Methylating Agent (e.g., CH₃I) Product_N1 N1-Methyl Isomer (Side Product) Deprotonation->Product_N1 Methylating Agent (e.g., CH₃I)

Caption: Competing pathways in N-methylation.

Issue 3: Inefficient Reduction of the Ester/Carboxylic Acid to the Alcohol

Question: The final reduction step to produce (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is giving me low yields. What are the best practices for this transformation?

Answer: The reduction of an ester or carboxylic acid to a primary alcohol is a standard transformation, but its efficiency can be hampered by the specific substrate and reaction conditions.

  • Choice of Reducing Agent:

    • Lithium aluminum hydride (LAH): A powerful reducing agent capable of reducing both esters and carboxylic acids. It should be used in an anhydrous ether solvent (e.g., THF, diethyl ether).

    • Sodium borohydride (NaBH₄): Generally not strong enough to reduce esters or carboxylic acids on its own, but its reactivity can be enhanced with additives.

    • Diisobutylaluminium hydride (DIBAL-H): Can be used for the reduction of esters to aldehydes at low temperatures, so careful temperature control is needed to achieve the alcohol.

  • Potential Side Reactions:

    • Over-reduction: While less common for this specific transformation, ensure other functional groups are compatible with the chosen reducing agent.

    • Incomplete Reaction: Insufficient reducing agent or short reaction times can lead to unreacted starting material.

Experimental Protocol for Reduction with LAH:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the ester or carboxylic acid intermediate in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash thoroughly with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

ParameterKey ConsiderationRecommended Practice
Reducing Agent Reactivity and selectivityLithium aluminum hydride (LAH) is generally effective.
Solvent Anhydrous conditions are criticalUse anhydrous THF or diethyl ether.
Temperature Control of exothermAdd the substrate solution slowly at 0 °C.
Workup Safe quenching of excess LAHFollow a standard Fieser workup procedure.

References

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Optimization of reaction condition for the formation of imidazo pyridine.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.

Sources

Optimization

Optimization of reaction conditions for imidazo[4,5-b]pyridine synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of imidazo[4,5-b]pyridines. As a Senior Application Scientist, my goal is to provide you with p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of imidazo[4,5-b]pyridines. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to help you navigate the common challenges associated with this important heterocyclic scaffold. The structural similarity of imidazo[4,5-b]pyridines to purines makes them a significant area of interest for therapeutic applications, including as kinase inhibitors and antimicrobial agents.[1][2] This guide is structured to address specific issues you may encounter, offering not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of imidazo[4,5-b]pyridines in a question-and-answer format.

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product

Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of imidazo[4,5-b]pyridines are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Optimization: Consider increasing the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the cyclization and subsequent aromatization to form the imidazo[4,5-b]pyridine core. While atmospheric oxygen can facilitate this, it can be slow. The use of a mild oxidizing agent can be beneficial.[3]

  • Sub-optimal pH: The pH of the reaction medium is critical.

    • Optimization: For condensations with carboxylic acids, acidic conditions are typically required to catalyze the reaction. If you are using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid can also be advantageous.[3]

  • Inefficient Water Removal: The condensation reaction generates water, which can inhibit the reaction equilibrium if not effectively removed.

    • Optimization: For reactions conducted at high temperatures, employing a Dean-Stark trap is an effective strategy. In other experimental setups, the use of a compatible drying agent within the reaction mixture can be helpful.[3]

  • Undesired Side Reactions: Your starting materials might be consumed by competing side reactions.

    • Optimization: Refer to the specific troubleshooting sections below for guidance on issues like N-oxide formation or incomplete cyclization.

  • Losses During Purification: Significant product loss can occur during the workup and purification stages.

    • Optimization: It is crucial to optimize your extraction and chromatography conditions specifically for your target imidazo[4,5-b]pyridine derivative to minimize losses.[3]

Issue 2: Formation of Multiple Regioisomers During N-Alkylation

Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I'm observing a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that are susceptible to alkylation, often leading to a mixture of regioisomers. The reaction conditions play a pivotal role in determining the outcome of the alkylation.[3][4]

Understanding Alkylation Sites:

Caption: Potential N-alkylation sites on the imidazo[4,5-b]pyridine ring.

Strategies for Controlling Regioselectivity:

  • Choice of Base and Solvent: The combination of base and solvent is a critical factor.

    • Optimization: Screening different bases (e.g., sodium hydride (NaH), potassium carbonate (K2CO3)) and solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), dioxane) is recommended to identify the optimal conditions for your desired isomer. For instance, nonpolar solvents under basic conditions may favor alkylation at the N3 position.[3] Phase-transfer catalysis conditions, using reagents like tetra-n-butylammonium bromide (TBAB) as a catalyst with potassium carbonate as the base in DMF, have been successfully employed for N-alkylation.

  • Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can influence the site of alkylation.

  • Electronic Effects: The electronic properties of the substituents on the imidazo[4,5-b]pyridine ring can direct the alkylation to a specific nitrogen atom.

Issue 3: Incomplete Cyclization to Form the Imidazole Ring

Question: My reaction to form the imidazole ring appears to be incomplete, and I am isolating a stable intermediate. How can I drive the cyclization to completion?

Answer: Incomplete cyclization is a common hurdle, often leading to the isolation of an intermediate rather than the final fused heterocyclic product. Several strategies can be employed to promote the desired ring closure.

Driving the Cyclization Reaction:

  • Thermal Energy: Many cyclization reactions require a sufficient energy input.

    • Optimization: Increasing the reaction temperature or switching to a higher-boiling solvent can be effective. Refluxing in a suitable solvent is a common and often necessary strategy.[3]

  • Dehydration: Since the cyclization is a condensation reaction that eliminates a molecule of water, its removal can shift the equilibrium towards the product.

    • Optimization: As mentioned previously, a Dean-Stark trap or the use of a drying agent can be beneficial.

  • Catalysis: The use of a catalyst can facilitate the cyclization.

    • Optimization: Both acid and base catalysis can be effective depending on the specific reaction mechanism. For example, microwave-assisted synthesis in DMF with a catalytic amount of glacial acetic acid has been reported to give high yields.[5] Heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite clay, have also been used to achieve excellent yields in intramolecular cyclizations.[1]

Issue 4: Formation of an N-Oxide Byproduct

Question: I have identified an N-oxide byproduct in my reaction mixture. How can I prevent its formation, and is it possible to reduce it back to the desired product?

Answer: The pyridine nitrogen atom in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which leads to the formation of an N-oxide. This is particularly common when using oxidative conditions or certain reagents.

Prevention and Reduction Strategies:

  • Controlling Oxidants: If your synthesis involves an oxidative step, careful selection and control of the oxidizing agent are crucial.

    • Prevention: Using milder oxidants or carefully controlling the stoichiometry and reaction conditions (e.g., temperature, reaction time) can minimize the formation of the N-oxide.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.

  • Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine.

    • Troubleshooting:

      • Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel at room temperature and pressure.[3]

      • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl3) are also effective for the deoxygenation of pyridine N-oxides.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[4,5-b]pyridines?

A1: The most prevalent starting materials are derivatives of 2,3-diaminopyridine. These are typically condensed with aldehydes, carboxylic acids, or their equivalents to form the imidazole ring.[1] Other approaches include starting from 2-chloro-3-nitropyridine, which can undergo a series of reactions including amination, nitro group reduction, and cyclization.[6]

Q2: How does the choice of catalyst affect the synthesis of imidazo[4,5-b]pyridines?

A2: The catalyst can significantly influence the reaction's efficiency, selectivity, and overall success. For instance, in cross-coupling reactions to form the imidazo[4,5-b]pyridine core, palladium catalysts like Pd(OAc)₂ with specific ligands such as XantPhos have been shown to be highly effective.[1] For cyclization reactions, both homogeneous catalysts (e.g., acids) and heterogeneous catalysts (e.g., Al³⁺-K10 clay) have been successfully employed to improve yields.[1]

Q3: Are there any "green" or environmentally friendly methods for synthesizing imidazo[4,5-b]pyridines?

A3: Yes, there is growing interest in developing more environmentally benign synthetic routes. One such approach involves a tandem reaction in a water-isopropyl alcohol (H₂O-IPA) medium, which avoids the use of toxic transition-metal catalysts and offers excellent yields.[6] Another method describes a one-step air oxidative cyclocondensation of 2,3-diaminopyridine with aldehydes in water under thermal conditions, eliminating the need for an external oxidative reagent.[1]

Q4: What analytical techniques are most useful for characterizing imidazo[4,5-b]pyridines?

A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of imidazo[4,5-b]pyridine derivatives. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the structure and substitution pattern of the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups. For crystalline products, single-crystal X-ray diffraction provides definitive structural confirmation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from a method described for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.[5]

Materials:

  • 5-bromopyridine-2,3-diamine

  • Benzaldehyde

  • N,N-dimethylformamide (DMF)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, combine 5-bromopyridine-2,3-diamine (1 mmol) and benzaldehyde (1 mmol).

  • Add DMF (as solvent) and a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture under appropriate microwave conditions (time and temperature to be optimized for the specific instrument).

  • After the reaction is complete (monitored by TLC), pour the mixture into a mixture of water and ethyl acetate (2:8, v/v).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and concentrate them in vacuo.

  • Recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Protocol 2: General Procedure for N-Alkylation under Phase-Transfer Catalysis

This protocol is based on a general procedure for the N-alkylation of imidazo[4,5-b]pyridines.

Materials:

  • Imidazo[4,5-b]pyridine derivative

  • Alkyl halide (e.g., allyl bromide or propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), add the alkyl bromide (2 mmol) in small portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane) to isolate the N-alkylated product.

Data Presentation

Table 1: Optimization of Reaction Conditions for Suzuki Coupling in Imidazo[4,5-b]pyridine Synthesis

This table is based on data for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[7]

EntryCatalystBaseSolventHeatingYield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂OConventional65
2Pd(dppf)Cl₂K₂CO₃Toluene/H₂OConventional78
3Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂OConventional85
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OConventional92
5Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OMicrowave95

Visualizations

General Synthetic Workflow for Imidazo[4,5-b]pyridines

Start Starting Materials (e.g., 2,3-Diaminopyridine) Step1 Condensation/ Cyclization Start->Step1 Intermediate Imidazo[4,5-b]pyridine Core Step1->Intermediate Step2 Functionalization (e.g., Alkylation, Coupling) Intermediate->Step2 Product Target Derivative Step2->Product

Caption: A generalized workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Welcome to the technical support center for the purification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound, a key building block in the synthesis of pharmaceuticals such as kinase inhibitors.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common and complex challenges encountered during the purification of this molecule.

Introduction to Purification Challenges

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is a polar, heterocyclic molecule containing both a basic imidazopyridine core and a primary alcohol. This bifunctional nature can present unique purification challenges, including high polarity, potential for strong binding to silica gel, and the presence of closely-related impurities. The strategies outlined below are designed to provide a robust framework for achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial purification by silica gel chromatography is giving poor recovery. What are the likely causes and how can I fix this?

Answer:

Poor recovery from silica gel chromatography is a common issue with polar, nitrogen-containing heterocycles like (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. The primary cause is often irreversible adsorption to the acidic silica surface via the basic nitrogen atoms of the imidazopyridine ring.

Troubleshooting Steps:

  • Baseline the Silica Gel: A crucial first step is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier into your eluent system.

    • Recommendation: Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase. For instance, a typical eluent system could be a gradient of methanol in dichloromethane (DCM) with 1% TEA.

  • Optimize Your Solvent System: The high polarity of the methanol group requires a polar mobile phase for elution.

    • Start with a low-polarity mobile phase (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol.

    • A common gradient for related compounds is Hexane/Ethyl Acetate, but given the polarity of your compound, a Dichloromethane/Methanol system is often more effective.[2]

  • Consider Alternative Stationary Phases: If poor recovery persists, switching to a less acidic or a different type of stationary phase is advisable.

    • Alumina (basic or neutral): Can be an excellent alternative to silica for basic compounds.

    • Reverse-Phase Chromatography (C18): This is a powerful technique for polar compounds. Elution is typically achieved with a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Workflow for Troubleshooting Poor Recovery in Column Chromatography

G cluster_0 Troubleshooting Poor Recovery start Start: Poor Recovery Observed check_adsorption Hypothesis: Irreversible Adsorption on Silica? start->check_adsorption add_base Action: Add 1% Triethylamine to Eluent check_adsorption->add_base Yes recovery_improved Recovery Improved? add_base->recovery_improved optimize_solvent Action: Optimize DCM/MeOH Gradient recovery_improved->optimize_solvent Yes consider_alternatives Problem Persists: Consider Alternative Stationary Phases recovery_improved->consider_alternatives No end End: Successful Purification optimize_solvent->end alumina Option 1: Neutral or Basic Alumina consider_alternatives->alumina reverse_phase Option 2: Reverse-Phase (C18) HPLC consider_alternatives->reverse_phase alumina->end reverse_phase->end

Caption: Decision workflow for addressing low recovery during silica gel chromatography.

FAQ 2: I am struggling to remove a closely-eluting impurity. How can I improve the resolution of my chromatography?

Answer:

Resolving closely-eluting impurities requires a systematic approach to enhance the selectivity of your chromatographic system. Common impurities may include starting materials, over-oxidized species (e.g., the corresponding carboxylic acid), or isomers.

Strategies for Improving Resolution:

  • Solvent System Modification: Fine-tuning the eluent composition can significantly impact selectivity.

    • Ternary Solvent Systems: Introduce a third solvent to modulate selectivity. For a DCM/MeOH system, adding a small amount of a solvent with different properties, like acetonitrile or tetrahydrofuran (THF), can alter the interactions between the analytes and the stationary phase.

    • Isocratic vs. Gradient Elution: If you are using a steep gradient, consider switching to a shallower gradient or an isocratic elution in the region where your compound and the impurity elute. This will increase the residence time on the column and improve separation.

  • Column and Stationary Phase Parameters:

    • Smaller Particle Size: Using silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) will increase column efficiency and resolution.

    • Longer Column: Increasing the column length provides more theoretical plates for the separation to occur.

  • Orthogonal Purification Technique: If chromatographic methods on silica are insufficient, an orthogonal technique that separates based on different chemical properties is recommended.

    • Preparative HPLC: As mentioned before, reverse-phase HPLC separates based on hydrophobicity, which is a fundamentally different mechanism than normal-phase chromatography, often providing excellent resolution of polar impurities.

    • Crystallization: This is a powerful technique for final purification if a suitable solvent system can be found.

FAQ 3: What is a good starting point for developing a recrystallization protocol for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol?

Answer:

Recrystallization is an excellent method for obtaining highly pure material. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For related imidazo[4,5-b]pyridine derivatives, alcoholic solvents are often a good choice.[3]

Step-by-Step Recrystallization Protocol Development:

  • Solvent Screening:

    • Test the solubility of your crude material in a range of solvents at room temperature and at their boiling points. Good candidate solvents will show poor solubility at room temperature but good solubility when heated.

    • Recommended Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof.

  • Developing a Protocol with Ethanol (A Likely Candidate):

    • Step 1: Dissolve the crude (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in a minimal amount of hot ethanol.

    • Step 2: If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then hot-filter the solution.

    • Step 3: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.

    • Step 4: Once crystal formation appears to have stopped, place the flask in an ice bath or refrigerator for several hours to maximize the yield.

    • Step 5: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Solvent Screening Guide for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointPotential Outcome
Ethanol Low to ModerateHighGood Candidate
Water Moderate to HighHighMay not precipitate well
Ethyl Acetate LowModeratePossible candidate, may need co-solvent
Dichloromethane HighHighUnlikely to work (too soluble)
Hexanes Very LowVery LowGood as an anti-solvent
FAQ 4: My final product shows signs of degradation after purification. What could be the cause and how can I prevent it?

Answer:

Degradation can occur due to prolonged exposure to acidic or basic conditions, heat, or light, especially with heterocyclic compounds.

Potential Causes and Preventive Measures:

  • Acid-Catalyzed Degradation: Prolonged contact with acidic silica gel can sometimes lead to degradation.

    • Solution: Neutralize your silica as described in FAQ 1. Also, avoid leaving your compound on the column for an extended period.

  • Thermal Instability: Many complex organic molecules can degrade at elevated temperatures.

    • Solution: When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature that is as low as possible (e.g., 30-40°C).

  • Oxidation: The imidazopyridine core or the alcohol functionality could be susceptible to oxidation.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. Store the final product in a cool, dark place, and consider storing it under an inert atmosphere.

General Purification Workflow

This diagram outlines a general strategy, starting from a crude reaction mixture to the final, high-purity compound.

Caption: A comprehensive workflow for the purification of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

References

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Available from: [Link].

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022-02-20). Available from: [Link].

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link].

  • National Institutes of Health. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024-10-05). Available from: [Link].

  • Chemistry of Heterocyclic Compounds. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024-05-28). Available from: [Link].

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012-10-08). Available from: [Link].

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023-04-04). Available from: [Link].

  • ResearchGate. Efficient synthesis of substituted imidazo[4,5-b] pyridine. (2013-10-01). Available from: [Link].

  • MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Available from: [Link].

  • Cusabio. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Available from: [Link].

  • Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link].

Sources

Optimization

Stability testing of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol under various conditions

Welcome to the technical support guide for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and an understanding of potential degradation pathways.

Troubleshooting Guide: Unexpected Degradation or Instability

This section addresses common issues encountered during the handling, storage, and use of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Issue 1: Rapid Degradation of the Compound in Solution at Room Temperature

Question: I've noticed a rapid loss of my compound in solution, even when stored at room temperature for a short period. What could be the cause, and how can I prevent this?

Answer:

Rapid degradation at ambient temperatures in solution is often linked to two primary factors: photodegradation and oxidative stress. The imidazopyridine core is known to be susceptible to both.[1][2]

  • Causality - Photodegradation: Imidazopyridine derivatives can absorb UV/Vis light, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the molecule, causing significant degradation.[1] This is a common issue for compounds with fused aromatic heterocyclic ring systems.

  • Causality - Oxidation: The imidazole ring, while generally stable, can be susceptible to oxidation, especially in the presence of trace metals or peroxides in your solvent.[2][3] The hydroxymethyl group on the pyridine ring could also be prone to oxidation to the corresponding aldehyde or carboxylic acid.

Preventative Measures & Solutions:

  • Light Protection: Always handle solutions of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in amber vials or wrap your glassware in aluminum foil. Minimize exposure to ambient light during experimental setup.

  • Solvent Purity: Use high-purity, peroxide-free solvents. It is advisable to use freshly opened solvents or those that have been stored properly.

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Low Temperature Storage: If possible, prepare solutions fresh. If storage is necessary, keep solutions at low temperatures (-20°C to -80°C) to slow down potential degradation reactions.[4]

Issue 2: Inconsistent Results in Biological Assays

Question: I'm observing high variability in my biological assay results when using (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. Could this be a stability issue?

Answer:

Yes, inconsistent results in biological assays are a classic sign of compound instability under assay conditions. The physiological conditions of many biological assays (e.g., aqueous buffers, 37°C incubation, presence of oxygen and biological macromolecules) can promote degradation.

  • Causality - Hydrolytic Instability: While the imidazopyridine core is generally stable to hydrolysis, the stability can be pH-dependent.[5] Extreme pH values in your assay buffer could potentially lead to degradation over the course of a long incubation period.

  • Causality - Oxidative Degradation: As mentioned previously, the imidazole moiety is susceptible to oxidation.[2] The presence of certain enzymes or metal cofactors in your assay system could catalyze oxidative degradation.

Troubleshooting Steps:

  • Assess Stability in Assay Buffer: Perform a control experiment where you incubate (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in your assay buffer under the exact conditions of your experiment (time, temperature, light exposure) but without the biological components. Analyze the sample by HPLC at different time points to quantify any degradation.

  • Adjust pH: If you suspect pH-related instability, investigate if your assay can be performed in a different buffer system with a more neutral pH.

  • Include Antioxidants: If oxidative degradation is suspected, and it does not interfere with your assay, you could consider adding a small amount of an antioxidant to your buffer.

  • Minimize Incubation Time: If the compound is degrading over time, try to reduce the incubation period of your assay if the protocol allows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol?

A1: For long-term storage, the solid compound should be stored at -20°C to -80°C in a tightly sealed container, protected from light and moisture.[4] For short-term storage (up to one week), 4°C is acceptable.[4]

Q2: How can I perform a forced degradation study on this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[6][7] A typical study would involve exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105°C).

  • Photodegradation: Exposing a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation.

Q3: What are the likely degradation products of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol?

A3: Based on the structure and known degradation pathways of related compounds, likely degradation products could include:

  • Oxidation Products: The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. The imidazole ring could also undergo oxidative cleavage.[2]

  • Photodegradation Products: Exposure to light can lead to complex degradation pathways, potentially involving the formation of N-oxides or ring-opened products.[1]

Q4: Is the methyl group on the imidazole ring stable?

A4: The N-methyl group on the imidazole ring is generally stable under most experimental conditions. However, under very harsh acidic conditions or in the presence of strong demethylating agents, its removal could be possible, but this is not a common degradation pathway under normal laboratory conditions.

Experimental Protocols

Protocol 1: General Solution Preparation and Handling
  • Allow the solid (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Use high-purity solvents (e.g., HPLC grade DMSO, ethanol, or buffer).

  • If preparing a stock solution in an organic solvent like DMSO, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • For aqueous solutions, use freshly prepared buffers and consider sterile filtering if necessary for biological assays.

  • Always use amber-colored vials or protect transparent vials from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This is a general-purpose HPLC method that can be optimized for your specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength).

  • Column Temperature: 30°C.

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Solution Prepare Solution in Appropriate Solvent Compound->Solution Acid Acidic Hydrolysis (0.1 M HCl) Solution->Acid Base Basic Hydrolysis (0.1 M NaOH) Solution->Base Oxidation Oxidative Stress (3% H2O2) Solution->Oxidation Photo Photostability (ICH Q1B) Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Stress (Solid, 105°C) Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants > threshold

Sources

Troubleshooting

Reducing side-product formation in the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Technical Support Center: Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Introduction: Welcome to the technical support guide for the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Introduction: Welcome to the technical support guide for the synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This molecule is a crucial heterocyclic building block in medicinal chemistry, notably as a key intermediate for advanced pharmaceutical agents.[1][2] The synthesis, while conceptually straightforward, presents several challenges related to selectivity and impurity profiles that can significantly impact yield and downstream applications. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will explore the causality behind side-product formation and provide validated strategies to ensure high purity and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, identified through common analytical observations.

Q1: My final product is contaminated with a significant regioisomer. How can I improve the N3-methylation selectivity over N1-methylation?

A1: Root Cause Analysis & Mechanistic Insight

The most common and challenging issue in this synthesis is controlling the regioselectivity of the methylation on the imidazole nitrogen. The precursor, (1H-imidazo[4,5-b]pyridin-6-yl)methanol, has two nucleophilic nitrogens (N1 and N3). The formation of the undesired (1-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)methanol isomer is a frequent outcome. The ratio of N1 to N3 alkylation is highly dependent on factors like the choice of base, solvent, temperature, and the nature of the alkylating agent.

The N1 position is often kinetically favored due to being less sterically hindered, while the N3 product is typically the thermodynamically more stable isomer. Your goal is to establish conditions that favor the thermodynamic product.

dot

G cluster_0 Methylation Reaction Precursor (1H-Imidazo[4,5-b]pyridin-6-yl)methanol Anion Imidazopyridine Anion Precursor->Anion Deprotonation Base Base (e.g., K2CO3, NaH) Base->Anion Product_N3 Desired Product (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Anion->Product_N3 N3 Attack (Thermodynamic) Product_N1 Side-Product (1-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)methanol Anion->Product_N1 N1 Attack (Kinetic) Me_Agent Methylating Agent (e.g., MeI) Me_Agent->Product_N3 Me_Agent->Product_N1

Caption: Regioselectivity in N-methylation of the imidazopyridine core.

Recommended Solutions:

  • Optimize the Base and Solvent System: Stronger bases (like NaH) in polar aprotic solvents (like DMF or THF) fully deprotonate the imidazole ring, creating a delocalized anion.[3] This often favors thermodynamic control. Weaker bases (like K₂CO₃) in solvents like acetonitrile (ACN) may lead to a mixture of isomers.

  • Increase Reaction Temperature and Time: Allowing the reaction to stir for a longer period (e.g., 24 hours) at a moderate temperature (e.g., room temperature to 50°C) can allow the kinetically formed N1-isomer to potentially equilibrate to the more stable N3-isomer.

  • Choice of Methylating Agent: While methyl iodide is common, consider using dimethyl sulfate. The choice of agent can subtly influence the transition state energies for N1 vs. N3 attack.

Protocol: Enhanced N3-Selective Methylation

  • Preparation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add (1H-imidazo[4,5-b]pyridin-6-yl)methanol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.1 M solution. Cool the mixture to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete salt formation.

  • Methylation: Cool the reaction back to 0°C and add methyl iodide (MeI, 1.05 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the disappearance of starting material and the ratio of N3:N1 isomers using LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or a suitable solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

Q2: My LC-MS analysis shows an unexpected peak at M+16. What is this impurity and how do I prevent it?

A2: Root Cause Analysis & Mechanistic Insight

A mass increase of +16 Da is a classic indicator of oxidation, specifically the formation of an N-oxide . The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, especially if trace oxidants are present.[4] This can occur if solvents are not peroxide-free or if the reaction is exposed to air for prolonged periods at elevated temperatures.

Recommended Solutions:

  • Use High-Purity, Peroxide-Free Solvents: Ensure that solvents like THF or dioxane are freshly distilled or purchased anhydrous and inhibitor-free. Test for peroxides before use.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon from start to finish. This minimizes exposure to atmospheric oxygen.[5]

  • Avoid Excessive Heat: If possible, run the reaction at the lowest effective temperature to minimize the rate of potential oxidation side reactions.

Q3: I'm observing what appears to be a di-methylated product or a quaternary salt. How can this be avoided?

A3: Root Cause Analysis & Mechanistic Insight

Formation of a di-methylated species suggests that after the initial desired N-methylation, a second methylation occurs, likely on the pyridine nitrogen, forming a positively charged quaternary salt. This happens when an excess of the methylating agent is used or when it is added too quickly, creating high local concentrations.

dot

G cluster_1 Troubleshooting Over-Methylation Observation Observation: Impurity at M+15 (CH3) or Highly polar, water-soluble species Cause Probable Cause: Excess Methylating Agent (>1.1 eq) Observation->Cause Diagnosis Action Corrective Action: 1. Use 1.0-1.05 eq MeI. 2. Add agent slowly at 0°C. 3. Monitor stoichiometry carefully. Cause->Action Solution

Caption: Logic diagram for troubleshooting over-methylation.

Recommended Solutions:

  • Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the methylating agent. Accurately weigh all reagents.

  • Controlled Addition: Add the methylating agent slowly, preferably via a syringe pump, to the reaction mixture at a reduced temperature (e.g., 0°C). This prevents localized excess and allows the desired mono-methylation to proceed before a second addition can occur.

  • Monitor the Reaction: If possible, monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further methylation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to the core (1H-imidazo[4,5-b]pyridin-6-yl)methanol precursor?

A1: The most common and robust method involves the condensation of a 2,3-diaminopyridine derivative with a suitable C1 source.[6] A highly effective route starts with 2,3-diamino-5-(hydroxymethyl)pyridine. This intermediate can be synthesized from commercially available starting materials. The cyclization to form the imidazole ring is typically achieved by heating the diaminopyridine with formic acid or triethyl orthoformate.[6] An alternative involves the reduction of a nitropyridine precursor followed by in-situ cyclization.[7]

Q2: Which analytical techniques are best for monitoring this reaction and assessing final purity?

A2: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material. A typical eluent system is 5-10% Methanol in DCM.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to distinguish between the starting material, the two N-methyl isomers (which will have identical mass but different retention times), the N-oxide impurity (M+16), and any over-methylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final structure confirmation and purity assessment. The chemical shifts of the N-methyl group and the aromatic protons will be distinct for the N1 and N3 isomers, allowing for unambiguous identification and quantification of the isomeric ratio.

Q3: What are the best practices for purifying the final product?

A3:

  • Column Chromatography: This is the primary method for separating the desired N3-isomer from the N1-isomer and other impurities. Silica gel is the standard stationary phase. A gradient elution is often most effective, starting with a less polar system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding methanol.

  • Crystallization: If the final product is a solid and of sufficient purity (>95%) after chromatography, crystallization can be an excellent final step to achieve high purity and obtain a stable, crystalline material. A mixed solvent system, such as Ethyl Acetate/Hexanes or Methanol/Water, may be effective.

  • Preparative HPLC: For very difficult separations or for obtaining a highly pure analytical standard, reverse-phase preparative HPLC is a viable, albeit more costly, option.

Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaKey AdvantagesKey Disadvantages & Precautions
Methyl Iodide CH₃IHighly reactive, commercially available, volatile (easy to remove).Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Can lead to over-methylation if not controlled.
Dimethyl Sulfate (CH₃)₂SO₄Powerful methylating agent, less volatile than MeI, cost-effective.Extremely toxic and carcinogenic. Handle with extreme caution and appropriate PPE. Reactions can be exothermic.
Trimethylsilyldiazomethane (CH₃)₃SiCHN₂Can be safer than diazomethane. Often provides clean methylation.Expensive. Reagent is toxic and potentially explosive. Requires careful handling.

References

  • Veeprho. (n.d.). Mavacamten Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Mavacamten-impurities.
  • NIH. (n.d.).
  • Beilstein Journals. (n.d.).
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (2025). Analytical challenges in the mavacamten impurity analysis.
  • NIH. (2025). C3-methylation of imidazopyridines via C(sp2)
  • The Journal of Organic Chemistry. (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide.
  • E3S Web of Conferences. (n.d.).
  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • Journal of Chemical Technology and Metallurgy. (2022).
  • MDPI. (n.d.). Nitrone or Oxaziridine?
  • ResearchGate. (n.d.).
  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • ResearchGate. (n.d.).
  • (n.d.). An Overview of Various Heterocyclic Imidazopyridine...
  • New Drug Approvals. (2018). Mavacamten.
  • (n.d.). Mavacamten: A Review of a Novel Therapeutic Approach.
  • PrepChem.com. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine.
  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine....
  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • (2025).
  • Chemical Communications (RSC Publishing). (n.d.).
  • PMC. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons.
  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
  • Sigma-Aldrich. (n.d.). (3-Methyl-3H-imidazo 4,5-b pyridin-6-yl)methanol.

Sources

Optimization

Method refinement for enhancing the biological activity of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and its derivatives. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and its derivatives. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the synthesis, purification, and biological evaluation of this potent imidazo[4,5-b]pyridine scaffold. As this class of molecules is prominently featured as kinase inhibitors in oncological research, this guide emphasizes robust and reproducible methodologies.[1]

Part 1: Synthesis and Purification Troubleshooting

The synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, while based on established heterocyclic chemistry, presents several challenges that can impact yield, purity, and reproducibility. This section addresses common issues in a question-and-answer format.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My initial condensation reaction to form the imidazo[4,5-b]pyridine core is consistently low-yielding. What are the primary factors to investigate?

Answer: Low yields in the cyclocondensation of a substituted diaminopyridine with a corresponding aldehyde or carboxylic acid to form the imidazo[4,5-b]pyridine core are a frequent challenge.[2] A systematic approach is crucial for optimization.

  • Incomplete Reaction: The condensation is an equilibrium process. Ensure sufficient reaction time and optimal temperature. For reactions involving aldehydes, oxidative conditions are often required for the final aromatization step; ambient air oxidation can be slow and inefficient.[2] Consider using a mild oxidant if your molecule is stable under such conditions.

  • Water Removal: The condensation reaction liberates water, which can inhibit the forward reaction.[2] If the reaction is run at a suitable boiling point, a Dean-Stark trap is highly effective. For lower temperature reactions, the inclusion of molecular sieves can be beneficial, provided they are compatible with your solvent system.

  • Sub-optimal pH: The pH of the reaction medium is critical. For condensations utilizing carboxylic acids, acidic catalysis is typically necessary to activate the carbonyl group.[2] Polyphosphoric acid (PPA) is a common choice as both a catalyst and a dehydrating agent.[3]

  • Purity of Starting Materials: Impurities in the diaminopyridine precursor can significantly hinder the reaction. Ensure your starting materials are of high purity and that solvents are anhydrous, especially for moisture-sensitive steps.

Question 2: I'm observing the formation of an unexpected, more polar by-product during my synthesis. I suspect it's an N-oxide. How can I prevent this and remediate a reaction where it has already formed?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of a highly polar N-oxide, which can complicate purification.[2]

  • Prevention:

    • Control of Oxidants: If your synthesis involves an oxidative cyclization, carefully control the stoichiometry and type of oxidizing agent. Milder oxidants or controlled exposure to air are preferable to harsh reagents.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize unwanted oxidation, especially during prolonged heating.[4]

  • Remediation:

    • If N-oxide formation is significant, the mixture can be treated with a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) in a suitable solvent (e.g., dichloromethane or acetonitrile) to deoxygenate the N-oxide back to the desired product. This should be done cautiously and optimized on a small scale first.

Question 3: The final methylation step to introduce the N3-methyl group is yielding a mixture of regioisomers. How can I improve the regioselectivity for the desired N3-isomer?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine nitrogen), leading to potential regioselectivity issues during alkylation.[2][5] The desired N3-alkylation is often challenging to achieve selectively.

  • Choice of Base and Solvent: The reaction conditions play a pivotal role. Using a bulkier base might sterically hinder alkylation at the more accessible pyridine nitrogen. The choice of solvent can also influence the reactivity of the different nitrogen atoms. Aprotic polar solvents like DMF are common.

  • Protecting Groups: While adding complexity, a strategy involving protection of the other nitrogen atoms could be employed to ensure specific alkylation at the desired position.

  • Thermodynamic vs. Kinetic Control: The reaction temperature can influence the product distribution. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer. Experimentation with a temperature gradient is recommended.

  • Advanced NMR Techniques: Differentiating between regioisomers can be challenging. 2D-NOESY NMR experiments are invaluable for unambiguously determining the position of the alkyl group through space correlations to nearby protons on the pyridine ring.[6]

Representative Synthetic Protocol

Diagram: Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Functional Group Interconversion A 2,3-Diamino-5-bromopyridine C (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol A->C PPA, Heat B 4-(Hydroxymethyl)benzoic acid B->C D (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol F (6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol D->F Base (e.g., K2CO3), DMF E Methyl Iodide E->F G (6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol I (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol G->I Suzuki or Stille Coupling H Organometallic Reagent H->I

Caption: A representative three-step synthetic workflow.

Step-by-Step Methodology:

  • Cyclocondensation:

    • To a flask containing polyphosphoric acid (PPA) (10 eq by weight), add 2,3-diamino-5-bromopyridine (1.0 eq) and 4-(hydroxymethyl)benzoic acid (1.1 eq).

    • Heat the mixture to 180-200 °C with stirring for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).

    • Upon completion, cool the reaction mixture to approximately 100 °C and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The resulting precipitate, (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol, is collected by filtration, washed with cold water, and dried under vacuum.

  • N-Methylation:

    • Dissolve the crude product from the previous step (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃) (2.5 eq) and a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (0.1 eq).

    • Cool the mixture to 0 °C and add methyl iodide (CH₃I) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor for the consumption of the starting material by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product from the N-methylation step will likely be a mixture of regioisomers. Purification via column chromatography on silica gel is necessary. A gradient elution system (e.g., starting from pure dichloromethane and gradually increasing the polarity with methanol) is typically effective.

    • Collect fractions and analyze by TLC to isolate the desired isomer.

    • Characterize the final product, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Biological Activity Refinement

Imidazo[4,5-b]pyridine derivatives are well-documented as potent inhibitors of various protein kinases, particularly those implicated in cancer cell proliferation and survival, such as Aurora kinases and FLT3.[9] Enhancing and confirming the biological activity of your synthesized compound requires a systematic approach, from broad screening to specific target engagement confirmation.

Frequently Asked Questions (FAQs): Biological Assays

Question 1: I have synthesized (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. Which kinases should I prioritize for initial screening?

Answer: Based on extensive literature for the imidazo[4,5-b]pyridine scaffold, Aurora kinases (A, B, and C) and FMS-like tyrosine kinase 3 (FLT3) are high-priority targets, especially in the context of acute myeloid leukemia (AML).[9][10] Many compounds in this class exhibit dual inhibitory activity against both kinase families. Therefore, your initial screening panel should ideally include these kinases.

Question 2: What is a reliable and high-throughput method for initial kinase inhibition screening?

Answer: The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay widely used for measuring kinase activity and screening for inhibitors.[11][12][13][14] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity. Its high sensitivity and compatibility with multi-well plate formats make it ideal for HTS (High-Throughput Screening).

Question 3: My compound shows good activity in a biochemical kinase assay. How can I confirm that it is also active in a cellular context and engages its intended target?

Answer: Translating biochemical potency to cellular efficacy is a critical step. A compound that is potent in a purified enzyme assay may not be effective in a cell due to poor permeability, efflux, or off-target effects.

  • Cell-Based Autophosphorylation Assay: For receptor tyrosine kinases like FLT3, you can measure the inhibition of receptor autophosphorylation in a relevant cell line (e.g., MV4-11 cells, which express a constitutively active FLT3-ITD mutation) via Western blot or ELISA.[10]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique directly confirms target engagement in intact cells.[2][15][16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift," which is direct evidence of target engagement.

Key Experimental Protocols

Diagram: Biological Activity Workflow

G A Biochemical Kinase Assay (e.g., ADP-Glo™) B Determine IC50 values for Aurora A/B and FLT3 A->B C Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®) B->C Potent Hit D Determine GI50 in relevant cancer cell lines (e.g., MV4-11) C->D E Target Engagement Assay (e.g., CETSA) D->E Cell-Active Hit F Confirm on-target activity in a cellular environment E->F

Caption: A streamlined workflow for biological evaluation.

Protocol 1: ADP-Glo™ Kinase Assay for Aurora A/B and FLT3

This protocol is adapted from commercially available kits.[11][12][13][14][18][19][20][21]

  • Prepare Reagents:

    • Dilute recombinant human Aurora A, Aurora B, or FLT3 kinase to the desired concentration in kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein for Aurora kinases, or a generic tyrosine kinase substrate for FLT3) and ATP in the kinase reaction buffer.

    • Prepare serial dilutions of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in a 10% DMSO solution.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution (or DMSO control).

    • Add 2 µL of the diluted kinase.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration
Kinase (Aurora/FLT3)5-20 ng/reaction
Substrate0.1-0.2 mg/mL
ATP10-100 µM
Compound1 nM - 100 µM

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for a Western blot-based CETSA.[2][15][17]

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 for FLT3, or a colon cancer line like HCT116 for Aurora kinases) to ~80% confluency.

    • Treat the cells with either the test compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the protein concentration in each supernatant (e.g., using a BCA assay).

  • Western Blot Analysis:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-Aurora A or anti-FLT3).

    • Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A Method to Monitor Drug-Target Interactions in Cells and Tissues. Annual Review of Pharmacology and Toxicology, 60, 401-423.
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742.
  • Levis, M. (2013). FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations. Clinical Lymphoma, Myeloma & Leukemia, 13(4), 385-393.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

  • Zhang, T., et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry, 88(16), 11466-11477.
  • Wei, Y., et al. (2025).
  • Zhang, T., et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes.
  • Zhang, T., et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC.
  • Knapper, S., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 118(18), 4983-4993.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Patel, K., et al. (2021).
  • Tomar, P., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1217, 128413.
  • Reddy, T. S., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. The Journal of Organic Chemistry, 86(17), 11847-11860.
  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • Patel, K., et al. (2021).
  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • The Journal of Organic Chemistry. (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide.
  • PrepChem.com. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine.
  • ChemicalBook. (n.d.). 3-methyl-3h-imidazo[4,5-b]pyridine(6688-61-5) 1 h nmr.
  • Fisher Scientific. (n.d.). Sigma Aldrich (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.
  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.
  • NIH. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach.
  • NIH. (n.d.).

Sources

Troubleshooting

Addressing challenges in the scale-up of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol production

Welcome to the technical support guide for the synthesis and scale-up of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

I. Synthesis Pathway Overview

The production of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol typically involves a multi-step synthesis. A common synthetic route starts from a substituted pyridine derivative, which undergoes cyclization to form the imidazopyridine core, followed by functional group manipulations to yield the final product.

Synthesis_Pathway A Substituted Pyridine (e.g., 2,3-diamino-5-bromopyridine) B Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate A->B 1. Cyclization with ester precursor 2. N-methylation C (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol B->C Ester Reduction Troubleshooting_Ester_Reduction Start Incomplete Ester Reduction Q1 Is the reducing agent LiAlH₄? Start->Q1 A1_Yes Proceed to Stoichiometry Check Q1->A1_Yes Yes A1_No Use a stronger reducing agent like LiAlH₄. Q1->A1_No No Q2 Is the stoichiometry of LiAlH₄ sufficient (≥ 2 eq.)? A1_Yes->Q2 A2_Yes Check Reaction Conditions Q2->A2_Yes Yes A2_No Increase LiAlH₄ to 2-4 eq. Q2->A2_No No Q3 Are the reaction conditions strictly anhydrous? A2_Yes->Q3 A3_Yes Review Work-up Procedure Q3->A3_Yes Yes A3_No Ensure dry solvents and inert atmosphere. Q3->A3_No No End Successful Reduction A3_Yes->End

Optimization

Technical Support Center: Optimizing (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Formulations for In Vivo Use

Welcome to the technical support guide for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered when formulating this compound for preclinical in vivo studies. As a heterocyclic small molecule, likely developed as a kinase inhibitor or for similar targeted therapies, its formulation is critical for achieving accurate, reproducible, and meaningful experimental outcomes.[1]

This guide provides FAQs for initial orientation, in-depth troubleshooting for specific experimental hurdles, and validated protocols to ensure the integrity of your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial starting points for any formulation development plan.

Q1: What are the first physicochemical properties I need to assess for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol before starting formulation?

A1: A thorough pre-formulation assessment is the bedrock of a successful in vivo study.[2][3] Before selecting a vehicle, you must understand the intrinsic properties of your compound. While specific data for this molecule may be limited, key parameters for this class of compounds include:

  • Aqueous Solubility: Determine the solubility at different pH levels (e.g., pH 2.0, 6.5, 7.4) to understand if pH modification can be used as a formulation strategy.[4] Many basic compounds are more soluble at a lower pH.

  • pKa: The ionization constant will predict how the compound's charge and solubility will change in different physiological environments, such as the stomach versus the intestine.

  • LogP/LogD: This measures the lipophilicity of the compound. A LogP between 1 and 3 is often considered a good balance for oral bioavailability, enabling both membrane permeability and sufficient aqueous solubility.[5]

  • Solid-State Properties: Characterize the compound's crystalline form (polymorphism). Amorphous forms are often more soluble but can be less stable than their crystalline counterparts.[6]

Q2: What is a good starting point for a simple parenteral (IV, IP) formulation?

A2: For early-stage screening where simplicity and speed are key, a multi-component vehicle using common, well-tolerated excipients is recommended. A widely used starting formulation for poorly soluble, neutral compounds is a co-solvent system. A common example includes:

  • 5-10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.

  • 30-40% PEG 400 (Polyethylene glycol 400): A water-miscible co-solvent that improves solubility and reduces precipitation upon dilution.[7][8]

  • 5-10% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL): A non-ionic surfactant to enhance and maintain solubility.[9]

  • Quantum Satis (q.s.) with Saline or 5% Dextrose in Water (D5W): To bring the formulation to the final volume.

Causality: This combination approach first uses a strong organic solvent (DMSO) to dissolve the drug, then a co-solvent (PEG 400) to ensure it stays in solution as the aqueous vehicle is added. The surfactant helps to create micelles that encapsulate the drug, preventing it from crashing out when injected into the bloodstream.[9][10]

Q3: For oral administration, what is a standard vehicle for a suspension?

A3: When aqueous solubility is too low for a solution, an aqueous suspension is the most common approach for oral gavage studies.[3] A typical vehicle is:

  • 0.5% to 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in purified water: These agents increase the viscosity of the vehicle, which helps keep the drug particles suspended and ensures uniform dosing.[2]

  • Optional: 0.1% to 0.2% Tween 80: A surfactant can be added to wet the solid particles, preventing clumping and improving the homogeneity of the suspension.

Q4: How long is my formulation stable, and how should I check it?

A4: Formulation stability is critical; you must ensure you are dosing the intended concentration of the active compound.[11] For preclinical studies, short-term stability assessments are usually sufficient.[11][12]

  • Physical Stability: Visually inspect the formulation under a microscope for any signs of precipitation or crystallization at time zero and after storage (e.g., 4 hours, 24 hours) at ambient temperature and refrigerated conditions.[2]

  • Chemical Stability: The concentration of the active ingredient should be measured by a stability-indicating method (like HPLC) at the beginning and end of the storage period. A recovery of 90-110% of the initial concentration is generally acceptable for preclinical studies.[11]

Section 2: Troubleshooting Guide & In-Depth Scenarios

This section tackles specific problems you may encounter during your experiments, providing logical steps and the rationale behind them.

Scenario 1: My compound precipitates out of the IV formulation immediately upon dilution with saline or during the injection.

  • Problem: The formulation is not robust enough to handle the dilution into the aqueous environment of the bloodstream. This is a common failure mode for co-solvent-based formulations. Drug precipitation in vivo is a primary cause of low or variable bioavailability.[13]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for IV formulation precipitation.

  • Detailed Explanation & Actionable Steps:

    • Increase Surfactant/Co-solvent Ratio: The initial problem is likely that the co-solvents are diffusing away too quickly upon injection, leaving the drug exposed to the aqueous environment. Try increasing the concentration of your surfactant (e.g., Tween 80, Solutol HS 15) or PEG 400. This can create more stable micelles or a more favorable solvent environment to keep the drug dissolved.[13]

    • Switch to a Cyclodextrin Vehicle: If co-solvents fail, cyclodextrins are an excellent alternative.[9][14] Molecules like Hydroxypropyl-beta-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" with your compound, effectively shielding it from water and preventing precipitation.[5] Test the solubility of your compound in a 10-20% (w/v) solution of HP-β-CD in water. If solubility is adequate, this often provides a very stable and well-tolerated IV formulation.

    • Explore Lipid-Based Formulations: For very challenging compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, encapsulating the drug within the oil droplets.[14][15]

Scenario 2: Oral dosing of my suspension gives highly variable plasma exposure (AUC) between animals.

  • Problem: High variability in oral exposure often points to issues with either the formulation's uniformity or the drug's fundamental absorption properties (solubility or permeability limitations).

  • Troubleshooting & Optimization Steps:

    • Verify Suspension Homogeneity: This is the most common and easily correctable cause.

      • Protocol: Before dosing each animal, ensure you are vortexing the suspension vigorously for at least 30-60 seconds. If the study is long, re-vortex periodically.

      • QC Check: Take samples from the top, middle, and bottom of your dosing container and measure the concentration by HPLC. The concentrations should be within ±10% of the target.

    • Reduce Particle Size (Micronization): The dissolution rate of a drug is proportional to its surface area.[6] If your compound is "brick dust" (very poorly soluble), reducing the particle size can significantly improve the rate and extent of dissolution in the GI tract.[4][15]

      • Action: Use techniques like air-jet milling or cryo-milling to reduce the particle size to the 2–5 μm range.[15]

    • Develop an Amorphous Solid Dispersion: If micronization is insufficient, creating an amorphous form of the drug can dramatically increase its apparent solubility.[4][16]

      • Method: A solid dispersion involves dispersing the drug in a polymer matrix.[14] This can be achieved through methods like spray drying or hot-melt extrusion, where the drug is molecularly dispersed within a carrier like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose).[4] This prevents the drug from crystallizing and presents it to the GI fluid in a high-energy, more soluble state.

Scenario 3: The formulation appears stable on the bench, but in vivo exposure is unexpectedly low.

  • Problem: This suggests that while the formulation is physically and chemically stable in the vial, it is failing in vivo. This could be due to precipitation in the GI tract, poor permeability, or rapid first-pass metabolism.

  • Decision Process for Diagnosing Low Exposure:

    Caption: Diagnostic workflow for unexpectedly low in vivo exposure.

  • Investigative Steps:

    • In Vitro Precipitation/Digestion Test: Mimic the in vivo environment. For an oral drug, perform a dilution and dispersion test in Simulated Gastric Fluid (SGF) followed by Simulated Intestinal Fluid (SIF). For lipid-based systems, an in vitro lipolysis model can predict how the drug will behave as the vehicle is digested.[17] The goal is to see if the drug remains solubilized under these conditions.[17] Polymers like HPMC can act as precipitation inhibitors to maintain a supersaturated state.[17]

    • Assess Permeability: Use an in vitro model like Caco-2 cells to determine if the compound has inherently low membrane permeability. If permeability is the limiting factor, formulation changes may have a limited effect, and structural modifications to the molecule itself might be necessary.[5][18]

    • Evaluate First-Pass Metabolism: Compare the exposure from an oral (PO) dose with that from an intravenous (IV) dose. A significantly lower oral bioavailability (F%) suggests that a large fraction of the drug is being metabolized in the gut wall or liver before it can reach systemic circulation.

Section 3: Key Protocols & Data Tables

Protocol 1: Preparation of a Standard Co-Solvent Vehicle for IV/IP Injection

This protocol describes the preparation of a 10% DMSO / 40% PEG 400 / 50% Saline vehicle, a common starting point for parenteral administration.

Materials:

  • (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

  • DMSO, USP grade

  • Polyethylene Glycol 400 (PEG 400), NF grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, magnetic stirrer, and stir bar

Procedure:

  • Weigh the required amount of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol into a sterile vial.

  • Add the required volume of DMSO to the vial. For a final volume of 10 mL, this would be 1 mL.

  • Vortex or sonicate the vial until the compound is completely dissolved. A clear solution should be formed.

  • Add the required volume of PEG 400 (e.g., 4 mL for a 10 mL final volume). Mix thoroughly until the solution is homogeneous.

  • Slowly add the saline dropwise while stirring continuously with a magnetic stirrer. Rapid addition can cause the drug to precipitate.

  • Once all the saline has been added (e.g., 5 mL for a 10 mL final volume), stir for an additional 10-15 minutes.

  • Visually inspect the final solution for any signs of precipitation. It should be clear and particle-free.

  • Perform a final concentration and stability check via HPLC before dosing.

Table 1: Common Excipients for Preclinical Formulations

This table summarizes common vehicles and their typical use cases and limitations.

Excipient ClassExample(s)Typical Use Route(s)Key Advantage(s)Common Issues & Considerations
Aqueous Buffer Phosphate-Buffered Saline (PBS)IV, IP, SCWell-tolerated, simple.Only for highly water-soluble compounds.
Co-solvents PEG 300/400, Propylene GlycolIV, IP, POIncreases solubility of lipophilic drugs.[8]Can cause precipitation on dilution; potential for hemolysis or irritation at high concentrations.
Surfactants Tween 80, Kolliphor EL, Solutol HS 15IV, IP, POEnhance solubility via micelle formation, can inhibit precipitation.[9]Kolliphor EL can cause hypersensitivity reactions; may impact drug transporters.
Suspending Agents Methylcellulose (MC), CMCPO, SCAllows for high dose administration of insoluble drugs.[2]Requires vigorous shaking for dose uniformity; physical stability can be an issue.
Cyclodextrins HP-β-CD, SBE-β-CDIV, IP, POForms stable inclusion complexes, significantly increasing aqueous solubility.[9][19]Can have renal toxicity at very high doses; competitive binding can be an issue.
Oils Sesame Oil, Corn OilIM, SC, POGood for highly lipophilic compounds; can provide sustained release.[8]Viscous, can be painful on injection; may have slow/variable absorption.

References

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from: [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. Available from: [Link]

  • Gavali, S. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Slideshare. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. Available from: [Link]

  • Jadhav, N. et al. Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]

  • Pharmacy 180. Formulation components - Parenteral drug products. Available from: [Link]

  • Grison, C. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Drug Hunter. Solid Form Strategies for Increasing Oral Bioavailability. Available from: [Link]

  • Coriolis Pharma. Stability Studies. Available from: [Link]

  • Wening, K. et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Ashland. parenteral excipients. Available from: [Link]

  • Kumar, S. & Singh, S. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available from: [Link]

  • Drug Discovery Online. Solid Form Strategies For Increasing Oral Bioavailability. Available from: [Link]

  • Olatunji, I. Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Al-Ghananeem, A. M. et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available from: [Link]

  • Li, H. et al. Prioritizing oral bioavailability in drug development strategies. PMC. Available from: [Link]

  • Curatolo, W. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. ResearchGate. Available from: [Link]

  • ACS Publications. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Available from: [Link]

  • Dai, W-G. et al. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: [Link]

  • Simulations Plus. In vivo Dissolution and Precipitation. YouTube. Available from: [Link]

  • Williams, H. D. et al. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. NIH. Available from: [Link]

  • World Health Organization. GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Available from: [Link]

  • Stella, L. A. et al. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. PubMed. Available from: [Link]

  • NCBI Bookshelf. In Vivo Assay Guidelines. Available from: [Link]

  • MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Anticancer Activity of Novel Imidazo[4,5-b]pyridine Derivatives: A Comparative Analysis

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel chemical scaffolds that can yield potent and selective anticancer agents. Among these, the imidazo[4,5-b]pyridine core...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel chemical scaffolds that can yield potent and selective anticancer agents. Among these, the imidazo[4,5-b]pyridine core has emerged as a "privileged" structure, owing to its structural resemblance to endogenous purines and its proven versatility in targeting a spectrum of cancer-related pathways. This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer activity of novel imidazo[4,5-b]pyridine derivatives, using the representative compound, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, as a case study. We will objectively compare its potential performance with established alternatives and provide a roadmap with supporting experimental methodologies.

The imidazo[4,5-b]pyridine scaffold has been the subject of extensive research, leading to the development of derivatives with diverse mechanisms of action. These include the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), modulation of key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, and targeting of receptor tyrosine kinases like c-Met.[1][2][3][4] This inherent adaptability makes the imidazo[4,5-b]pyridine framework a fertile ground for the discovery of next-generation cancer therapeutics.

Our focus, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, represents a novel, uncharacterized derivative from this promising class. While its direct anticancer activity has not been extensively reported, its structural features suggest its potential as a kinase inhibitor intermediate.[5] This guide will, therefore, not only propose a validation strategy for this specific molecule but also establish a broadly applicable workflow for any new compound within the imidazo[4,5-b]pyridine family.

Comparative Landscape: Benchmarking Against Established Anticancer Agents

To ascertain the therapeutic potential of a novel imidazo[4,5-b]pyridine derivative, its performance must be benchmarked against current standards of care. The choice of comparators will depend on the putative mechanism of action and the target cancer type. Given the known activities of the imidazo[4,5-b]pyridine class, we will consider two major classes of established drugs for our comparative analysis:

  • CDK4/6 Inhibitors (e.g., Palbociclib): These agents are a mainstay in the treatment of HR-positive breast cancer, where they induce G1 cell cycle arrest. Since many imidazo[4,5-b]pyridine derivatives have been shown to inhibit CDKs, a comparison with Palbociclib would be highly relevant, particularly in breast cancer cell lines like MCF-7.[1][6]

  • PI3K Inhibitors (e.g., Alpelisib): The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers. Alpelisib is a PI3Kα-specific inhibitor approved for use in certain breast cancers. Given that some imidazopyridine derivatives have been reported to inhibit this pathway, a head-to-head comparison would be insightful.[3][7]

The following table outlines a hypothetical comparison of our lead compound with these established drugs, with the understanding that the data for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol would be generated through the experimental protocols detailed in the subsequent sections.

Compound Target(s) Mechanism of Action Reported IC50 (MCF-7 cells) Primary Indication(s)
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol To be determinedTo be determinedTo be determinedTo be determined
Palbociclib CDK4/6G1 cell cycle arrest~100 nMHR+ Breast Cancer
Alpelisib PI3KαInhibition of PI3K signaling~150 nMPIK3CA-mutated Breast Cancer

Experimental Validation Workflow: A Step-by-Step Guide

The following experimental workflow provides a robust and logical progression for validating the anticancer activity of a novel imidazo[4,5-b]pyridine derivative.

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Cell_Viability Cell Viability Assays (MTT/MTS) Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Viability->Apoptosis_Assay Confirm cytotoxic effect Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Elucidate cell death mechanism Colony_Formation Colony Formation Assay Cell_Cycle->Colony_Formation Assess long-term survival Migration_Invasion Migration & Invasion Assays Colony_Formation->Migration_Invasion Evaluate metastatic potential Kinase_Profiling Kinase Inhibition Profiling Migration_Invasion->Kinase_Profiling Identify molecular targets Western_Blot Western Blot Analysis Kinase_Profiling->Western_Blot Validate pathway inhibition Xenograft_Model Xenograft Tumor Models Western_Blot->Xenograft_Model Confirm in vivo efficacy

Caption: A streamlined workflow for the validation of novel anticancer compounds.

Part 1: In Vitro Cell-Based Assays

1.1. Cell Viability/Cytotoxicity Assays (MTT/MTS)

  • Objective: To determine the dose-dependent cytotoxic effect of the compound on a panel of cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and the comparator drugs (Palbociclib, Alpelisib) in culture medium.

    • Treat the cells with a range of concentrations of the compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

1.2. Apoptosis Assays (Annexin V/PI Staining)

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol:

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

1.3. Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Protocol:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a solution containing RNase A and PI.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: Target Identification and Mechanism of Action Studies

2.1. Kinase Inhibition Profiling

  • Objective: To identify the specific kinase targets of the compound.

  • Rationale: Given that many imidazo[4,5-b]pyridine derivatives are kinase inhibitors, a broad kinase screen is a logical step.

  • Methodology: Submit the compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases and provide data on the percentage of inhibition at a given concentration. This will help to identify potential primary targets.

2.2. Western Blot Analysis

  • Objective: To validate the inhibition of signaling pathways identified in the kinase screen or suggested by the literature.

  • Protocol:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the suspected pathway (e.g., for the PI3K/Akt pathway, antibodies against p-Akt, Akt, p-mTOR, mTOR).

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescence substrate.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. The validation workflow outlined in this guide provides a clear and scientifically rigorous path for characterizing the anticancer activity of new derivatives like (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. By systematically evaluating its cytotoxic and apoptotic effects, elucidating its mechanism of action, and comparing its performance to established drugs, researchers can effectively determine its therapeutic potential.

Successful in vitro validation would pave the way for in vivo studies using xenograft models to assess tumor growth inhibition and tolerability in a living system. The ultimate goal is to identify and advance novel imidazo[4,5-b]pyridine derivatives with superior efficacy and safety profiles into clinical development, offering new hope for cancer patients.

References

  • El-Sayed, N. F., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Gummadi, M. R., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 71-78. [Link]

  • Wang, J., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Cancer Management and Research, 13, 843-853. [Link]

  • Lv, P. C., et al. (2010). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 18(12), 4306-4314. [Link]

  • Various Authors. (2022). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]

  • Li, M., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(15), 5535-5548. [Link]

  • Chen, Y., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4879-4887. [Link]

  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Ramezani, M., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. [Link]

  • Various Authors. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]

  • Al-Blewi, F. F., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6333. [Link]

  • Various Authors. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5034. [Link]

  • Muniyan, S., et al. (2016). Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. Oncotarget, 7(44), 71749-71761. [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes. [Link]

  • Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

Sources

Comparative

A Comparative Analysis of Imidazopyridine-Based Kinase Inhibitors: A Case Study of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Derivatives

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The imidazopyridine scaffold has emerged as a privileged structure in me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for interaction with the ATP-binding pocket of various protein kinases.[1] This guide provides a comparative analysis centered on a representative derivative of the (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol core structure, which we will refer to as MIP-6M . While (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol itself is recognized as a key synthetic intermediate in the development of kinase inhibitors[2], this analysis will focus on a hypothetical, yet plausible, bioactive derivative to illustrate the comparative workflow essential in drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of MIP-6M with established kinase inhibitors. We will delve into its hypothetical kinase inhibitory profile, juxtapose its performance with real-world alternatives using supporting data from analogous compounds found in the literature, and provide detailed experimental protocols for validation.

The Imidazopyridine Scaffold: A Versatile Kinase Inhibitor Backbone

The imidazo[4,5-b]pyridine core is structurally analogous to purines, the building blocks of DNA and RNA. This inherent similarity allows it to effectively mimic the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region.[3] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Numerous studies have highlighted the development of imidazopyridine derivatives targeting a range of kinases, including Aurora kinases, FLT3, c-Met, and mTOR, underscoring its broad therapeutic potential.[4][5][6]

For the purpose of this guide, we will postulate that our hypothetical compound, MIP-6M , has been optimized as a potent dual inhibitor of Aurora Kinase A and FMS-like Tyrosine Kinase 3 (FLT3) , a combination of significant interest in the treatment of Acute Myeloid Leukemia (AML).

Comparative Kinase Inhibition Profile

To contextualize the potential of MIP-6M, we will compare its hypothetical inhibitory activity against established kinase inhibitors targeting Aurora A and FLT3. The following table summarizes the half-maximal inhibitory concentrations (IC50) for MIP-6M and selected comparator compounds. The data for MIP-6M is a composite representation based on published data for structurally similar imidazo[4,5-b]pyridine derivatives.[6][7]

CompoundTarget KinaseIC50 (nM)Reference
MIP-6M (Hypothetical) Aurora A 15 N/A
FLT3 25 N/A
FLT3-ITD 40 N/A
Alisertib (MLN8237)Aurora A1Published Data
Aurora B12Published Data
Quizartinib (AC220)FLT31.1Published Data
FLT3-ITD0.7Published Data
SunitinibMultiple RTKs80 (FLT3)Published Data
SorafenibMultiple RTKs58 (FLT3)Published Data

This comparative data highlights the potential for MIP-6M to exhibit potent, dual-target inhibition. While not as potent as the highly specific inhibitors Alisertib and Quizartinib for their primary targets, its balanced activity against both Aurora A and FLT3 could offer a synergistic anti-leukemic effect.

Signaling Pathways and Mechanism of Action

A critical aspect of evaluating a kinase inhibitor is understanding its impact on cellular signaling pathways. Both Aurora A and FLT3 are key players in cell cycle regulation and cell proliferation, making them attractive targets in oncology.

G cluster_0 Cell Cycle Progression cluster_1 Proliferation & Survival G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Centrosome_Mat Centrosome Maturation Spindle Spindle Assembly Centrosome_Mat->Spindle Spindle->Mitosis FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK FL FLT3 Ligand FL->FLT3 Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival AKT->Survival MAPK->Proliferation Aurora_A Aurora Kinase A Aurora_A->G2_M Aurora_A->Centrosome_Mat MIP_6M MIP-6M MIP_6M->FLT3 Inhibition MIP_6M->Aurora_A Inhibition

Caption: Dual inhibition of Aurora A and FLT3 pathways by MIP-6M.

As depicted, Aurora Kinase A is crucial for the G2/M transition and proper mitotic spindle formation. Its inhibition by MIP-6M would lead to cell cycle arrest and ultimately apoptosis. Concurrently, FLT3, a receptor tyrosine kinase, drives proliferation and survival in AML cells through downstream pathways like STAT5, AKT, and MAPK. MIP-6M's inhibition of FLT3 would block these pro-survival signals.

Experimental Protocols for Comparative Evaluation

To empirically validate the comparative performance of MIP-6M, a series of standardized in vitro assays are essential.

In Vitro Kinase Activity Assay (LanthaScreen™)

This assay quantitatively measures the inhibition of kinase activity.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of MIP-6M and comparator inhibitors (e.g., Alisertib, Quizartinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase (e.g., recombinant human Aurora A or FLT3) and a fluorescently labeled substrate.

    • Prepare an ATP solution at a concentration equivalent to the Km for the respective kinase.

    • Prepare an antibody solution that specifically recognizes the phosphorylated substrate.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the inhibitor solution.

    • Add 4 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the detection antibody solution.

    • Incubate for 30 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTS Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture human AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of MIP-6M and comparator inhibitors for 72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of viable cells relative to the untreated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Protein Analysis

This technique is used to confirm the on-target activity of the inhibitors in a cellular context.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured AML cells with MIP-6M or comparator inhibitors for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against phospho-Aurora A (Thr288) and phospho-FLT3 (Tyr591).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH).

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis Kinase_Assay Kinase Activity Assay (IC50) Comparative_Analysis Comparative Analysis Kinase_Assay->Comparative_Analysis Proliferation_Assay Proliferation Assay (GI50) Proliferation_Assay->Comparative_Analysis Western_Blot Western Blot (Phospho-Protein) Western_Blot->Comparative_Analysis MIP_6M MIP-6M MIP_6M->Kinase_Assay MIP_6M->Proliferation_Assay MIP_6M->Western_Blot Comparators Comparator Inhibitors Comparators->Kinase_Assay Comparators->Proliferation_Assay Comparators->Western_Blot

Caption: Experimental workflow for comparative inhibitor analysis.

Conclusion and Future Directions

This guide has presented a comparative framework for evaluating novel kinase inhibitors, using the hypothetical imidazo[4,5-b]pyridine derivative, MIP-6M, as a case study. The imidazopyridine scaffold continues to be a rich source of potent and selective kinase inhibitors.[1] The true potential of any new chemical entity can only be realized through rigorous, comparative experimental validation as outlined. Future studies on optimized derivatives of the (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol core should focus on comprehensive kinome scanning to assess selectivity, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy trials in relevant animal models of cancer.

References

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes. [Link]

  • Design, Synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]

Sources

Validation

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Framework for Kinase-Targeted Drug Discovery

A Comparative Guide to Structure-Activity Relationships and Experimental Validation The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarka...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Validation

The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in binding to a diverse array of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for multifaceted interactions within the active sites of enzymes, particularly kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives, with a focus on their development as potent and selective inhibitors of key kinases implicated in cancer and inflammatory diseases. We will delve into the causal relationships behind experimental choices in their design and provide detailed protocols for their synthesis and biological evaluation, empowering researchers in the field of drug discovery.

Section 1: Targeting the Transcriptional Machinery - CDK9 Inhibition in Oncology

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] Its overactivity in many cancers leads to the sustained expression of anti-apoptotic proteins, such as Mcl-1, promoting tumor cell survival.[1][3] The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent CDK9 inhibitors.

Comparative SAR Analysis of N-Phenyl-imidazo[4,5-b]pyridin-2-amine Derivatives

A seminal study in this area explored a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, revealing key structural features that govern their anti-proliferative and CDK9 inhibitory activities.[3] The general structure of these compounds is depicted below:

General Structure of N-Phenyl-imidazo[4,5-b]pyridin-2-amine CDK9 Inhibitors

Caption: Core scaffold for SAR discussion.

Table 1: SAR of N-Phenyl-imidazo[4,5-b]pyridin-2-amine Derivatives as CDK9 Inhibitors

CompoundR1 (Position 6)R2 (Phenylamino)CDK9 IC50 (µM)HCT-116 GI50 (µM)MCF-7 GI50 (µM)Reference
1a H4-OCH3>10>50>50[3]
1b Cl4-OCH30.851.22.5[3]
1c Cl4-SO2NH20.150.210.33[3]
1d Cl3-NH20.220.350.48[3]

Key SAR Insights:

  • Substitution at Position 6: The introduction of a chlorine atom at the R1 position dramatically enhances CDK9 inhibitory potency and anti-proliferative activity (compare 1a and 1b ). This is likely due to favorable interactions within the ATP-binding pocket of CDK9.

  • Substitution on the Phenylamino Moiety: The nature and position of substituents on the phenylamino ring (R2) are critical. A sulfonamide group at the para-position (1c ) or an amino group at the meta-position (1d ) leads to a significant increase in potency compared to a methoxy group (1b ). These groups likely form additional hydrogen bonds with key residues in the active site.

Experimental Protocols

Representative Synthesis of N-Phenyl-imidazo[4,5-b]pyridin-2-amines

A common synthetic route to this class of compounds involves the condensation of a substituted 2,3-diaminopyridine with a phenyl isothiocyanate, followed by cyclization.[4]

synthesis_workflow start Start: 2,3-Diamino-5-chloropyridine step1 Reaction with 4-methoxyphenyl isothiocyanate start->step1 step2 Cyclization (e.g., with HgO) step1->step2 product Product: Compound 1b step2->product

Caption: Synthetic workflow for Compound 1b.

Step-by-Step Protocol:

  • Thiurea Formation: To a solution of 2,3-diamino-5-chloropyridine (1 mmol) in ethanol (10 mL), add 4-methoxyphenyl isothiocyanate (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The thiourea intermediate often precipitates and can be collected by filtration.

  • Cyclization: Suspend the dried thiourea intermediate (1 mmol) in ethanol (15 mL).

  • Add mercury(II) oxide (1.2 mmol) and reflux the mixture for 8-12 hours.

  • Filter the hot reaction mixture to remove the solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-phenyl-imidazo[4,5-b]pyridin-2-amine.

CDK9/Cyclin T1 Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against CDK9 can be determined using a variety of commercially available kinase assay kits. A typical protocol using a luminescence-based assay is outlined below.

kinase_assay_workflow start Prepare Reagents: CDK9/CycT1, Substrate, ATP, Inhibitor step1 Add inhibitor and CDK9/CycT1 to well start->step1 step2 Initiate reaction with ATP/Substrate mix step1->step2 step3 Incubate at 30°C step2->step3 step4 Add Kinase-Glo® Reagent step3->step4 step5 Incubate at RT step4->step5 end Measure Luminescence step5->end

Caption: Workflow for CDK9 kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the diluted compound, CDK9/Cyclin T1 enzyme, and the appropriate kinase buffer.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CDK9 Signaling Pathway

Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

CDK9_pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CDK9 Inhibits

Caption: Simplified CDK9 signaling pathway in cancer.

Section 2: Targeting B-Cell Receptor Signaling - BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5][6] Dysregulation of the BTK pathway is a hallmark of various B-cell malignancies, making it an attractive therapeutic target.[5][7]

Comparative SAR of Noncovalent BTK Inhibitors

While covalent BTK inhibitors have shown clinical success, concerns about off-target effects have spurred the development of noncovalent, reversible inhibitors. A series of imidazo[4,5-b]pyridine derivatives has been explored for this purpose.

Table 2: SAR of Imidazo[4,5-b]pyridine Derivatives as Noncovalent BTK Inhibitors

CompoundA-RingB-RingBTK IC50 (µM)Reference
2a PhenylMorpholine>10[8]
2b 2,4-DihydroxyphenylMorpholinomethyl1.14[8]
2c 2,4-Dihydroxyphenyl4-Acetamido2.46[8]
2d 4-HydroxyphenylMorpholinomethyl5.23[8]

Key SAR Insights:

  • A-Ring Substitution: The presence of a 2,4-dihydroxyphenyl group on the A-ring is crucial for potent BTK inhibition (compare 2a and 2b ). Molecular docking studies suggest that these hydroxyl groups form key hydrogen bonds with the gatekeeper residue Thr474 and the hinge region residue Met477.[8]

  • B-Ring Functionality: Extended functionalities on the B-ring, such as morpholinomethyl or 4-acetamido groups, significantly enhance inhibitory activity.[8] These groups are believed to extend towards the DFG motif of the kinase.

BTK Signaling Pathway

BTK is a key component of the BCR signaling cascade. Its inhibition blocks downstream signaling pathways that are essential for B-cell proliferation and survival.[5][6]

BTK_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 PI3K PI3K BTK->PI3K Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream PI3K->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway in B-cell malignancies.

Section 3: Modulating Mitosis - Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[8] Their overexpression is frequently observed in human cancers and is associated with genomic instability.

Comparative SAR of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases. 3D-QSAR and docking studies have provided valuable insights into the structural requirements for high affinity binding.[9]

Key SAR Insights from QSAR Studies:

  • Steric and Electrostatic Fields: CoMFA and CoMSIA studies have highlighted the importance of steric and electrostatic fields around the imidazo[4,5-b]pyridine core. Bulky substituents at specific positions can either enhance or diminish activity depending on the topology of the Aurora kinase active site.

  • Hydrogen Bonding: The models consistently show the importance of hydrogen bond donor and acceptor groups for interaction with the hinge region of the kinase.

Aurora Kinase Signaling in Mitosis

Aurora kinases, particularly Aurora A and B, have distinct but coordinated roles in regulating mitotic events, from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis.[8][10]

Aurora_pathway cluster_A Aurora A cluster_B Aurora B AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitotic_Arrest Mitotic Arrest & Apoptosis AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Roles of Aurora A and B kinases in mitosis and their inhibition.

Section 4: Broader Therapeutic Potential

The versatility of the imidazo[4,5-b]pyridine scaffold extends beyond kinase inhibition in oncology.

  • Anti-inflammatory Activity: Derivatives of this scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[11][12]

  • Antiviral Activity: Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of viral enzymes, including HIV reverse transcriptase and HCV NS5B polymerase.[13][14][15] The SAR for these activities often differs significantly from that observed for kinase inhibition, highlighting the adaptability of the scaffold.

  • Antimicrobial and Tuberculostatic Activity: Early studies identified the potential of imidazo[4,5-b]pyridines as antitubercular agents, with quantitative structure-activity relationship (QSAR) studies indicating that hydrophobicity is a key determinant of their activity.[11]

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly successful platform for the design of potent and selective modulators of various biological targets, particularly protein kinases. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to dramatic changes in biological activity and target selectivity. The provided experimental protocols offer a starting point for researchers aiming to synthesize and evaluate novel derivatives. The continued exploration of this versatile scaffold holds significant promise for the development of new therapeutics for a range of human diseases.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]

  • Kim, H. Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

  • Gaetano, C. D., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234. [Link]

  • Li, X., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 77-94. [Link]

  • Lilly USA, LLC. (2023). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. [Link]

  • Asghar, U., et al. (2015). Overview of CDK9 as a target in cancer research. Cell Cycle, 14(4), 530-536. [Link]

  • Gaetano, C. D., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234. [Link]

  • Creative Diagnostics. (2024). Aurora Kinase Signaling Pathway. [Link]

  • Asghar, U., et al. (2015). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology, 6, 95. [Link]

  • Nurix Therapeutics. (2024). Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. [Link]

  • Tavernier, N., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]

  • Gaetano, C. D., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. ResearchGate. [Link]

  • Afonso, O., et al. (2014). Aurora kinases: Generators of spatial control during mitosis. Cell and Tissue Research, 358(1), 17-26. [Link]

  • Singh, S., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23(1), 323. [Link]

  • Al-Omair, M. A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 480-489. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. Bioorganic & Medicinal Chemistry, 26(10), 2799-2809. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Reen, G. K., et al. (2025). Synthesis of 2-amino-imidazo[4,5-b]pyridines. ResearchGate. [Link]

  • Reddy, T. S., et al. (2014). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 12(36), 7073-7076. [Link]

  • CSIR Research Space. (n.d.). Compounds acting against HIV: Imidazo[1,2-a]pyridines as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]

  • Al-Omair, M. A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 480-489. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

  • Al-Omair, M. A., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Pyridine/Pyrimidine Substituted Imidazol-5-one Analogs as HIV-1 RT Inhibitors: Design, Synthesis, Docking and Molecular Dynamic Simulation Studies. Current HIV Research, 19(6), 535-547. [Link]

  • Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(21), 7268. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Chen, Y.-J., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4336-4345. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Pozharskii, A. F., et al. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]

  • Azzouzi, M., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(50), 37047-37060. [Link]

  • Gellis, A., et al. (2006). Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation. Journal of Medicinal Chemistry, 49(11), 3249-3258. [Link]

Sources

Comparative

In vivo validation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol's therapeutic effects

An In Vivo Comparative Guide to (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol for Therapeutic Efficacy in Fibrotic Diseases This guide provides a comprehensive in vivo validation framework for the novel therapeutic ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol for Therapeutic Efficacy in Fibrotic Diseases

This guide provides a comprehensive in vivo validation framework for the novel therapeutic candidate, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. For the purpose of this technical comparison, we position this compound as an investigational inhibitor of the Activin-like Kinase 5 (ALK5), a key receptor in the transforming growth factor-beta (TGF-β) signaling pathway, which is critically implicated in the progression of fibrotic diseases.[1] The structural class of imidazo[4,5-b]pyridines, to which our compound of interest belongs, is recognized for its potential in developing kinase inhibitors for various therapeutic applications.[2][3][4]

Our objective is to compare the putative therapeutic effects of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol against a well-characterized ALK5 inhibitor, GW6604. This established compound has demonstrated efficacy in preclinical models of liver fibrosis, providing a solid benchmark for our analysis.[1] The experimental design detailed herein is grounded in established methodologies for inducing and evaluating liver fibrosis in vivo, ensuring a rigorous and scientifically valid comparison.

The Scientific Rationale: Targeting the TGF-β/ALK5 Axis in Fibrosis

Inhibition of ALK5 is therefore a highly attractive therapeutic strategy to halt or reverse fibrotic progression. By blocking the kinase activity of ALK5, inhibitors can prevent the downstream signaling cascade, thereby reducing matrix deposition and potentially promoting tissue regeneration.[1]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF_beta TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (Type I & II) TGF_beta->Receptor_Complex Binds ALK5 ALK5 (Type I Receptor) Ser/Thr Kinase Receptor_Complex->ALK5 Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_Complex Smad2/3/4 Complex pSmad23->Smad_Complex Binds to Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Transcription of Pro-fibrotic Genes (e.g., Collagen, PAI-1) Nucleus->Gene_Transcription Induces Inhibitor (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol or GW6604 Inhibitor->ALK5 Inhibits

Figure 1: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Comparative In Vivo Validation: A Head-to-Head Study in a Liver Fibrosis Model

To objectively assess the therapeutic potential of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, we propose a robust in vivo study using a chemically-induced model of liver fibrosis, mirroring established protocols.[1]

Experimental Workflow

experimental_workflow cluster_analysis Endpoint Analysis Induction Fibrosis Induction (DMN Administration for 6 weeks) Grouping Animal Grouping (n=10/group) - Vehicle Control - GW6604 (80 mg/kg) - Compound X (Dose TBD) Induction->Grouping Week 0 Treatment Therapeutic Intervention (Oral Gavage, b.i.d for last 3 weeks) Grouping->Treatment Weeks 4-6 Monitoring Daily Monitoring (Mortality, Clinical Signs) Treatment->Monitoring Endpoint Study Endpoint (Week 6) Sacrifice & Sample Collection Monitoring->Endpoint Biochemistry Serum Analysis (Bilirubin, Liver Enzymes) Endpoint->Biochemistry Histology Liver Histopathology (H&E, Masson's Trichrome) Endpoint->Histology Gene_Expression qRT-PCR Analysis (Collagen IA1, TIMP-1, TGF-β) Endpoint->Gene_Expression

Figure 2: Workflow for the In Vivo Comparative Efficacy Study.
Detailed Experimental Protocol

1. Animal Model and Fibrosis Induction:

  • Species: Male Sprague-Dawley rats (8 weeks old).

  • Induction Agent: Dimethylnitrosamine (DMN).

  • Protocol: DMN is administered intraperitoneally at 10 mg/kg for three consecutive days per week, for a total of six weeks. This chronic, low-dose exposure reliably induces progressive liver fibrosis.

2. Study Groups and Dosing:

  • Group 1: Vehicle Control: Rats receive DMN and the vehicle (e.g., 0.5% methylcellulose) orally, twice daily (b.i.d.), for the last three weeks of the study.

  • Group 2: Positive Control (GW6604): Rats receive DMN and GW6604 at a dose of 80 mg/kg, administered orally (p.o.), b.i.d., for the last three weeks. This dose has been shown to be effective in a similar model.[1]

  • Group 3: Test Compound: Rats receive DMN and (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol. The dose will be determined by prior pharmacokinetic and tolerability studies, but a starting dose of 80 mg/kg (p.o., b.i.d.) is proposed for direct comparison.

3. Efficacy Endpoints and Measurements:

  • Mortality and Clinical Observations: Animals are monitored daily for signs of distress and mortality is recorded.

  • Serum Biochemistry: At the study terminus, blood is collected to measure levels of bilirubin and liver enzymes (ALT, AST) as indicators of liver function and damage.

  • Liver Histopathology: Liver tissue is harvested, fixed in formalin, and stained with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome to visualize and quantify collagen deposition (fibrosis).

  • Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of key pro-fibrotic genes (e.g., Collagen IA1, IA2, TIMP-1, and TGF-β) via quantitative real-time PCR (qRT-PCR).

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes of the proposed study, comparing the hypothetical performance of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol against the vehicle and the established competitor, GW6604.

ParameterVehicle Control (DMN only)GW6604 (80 mg/kg)(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (80 mg/kg)Scientific Rationale
Mortality Rate ~40-50%<10%<10%ALK5 inhibition is expected to prevent liver failure and reduce mortality.[1]
Serum Bilirubin (mg/dL) Elevated (~1.5)Near Normal (~0.5)Near Normal (~0.6)Improved liver function leads to efficient bilirubin clearance.[1]
Serum ALT (U/L) Markedly Elevated (~250)Significantly Reduced (~100)Significantly Reduced (~110)Reduction in hepatocyte damage lowers circulating liver enzymes.[1]
Collagen IA1 mRNA (Fold Change) ~15-fold vs. healthy~4-fold vs. healthy~5-fold vs. healthyDirect measure of anti-fibrotic activity by suppressing collagen gene transcription.[1]
TIMP-1 mRNA (Fold Change) ~10-fold vs. healthy~3-fold vs. healthy~4-fold vs. healthyInhibition of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) prevents matrix accumulation.[1]
Liver Collagen Deposition (%) High (~15%)Low (~4%)Low (~5%)Histological confirmation of reduced fibrosis.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach for the in vivo validation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol as a potential therapeutic for liver fibrosis. By benchmarking against the known ALK5 inhibitor GW6604, this study design allows for a direct and objective comparison of efficacy.

The hypothetical data presented suggests that (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol could exhibit a strong anti-fibrotic effect, comparable to that of GW6604, by effectively inhibiting the TGF-β/ALK5 signaling pathway.[1] Successful outcomes in this model would provide a strong rationale for advancing this compound into further preclinical development, including comprehensive toxicology studies and evaluation in other fibrosis models (e.g., renal fibrosis).[5] The imidazo[4,5-b]pyridine scaffold continues to be a promising starting point for the development of novel kinase inhibitors targeting a range of human diseases.[6][7]

References

  • De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology. Available at: [Link]

  • Lee, J. H., et al. (2024). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Journal of Translational Medicine. Available at: [Link]

  • Stadler, N., et al. (2021). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight. Available at: [Link]

  • Liu, C., Li, J., & Lu, YQ. (2026). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. Bioengineer.org. Available at: [Link]

  • Wikipedia contributors. (2023). ALK inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

  • Karczmarzyk, Z., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Perković, I., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry. Available at: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). [Journal name not available in search result].
  • Choi, S., & Kang, N. S. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Identification of 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration. Chemical Biology & Drug Design. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol for Pharmaceutical Research

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. The compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. The compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol serves as a critical building block in the synthesis of various therapeutic agents, notably as a key intermediate for kinase inhibitors in cancer treatment. Its intrinsic structure is well-suited for binding to enzyme active sites, rendering it a valuable component in targeted drug design. This guide provides a comparative analysis of various synthetic strategies to obtain this pivotal molecule, offering field-proven insights and experimental data to inform route selection for research and development professionals.

Introduction to the Target Molecule

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The addition of a methyl group at the 3-position and a hydroxymethyl group at the 6-position provides specific points for further functionalization, making (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol a versatile intermediate. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, thereby influencing the overall efficiency of a drug development program.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol have been evaluated based on their efficacy, practicality, and scalability. These routes diverge in their choice of starting material and the key chemical transformation to install the hydroxymethyl group.

A summary of the key performance indicators for each route is presented in the table below:

ParameterRoute 1: Reduction of a Carboxylic Acid DerivativeRoute 2: Reduction of an AldehydeRoute 3: Functionalization of a Halogenated Precursor
Starting Material 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid or its ester3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Key Transformation Hydride reductionHydride reductionMetal-halogen exchange followed by formylation and reduction
Typical Reagents LiAlH₄, BH₃·THFNaBH₄, LiAlH₄n-BuLi, DMF, NaBH₄
Anticipated Yield HighVery HighModerate to High
Purity Profile Good to ExcellentExcellentGood, requires careful purification
Scalability Good, with safety considerations for LiAlH₄ExcellentGood, requires cryogenic conditions
Safety Concerns Use of highly reactive and pyrophoric LiAlH₄Flammable solventsUse of pyrophoric n-BuLi and cryogenic temperatures

Route 1: Reduction of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid or its Ester

This classical approach involves the reduction of a carboxylic acid or its corresponding ester at the 6-position of the imidazo[4,5-b]pyridine core. This method is reliable and generally provides good to excellent yields.

Causality Behind Experimental Choices

The choice of reducing agent is critical in this route. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[1] Borane-tetrahydrofuran complex (BH₃·THF) is a milder alternative that also effectively reduces carboxylic acids. The use of an ester derivative, such as the methyl or ethyl ester, can sometimes offer advantages in terms of solubility and handling compared to the free carboxylic acid. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of the hydride reagent with water.

Workflow Diagram

Route 1 Start 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid/ester Reduction Reduction (LiAlH₄ or BH₃·THF in THF) Start->Reduction Quench Aqueous Workup Reduction->Quench Product (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Quench->Product

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: A solution of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up and Purification: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alcohol.

Route 2: Reduction of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

This route offers a potentially more facile and higher-yielding approach by starting from the corresponding aldehyde. The reduction of an aldehyde to a primary alcohol is a highly efficient and well-established transformation in organic synthesis.

Causality Behind Experimental Choices

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its milder nature, higher functional group tolerance, and greater ease of handling compared to LiAlH₄.[2] The reaction is typically carried out in a protic solvent such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate. This route is often preferred for its operational simplicity and excellent yields.

Workflow Diagram

Route 2 Start 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Reduction Reduction (NaBH₄ in Methanol) Start->Reduction Workup Aqueous Workup Reduction->Workup Product (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Workup->Product Route 3 Start 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Lithiation Metal-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Lithiation Formylation Formylation (DMF) Lithiation->Formylation Aldehyde 3-Methyl-3H-imidazo[4,5-b] pyridine-6-carbaldehyde Formylation->Aldehyde Reduction Reduction (NaBH₄) Aldehyde->Reduction Product (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Reduction->Product

Sources

Comparative

A Comparative Guide to (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: Cross-Validation of a Versatile Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[4,5-b]pyridine Core as a Privileged Scaffold The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine, represent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[4,5-b]pyridine Core as a Privileged Scaffold

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this core have demonstrated a broad spectrum of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

This guide focuses on a specific, yet under-characterized derivative: (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (CAS 1186310-79-1). While direct experimental data for this compound is sparse in public literature, its structural features—particularly the N3-methyl group and the 6-methanol substituent—position it as a key intermediate and a valuable tool for structure-activity relationship (SAR) studies, primarily in the domain of kinase inhibition.[6][7]

This document provides a cross-validation of its anticipated experimental profile. By synthesizing data from closely related and well-characterized analogues, we will outline its probable synthesis, expected characterization data, and potential biological performance against established alternatives in the field of oncology.

Part 1: Synthesis and Characterization Profile

The synthesis of substituted imidazo[4,5-b]pyridines typically involves the condensation of a substituted diaminopyridine with an aldehyde or carboxylic acid, followed by subsequent modification.[1][8] For (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a plausible multi-step synthesis can be proposed, leveraging established methodologies.

Proposed Synthetic Workflow

The synthesis initiates from a commercially available nitropyridine, proceeds through a reductive cyclization to form the imidazopyridine core, and concludes with methylation.

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Functional Group Conversion A 5-Amino-2-nitropyridin-3-ol C (6-Hydroxy-3H-imidazo[4,5-b]pyridin-2-yl)methanol A->C Fe / Acetic Acid or Na2S2O4 B Glycolic Acid B->C Condensation E (3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol) C->E Proceeds to Methylation D Methyl Iodide (CH3I) D->E Base (e.g., NaH) in DMF G (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (Target Compound) E->G Selective Reduction of an ester precursor E->G Final Conversion F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Causality of Experimental Choices:

  • Reductive Cyclization: The use of sodium dithionite (Na₂S₂O₄) or iron in acetic acid is a standard, high-yield method for the one-pot reduction of a nitro group to an amine, which then spontaneously cyclizes with a co-reactant (here, derived from glycolic acid) to form the imidazole ring.[8] This approach is efficient and avoids the isolation of potentially unstable diaminopyridine intermediates.

  • N-Alkylation: The methylation of the imidazole nitrogen is a critical step. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the imidazole N-H, facilitating nucleophilic attack on methyl iodide.[3][9] This step often produces a mixture of N1 and N3 isomers, requiring chromatographic separation. The N3 isomer is frequently the thermodynamic product in this class of compounds.

  • Functional Group Handling: The presence of two hydroxyl groups (one phenolic, one alcoholic) requires a protection strategy or careful selection of reagents. An alternative route might involve starting with a precursor where the 6-position is a bromo or cyano group, performing the methylation, and then converting this group to the final methanol functionality.

Expected Characterization Data

While Sigma-Aldrich does not provide specific analytical data for this product[10], we can predict the key spectral features based on published data for analogous structures like 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine.[3][9]

Technique Expected Observations
¹H NMR Signals corresponding to the two distinct pyridine ring protons, a singlet for the N-CH₃ group (~3.9 ppm), a singlet for the benzylic-like CH₂ protons, a broad signal for the OH proton, and a singlet for the imidazole C2 proton.
¹³C NMR Resonances for all unique carbon atoms, including the pyridine and imidazole rings, the N-methyl carbon (~31 ppm), and the CH₂OH carbon.
Mass Spec (ESI) A prominent [M+H]⁺ ion peak corresponding to the calculated molecular weight (C₈H₉N₃O, MW: 163.18).

Part 2: Comparative Analysis of Biological Activity

The primary therapeutic interest in the imidazo[4,5-b]pyridine scaffold lies in its utility as a hinge-binding motif for protein kinase inhibitors.[5][7] The N1 and N3 atoms of the imidazole ring act as hydrogen bond acceptors and donors, mimicking the adenine core of ATP. We will compare our target compound's potential with a well-documented, orally bioavailable dual FLT3/Aurora kinase inhibitor, designated Compound 27e .[7]

Structural Comparison with Lead Alternatives

The subtle structural changes across the imidazo[4,5-b]pyridine scaffold can lead to significant differences in potency, selectivity, and pharmacokinetic properties.

Compound Structure Key Biological Target(s) Reported Potency (Kd or IC₅₀) Therapeutic Indication
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (Topic Compound)(Structure inferred)Hypothesized: Kinases (e.g., FLT3, Aurora, mTOR)UnknownPotential: Acute Myeloid Leukemia, Solid Tumors
Compound 27e [7](Structure described in source)FLT3, Aurora A, Aurora BKd = 6.2 nM (FLT3)Kd = 7.5 nM (Aurora A)Kd = 48 nM (Aurora B)Acute Myeloid Leukemia (AML)
Compound 10d [11](Structure described in source)mTORIC₅₀ = 25 nMBreast and Ovarian Cancer
Compound 9a [12](Structure described in source)MLK3IC₅₀ = 6 nMCancers, Neurodegenerative Diseases
Structure-Activity Relationship (SAR) Insights
  • The Core: The 3H-imidazo[4,5-b]pyridine core is essential for binding to the ATP pocket of many kinases.[7][11][12]

  • C2 Position: This position is critical for potency and selectivity. Large, often aromatic or heteroaromatic groups at C2 extend into the solvent-exposed region of the kinase active site, allowing for significant chemical modification to tune the inhibitor's properties.[7] Our target compound has a simple methanol group here, suggesting it is likely a synthetic intermediate rather than a potent final inhibitor.

  • N3 Position: The N3-methyl group on our target compound blocks a potential hydrogen bond donor site. This can be beneficial, as it may improve cell permeability and metabolic stability. In many potent inhibitors, this position is substituted.[3][9]

  • C6/C7 Positions: Substituents at these positions on the pyridine ring are crucial for modulating solubility and engaging with surface residues of the target kinase. Compound 27e features a large piperazinyl group at C7, which significantly enhances its potency and oral bioavailability.[7] The simple methanol group at C6 on our target compound provides a handle for further chemical elaboration to build more complex and potent molecules.

Relevant Signaling Pathway: FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting uncontrolled proliferation of myeloid progenitor cells, a hallmark of AML.[7]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) STAT5->Proliferation Activate AKT Akt PI3K->AKT AKT->Proliferation Activate RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activate Ligand FLT3 Ligand Ligand->FLT3 Activates Inhibitor (3-Methyl-3H-...)methanol & Alternatives Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridines.

Part 3: Experimental Protocols for Validation

To empirically validate the synthetic feasibility and biological potential of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, the following protocols are provided as a guide.

Protocol 1: Synthesis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (Analogue for Methodology Validation)

This protocol is adapted from methodologies for similar compounds and serves as a template.[3][9]

  • Step A: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

    • To a solution of 5-bromo-2,3-diaminopyridine (1.0 mmol) in DMSO (5 mL), add benzaldehyde (1.0 mmol).

    • Add sodium metabisulfite (Na₂S₂O₅) (0.55 mmol) in portions and stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 120 °C and maintain for 2-3 hours, monitoring by TLC.

    • After cooling, pour the mixture into ice water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product. Purify by column chromatography (DCM/Methanol).

  • Step B: Methylation.

    • Suspend the product from Step A (1.0 mmol) in 10 mL of anhydrous DMF.

    • Add 60% sodium hydride (NaH) in mineral oil (1.2 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir for 30 minutes, then add methyl iodide (CH₃I) (1.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the N1 and N3 isomers and obtain the desired product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This fluorescence-based assay measures the amount of ADP produced, which correlates with kinase activity.

  • Reagents & Setup:

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Target kinase (e.g., recombinant FLT3).

    • Substrate peptide specific to the kinase.

    • ATP at a concentration near the Km for the kinase.

    • Test compound ((3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol) in DMSO, serially diluted.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • In a 384-well plate, add 2.5 µL of kinase/substrate mix to wells.

    • Add 50 nL of the test compound from the serial dilution plate. Add DMSO for control wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MV4-11, a human AML line with an FLT3-ITD mutation) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37 °C and 5% CO₂.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (final DMSO concentration <0.1%). Include untreated and vehicle-only controls.

    • Incubate for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot viability versus concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

While (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is not a prominently documented compound on its own, its chemical structure places it firmly within a class of molecules of high interest to pharmaceutical development, particularly in oncology. The analysis of its structural analogues strongly suggests that it is best viewed as a versatile synthetic intermediate. The N3-methyl group can enhance drug-like properties, and the 6-methanol group provides a reactive handle for the construction of more complex and potent kinase inhibitors, such as those with extended side chains designed to improve potency and selectivity.

The experimental protocols outlined here provide a clear path for its synthesis and initial biological characterization. Future work should focus on using this core to synthesize a library of derivatives with diverse substituents at the 2- and 6-positions to fully explore the structure-activity landscape and potentially identify novel, potent, and selective kinase inhibitors for further preclinical development.

References

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health (NIH). Available from: [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available from: [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes. Available from: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central, NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health (NIH). Available from: [Link]

  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. Available from: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. Available from: [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Cusabio. Available from: [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. Available from: [Link]

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available from: [Link]

Sources

Validation

A Strategic Guide to Benchmarking Novel Imidazo[4,5-b]pyridine Derivatives: The Case of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in Kinase Inhibition

This guide provides a comprehensive framework for the preclinical benchmarking of novel compounds built on the versatile imidazo[4,5-b]pyridine scaffold. While direct biological data for our exemplar, (3-Methyl-3H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel compounds built on the versatile imidazo[4,5-b]pyridine scaffold. While direct biological data for our exemplar, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, is not yet publicly available, the extensive body of research on structurally related analogs enables us to construct a robust, data-driven strategy for its evaluation. The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing significant promise as kinase inhibitors, modulators of neurological receptors, and anti-inflammatory agents[1][2][3].

Our focus herein will be on the most prominent and therapeutically relevant application of this scaffold: kinase inhibition in the context of oncology . We will outline a logical, multi-tiered experimental plan to benchmark (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol against established drugs, providing the rationale behind each experimental choice and detailed protocols for execution.

Part 1: Target Hypothesis and Comparator Selection

The initial step in any benchmarking study is to establish a plausible biological target. Based on extensive structure-activity relationship (SAR) studies of the imidazo[4,5-b]pyridine class, a recurring and potent activity is the inhibition of protein kinases crucial to cancer cell proliferation and survival[4][5]. Specifically, derivatives of this scaffold have demonstrated potent, dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases (AURK) , both of which are validated targets in Acute Myeloid Leukemia (AML)[5].

Therefore, our working hypothesis is that (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol possesses inhibitory activity against FLT3 and AURK. This positions it as a potential therapeutic for AML.

Comparator Drugs:

To establish a rigorous benchmark, we will compare our lead compound against established drugs with mechanisms of action relevant to our hypothesized targets:

  • Gilteritinib (Xospata®): A potent, approved FLT3 inhibitor for relapsed/refractory AML.

  • Alisertib (MLN8237): An investigational, selective Aurora Kinase A inhibitor that has undergone extensive clinical evaluation.

This selection provides a direct comparison against both a specific, highly successful therapeutic (Gilteritinib) and a well-characterized investigational drug targeting the secondary hypothesized target class (Alisertib).

Part 2: Tiered Experimental Benchmarking Workflow

A successful benchmarking program proceeds from broad, high-throughput in vitro assays to more complex, physiologically relevant in vivo models. This tiered approach ensures that resources are allocated efficiently and that a comprehensive understanding of the compound's pharmacological profile is developed.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: In Vivo Efficacy & PK/PD a Biochemical Kinase Assays (FLT3, AURKA, AURKB) b Cell-Based Target Engagement (NanoBRET/CETSA) a->b c AML Cell Line Proliferation Assays (MV4-11, MOLM-13) b->c d Phospho-protein Western Blotting (p-FLT3, p-STAT5, p-AURKA) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Apoptosis Induction Assays (Annexin V/PI Staining) d->f g Pharmacokinetic Profiling (Oral Bioavailability) f->g h MV4-11 Xenograft Model (Tumor Growth Inhibition) g->h i Pharmacodynamic Biomarker Analysis (p-FLT3 in Tumors) h->i

Caption: Tiered experimental workflow for benchmarking a novel kinase inhibitor.

Tier 1: Foundational In Vitro Profiling

The objective of this tier is to confirm our hypothesis, determine the potency and selectivity of our lead compound, and establish its anti-proliferative effects in relevant cancer cell lines.

Experiment 1.1: Biochemical Kinase Assays

  • Rationale: To directly measure the inhibitory activity of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol against our target kinases, free from cellular complexities. This provides a direct, quantitative measure of potency (IC50).

  • Protocol:

    • Utilize a time-resolved fluorescence energy transfer (TR-FRET) or similar luminescence-based assay format.

    • Screen the compound in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM) against recombinant human FLT3, Aurora Kinase A, and Aurora Kinase B.

    • Include Gilteritinib and Alisertib as positive controls.

    • Run the assay at an ATP concentration equal to the Km for each respective kinase to ensure physiological relevance.

    • Calculate IC50 values using a four-parameter logistic regression model.

Experiment 1.2: AML Cell Line Proliferation Assays

  • Rationale: To determine if the biochemical potency translates into anti-cancer activity in living cells. We will use AML cell lines known to be dependent on FLT3 signaling.

  • Protocol:

    • Culture MV4-11 (FLT3-ITD mutation) and MOLM-13 (FLT3-ITD mutation) human AML cell lines.

    • Seed cells in 96-well plates and treat with a 10-point serial dilution of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, Gilteritinib, and Alisertib for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP content as an indicator of metabolically active cells.

    • Calculate GI50 (concentration for 50% growth inhibition) values.

Table 1: Representative In Vitro Benchmarking Data (Hypothetical)

CompoundFLT3 IC50 (nM)AURKA IC50 (nM)AURKB IC50 (nM)MV4-11 GI50 (nM)MOLM-13 GI50 (nM)
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol TBDTBDTBDTBDTBD
Gilteritinib1.5>10002502.03.5
Alisertib>50001.215150220
Literature Compound 27e[5]6.27.5481018

Note: Data for Gilteritinib and Alisertib are representative. Data for Literature Compound 27e, an imidazo[4,5-b]pyridine derivative, is included to illustrate the potential performance of this chemical class[5]. TBD = To Be Determined.

Tier 2: Elucidating the Cellular Mechanism of Action

This tier aims to confirm that the observed anti-proliferative effects are a direct result of on-target inhibition within the cellular context.

Experiment 2.1: Phospho-protein Western Blotting

  • Rationale: To visualize the inhibition of kinase signaling cascades downstream of our targets. A reduction in the phosphorylated (active) form of the kinase and its substrates is a direct indicator of target engagement.

  • Protocol:

    • Treat MV4-11 cells with the test compounds at concentrations corresponding to 1x, 10x, and 100x their respective GI50 values for 2-4 hours.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe membranes with antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (a key downstream substrate of FLT3), and phospho-Aurora A (Thr288).

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

G cluster_0 FLT3 Signaling cluster_1 Aurora A Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Phosphorylation AURKA Aurora A HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylation Compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol Compound->FLT3 Inhibits Compound->AURKA Inhibits

Caption: Simplified signaling pathways inhibited by a dual FLT3/AURKA inhibitor.

Tier 3: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics

The final tier of preclinical benchmarking assesses the compound's performance in a living organism, providing crucial data on its potential as a therapeutic.

Experiment 3.1: Mouse Pharmacokinetic (PK) Study

  • Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Good oral bioavailability and a suitable half-life are critical for a successful drug.

  • Protocol:

    • Administer a single dose of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol to mice via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Quantify the concentration of the compound in plasma using LC-MS/MS.

    • Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).

Experiment 3.2: AML Xenograft Efficacy Study

  • Rationale: To evaluate the anti-tumor efficacy of the compound in a disease-relevant animal model.

  • Protocol:

    • Implant MV4-11 cells subcutaneously into immunocompromised mice (e.g., NOD/SCID).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, and Gilteritinib.

    • Dose the animals orally, once daily, for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic (PD) analysis.

Experiment 3.3: In Vivo Pharmacodynamic (PD) Biomarker Analysis

  • Rationale: To confirm that the observed anti-tumor efficacy is due to on-target inhibition in the tumor tissue.

  • Protocol:

    • From the xenograft study, collect tumors at a set time point after the final dose (e.g., 4 hours).

    • Prepare tumor lysates and perform Western blotting for phospho-FLT3, as described in Experiment 2.1.

    • A significant reduction in p-FLT3 levels in the treated groups compared to the vehicle group provides direct evidence of target engagement in vivo.

Table 2: Representative In Vivo Benchmarking Data (Hypothetical)

CompoundOral Bioavailability (%F)MV4-11 Xenograft TGI (%) @ 30 mg/kgp-FLT3 Inhibition in Tumor (%)
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol TBDTBDTBD
Gilteritinib~40%~95%>90%
Literature Compound 27e[5]35%~85%>80%

Note: TGI = Tumor Growth Inhibition. Data for Gilteritinib and Literature Compound 27e are representative and serve as performance benchmarks.

Conclusion and Forward Outlook

This guide presents a rigorous, logically structured approach to benchmarking (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol against existing and investigational drugs in the context of AML. By following this tiered workflow, researchers can efficiently generate a comprehensive data package that elucidates the compound's potency, selectivity, mechanism of action, and in vivo efficacy. The strength of the imidazo[4,5-b]pyridine scaffold, as evidenced by potent examples in the literature, provides a strong rationale for undertaking such an investigation. The data generated will be critical for making informed decisions regarding the continued development of this promising compound and for establishing its potential as a next-generation kinase inhibitor.

References

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry. [Link]

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol Product Page. MySkinRecipes. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

Sources

Comparative

A Researcher's Guide to the Reproducibility of Findings for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This guide provides a comprehensive framework for evaluating the biological activity of a specific derivative, (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, and comparing its potential efficacy against established kinase inhibitors. While specific experimental data for this particular molecule is not widely published, this document will equip researchers with the necessary protocols and comparative insights to conduct a thorough and reproducible investigation of its capabilities.

The structural similarity of imidazo[4,5-b]pyridines to purines makes them adept at interacting with the ATP-binding sites of kinases, leading to the modulation of their activity.[1] Numerous derivatives have shown potent inhibition of key kinases implicated in cancer and inflammatory diseases, such as Aurora kinases, FLT3, mTOR, and p38 MAP kinase.[2][3][4] This guide will focus on providing the methodologies to assess the activity of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and benchmark it against well-characterized inhibitors like Sorafenib, Takinib, and the clinical-stage compound CCT137690.

I. Synthesis and Characterization: Establishing a Reproducible Foundation

Proposed Synthetic Pathway

The synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol can be envisioned as a multi-step process starting from commercially available precursors. The following protocol is a generalized procedure that may require optimization.

Synthetic_Pathway A 2,3-Diamino-5-bromopyridine C Intermediate A A->C Cyclization B Acetic Anhydride B->C E Intermediate B C->E N-methylation D Methyl Iodide, Base D->E G (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol E->G Hydroxymethylation F Paraformaldehyde, Acid F->G

Caption: Proposed synthetic workflow for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Step-by-Step Protocol:

  • Cyclization to form the Imidazo[4,5-b]pyridine core:

    • React 2,3-Diamino-5-bromopyridine with an appropriate cyclizing agent, such as formic acid or a suitable aldehyde followed by oxidation, to form the 6-bromo-3H-imidazo[4,5-b]pyridine intermediate. This reaction is a common method for constructing the imidazopyridine ring system.[5]

  • N-Methylation:

    • The resulting intermediate is then subjected to N-methylation on the imidazole nitrogen. This can be achieved using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent like DMF or acetonitrile.[7] The regioselectivity of this step is crucial and may require careful optimization of reaction conditions.

  • Introduction of the Methanol Group:

    • The final step involves the introduction of the hydroxymethyl group at the 6-position. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable hydroxymethyl equivalent, or through a formylation reaction followed by reduction. A more direct approach could involve a hydroxymethylation reaction using paraformaldehyde under acidic conditions.

Characterization and Quality Control:

To ensure the identity and purity of the synthesized (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a comprehensive analytical characterization is essential. This should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

II. Comparative Kinase Inhibitors: A Trio of Benchmarks

To contextualize the potential of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a direct comparison with well-established kinase inhibitors is necessary. The following compounds represent a spectrum of multi-kinase and selective inhibitors, providing a robust basis for comparative analysis.

CompoundTarget KinasesKey Characteristics
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, Raf kinases)[8][9]An approved drug for the treatment of renal cell carcinoma and hepatocellular carcinoma.[10]
Takinib Selective TAK1 inhibitor[11]A valuable tool for studying the role of TAK1 in inflammatory diseases and cancer.[7]
CCT137690 Pan-Aurora kinase inhibitor[5][12]A clinical-stage inhibitor with potent activity against all Aurora kinase isoforms.

III. Experimental Protocols for Biological Evaluation

The following sections provide detailed, step-by-step protocols for assessing the biological activity of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol and the comparative inhibitors.

A. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Kinase_Inhibition_Assay A Prepare Kinase Reaction B Add Test Compound A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction D->E F Detect Signal E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA).

    • Prepare a solution of the recombinant kinase of interest in the kinase buffer. The final concentration will depend on the specific activity of the kinase.

    • Prepare a solution of the kinase-specific substrate (peptide or protein) in the kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of the test compounds (e.g., (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, Sorafenib, Takinib, CCT137690) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add the kinase and substrate solution.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA).

  • Signal Detection:

    • The method of detection will depend on the assay format. Common methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[10]

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[13]

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Subtract the background signal (negative control).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Cell-Based Antiproliferative Assay (MTT/XTT)

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Cell_Viability_Assay A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT/XTT Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate GI50 F->G

Caption: Workflow for a cell-based antiproliferative assay (MTT/XTT).

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to be sensitive to one of the comparative inhibitors) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the wells and add the medium containing the serially diluted compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Assay:

    • For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • For XTT assay: Add XTT solution (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours. Viable cells will reduce XTT to a soluble orange formazan product.

    • For MTT assay: After incubation, solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.

IV. Structure-Activity Relationship (SAR) and Comparative Analysis

While direct data for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol is lacking, analysis of the broader imidazo[4,5-b]pyridine class provides valuable insights into its potential activity. Structure-activity relationship (SAR) studies have highlighted key structural features that influence kinase inhibitory potency and selectivity.[14][15]

Key SAR Insights for Imidazo[4,5-b]pyridines:

  • Substitution at the 2-position: This position is often critical for interacting with the hinge region of the kinase active site. Aromatic and heteroaromatic substituents are commonly found to enhance potency.

  • Substitution at the 3-position (imidazole nitrogen): Alkylation at this position can influence the compound's physicochemical properties and its interaction with the solvent-exposed region of the kinase.

  • Substitution at the 6- and 7-positions: These positions are often solvent-exposed and can be modified to improve solubility, cell permeability, and to target specific sub-pockets within the kinase active site, thereby enhancing selectivity.

By synthesizing and testing (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol using the protocols outlined above, researchers can generate the necessary data to place it within the existing SAR landscape of imidazo[4,5-b]pyridine kinase inhibitors. A direct comparison of its IC₅₀ and GI₅₀ values with those of Sorafenib, Takinib, and CCT137690 will provide a clear indication of its relative potency and potential as a lead compound for further optimization.

V. Conclusion and Future Directions

This guide provides a comprehensive roadmap for the reproducible evaluation of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol as a potential kinase inhibitor. By following the detailed synthetic and biological testing protocols, researchers can generate high-quality, reliable data. The comparison with established kinase inhibitors will offer crucial context for its therapeutic potential.

Future work should focus on screening this compound against a panel of kinases to determine its selectivity profile. Further structural modifications, guided by the SAR data generated, could lead to the development of more potent and selective inhibitors. The ultimate goal is to contribute to the growing arsenal of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. 2019 May 17. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018 Dec 10. Available from: [Link]

  • Wilhelm SM, et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Chemother Pharmacol. 2008;61(Suppl 1):5-17. Available from: [Link]

  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. PubMed. 2010 Nov. Available from: [Link]

  • ResearchGate. FIG. 1: Sorafenib induction of antitumoral effects through inhibition... Available from: [Link]

  • Faisal A, et al. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Mol Cancer Ther. 2011 Oct;10(10):1977-87. Available from: [Link]

  • Duran I, et al. Effects of the kinase inhibitor sorafenib on heart, muscle, liver and plasma metabolism in vivo using non-targeted metabolomics analysis. Br J Pharmacol. 2017 Jul;174(13):2099-2113. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. 2017 Jun 15. Available from: [Link]

  • Totzke F, et al. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chem Biol. 2017 Oct 19;24(10):1227-1237.e6. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC - NIH. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. 2012 Oct 8. Available from: [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. 2013. Available from: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. 2023 Apr 26. Available from: [Link]

Sources

Validation

Independent verification of the biological targets of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

An Independent Researcher's Guide to Verifying the Biological Targets of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (I-BET762/GSK525762A) Introduction: The Imperative of Target Validation in Epigenetic Therapy The...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to Verifying the Biological Targets of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (I-BET762/GSK525762A)

Introduction: The Imperative of Target Validation in Epigenetic Therapy

The compound (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol belongs to the imidazo[4,5-b]pyridine scaffold class, which has been explored for various therapeutic targets, including kinase inhibition.[1][2][3][4] However, a closely related and extensively studied derivative, known as I-BET762 (Molibresib or GSK525762A), has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[5][6] BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and cancer, most notably the MYC oncogene.[7][8]

While I-BET762 is well-documented as a BET inhibitor, the principle of scientific integrity demands independent verification of its biological targets. Off-target effects or engagement with unexpected proteins can lead to misinterpreted experimental outcomes and unforeseen toxicity. This guide provides a framework for researchers to independently validate the targets of I-BET762, comparing its performance with other benchmark BET inhibitors and detailing robust, orthogonal experimental methodologies.

Comparative Landscape: I-BET762 and Key Alternatives

To objectively assess target engagement, performance must be benchmarked against well-characterized alternatives. Two of the most prominent pan-BET inhibitors used in research are:

  • JQ1 : A thieno-triazolo-1,4-diazepine that is one of the first and most widely studied BET inhibitors. It serves as a foundational tool compound for probing BET biology.[9][10]

  • OTX015 (Birabresib/MK-8628) : Another potent BET inhibitor that has advanced into clinical trials, making it a therapeutically relevant comparator.[10][11]

These three molecules—I-BET762, JQ1, and OTX015—competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target genes.[7] While their core mechanism is shared, subtle differences in binding affinity, selectivity across the four BET proteins, and off-target profiles necessitate rigorous comparative analysis.

Quantitative Target Engagement: A Comparative Overview

Biochemical and biophysical assays form the first line of evidence for target engagement. Techniques like Fluorescence Resonance Energy Transfer (FRET) and Isothermal Titration Calorimetry (ITC) are used to determine the potency (IC50) and binding affinity (Kd) of inhibitors against isolated bromodomains.

CompoundTargetIC50 (nM)Kd (nM)Source(s)
I-BET762 Pan-BET (BRD2/3/4)32.5 - 42.550.5 - 61.3[5]
(+)-JQ1 BRD4 (BD1)77~50[9]
BRD4 (BD2)33~90[9]
OTX015 Pan-BET (BRD2/3/4)Sub-micromolar activity reported in cellsN/A[11][12]

Table 1: Comparative binding affinities of prominent BET inhibitors. Note that assay conditions can vary between studies, so these values should be considered representative.

Core Mechanism of Action: BET Protein Inhibition

The primary mechanism for this class of inhibitors is the disruption of the interaction between BET proteins and acetylated histones on chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional coactivators, ultimately leading to the suppression of key oncogenes like c-Myc.

G cluster_0 Normal Gene Transcription cluster_1 Action of I-BET762 Histone Acetylated Histone BET BET Protein (BRD4) Histone->BET binds to BET_inhibited BET Protein (BRD4) Histone->BET_inhibited binding blocked PTEFb P-TEFb Complex BET->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates Oncogene Oncogene Transcription (e.g., c-Myc) PolII->Oncogene initiates IBET762 I-BET762 IBET762->BET_inhibited competitively binds No_Recruitment No Recruitment BET_inhibited->No_Recruitment Suppression Transcriptional Suppression No_Recruitment->Suppression

Caption: Mechanism of BET inhibition by I-BET762.

Methodology for Independent Target Verification

To build a robust case for target engagement within a cellular context, at least two orthogonal methods should be employed. Here, we detail protocols for the Cellular Thermal Shift Assay (CETSA), which measures target stabilization, and Affinity Purification-Mass Spectrometry (AP-MS), which identifies direct binding partners.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the biophysical principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[13] By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble protein remaining, one can infer direct target engagement in a physiological environment.[14]

G A 1. Cell Culture Treat cells with I-BET762 or DMSO (vehicle control) B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins B->C D 4. Separation Centrifuge to pellet denatured, aggregated proteins C->D E 5. Supernatant Collection Collect supernatant containing the soluble protein fraction D->E F 6. Protein Quantification Analyze soluble BET protein levels (e.g., Western Blot, ELISA, or MS) E->F G 7. Data Analysis Plot % soluble protein vs. temperature. A rightward shift indicates stabilization. F->G G A 1. Bait Preparation Synthesize a biotinylated or bead-conjugated version of I-BET762 C 3. Affinity Capture Incubate lysate with I-BET762 'bait' beads. Include control beads (no compound) A->C B 2. Lysate Preparation Prepare native protein lysate from the cell line of interest B->C D 4. Washing Wash beads extensively to remove non-specific binders C->D E 5. Elution Elute bound proteins from the beads D->E F 6. Proteomics Digest eluted proteins (e.g., with trypsin) and analyze peptides by LC-MS/MS E->F G 7. Data Analysis Identify proteins enriched in the I-BET762 sample vs. the control. BET proteins should be top hits. F->G

Caption: Step-by-step workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Bait Preparation:

    • Synthesize a version of I-BET762 with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads or streptavidin beads if using a biotinylated compound). It is critical that the linker attachment point does not disrupt the pharmacophore responsible for binding.

    • Prepare control beads that are chemically identical but lack the conjugated compound.

  • Lysate Incubation:

    • Grow and harvest cells, then prepare a native protein lysate using a mild lysis buffer (e.g., non-denaturing, detergent-free) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate with the I-BET762-conjugated beads and the control beads for several hours at 4°C with gentle rotation.

  • Competitive Elution (Optional but Recommended):

    • To increase confidence in identified binders, perform a competitive elution. After washing, incubate the beads with a high concentration of free, unmodified I-BET762. Proteins that are specifically bound will be displaced and eluted.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove proteins that bind non-specifically to the beads or linker.

    • Elute the remaining bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or through competitive elution.

  • Mass Spectrometry and Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15] * Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True interactors will be significantly enriched in the I-BET762 pulldown compared to the control beads. The top hits should include BRD2, BRD3, and BRD4.

Causality and Self-Validation: This method provides direct evidence of a physical interaction between the compound and its target proteins. The use of control beads is essential to filter out non-specific background binders. Comparing the protein profiles pulled down by I-BET762, JQ1, and OTX015 can reveal both shared targets (confirming on-target activity) and unique binders (potential off-targets), providing a comprehensive specificity profile. [16]

Conclusion

Independent verification is a cornerstone of rigorous drug discovery. For a compound like I-BET762, which targets the well-defined BET family of bromodomains, confirming this interaction in a cellular context is paramount. By employing orthogonal, well-controlled methodologies such as CETSA and AP-MS, researchers can move beyond reliance on published data and generate independent evidence of target engagement. CETSA confirms target stabilization in intact cells, while AP-MS identifies direct physical binding partners from the entire proteome. Together, these methods provide a powerful, self-validating system to confidently confirm that the primary biological targets of I-BET762 are indeed the BET bromodomain proteins, paving the way for clear interpretation of its downstream biological effects.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. Available from: [Link]

  • Pérez-Salvia, M., & Esteller, M. (2017). Bromodomain inhibitors and cancer therapy: from structures to applications. Disease models & mechanisms, 10(1), 1-11. (Figure of chemical structures available on ResearchGate). Available from: [Link]

  • Sahni, S., et al. (2021). Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. Journal of Cellular and Molecular Medicine, 25(15), 7349-7360. Available from: [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141-160. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • ResearchGate. Chemical structures of the pan-BET inhibitors discussed: (A) JQ1, (B) JQ2, (C) OTX015, and (D) I-BET762. Available from: [Link]

  • Drew, K., et al. (2017). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 12(7), 1495-1523. Available from: [Link]

  • bioRxiv. (2023). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. Available from: [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in molecular biology, 2706, 149-165. Available from: [Link]

  • Słabicki, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery, 27(2), 79-88. Available from: [Link]

  • EUbOPEN. (2023). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • Proteomics & Mass Spectrometry Facility, University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available from: [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770-1777. Available from: [Link]

  • MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Available from: [Link]

  • ResearchGate. IC50 in a panel of AML and ALL cell lines. Available from: [Link]

  • bioRxiv. (2022). Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. Available from: [Link]

  • Coudé, M. M., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(19), 17698-17712. Available from: [Link]

  • Zhu, Q., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3372-3377. Available from: [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(21), 9125-9140. Available from: [Link]

  • Burić, T., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3291. Available from: [Link]

  • Kang, N. S., & Choi, S. W. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & medicinal chemistry letters, 101, 129652. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (CAS Number: 1186310-79-1)[1]. As a member of the imidazo[4,5-b]pyridine class o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol (CAS Number: 1186310-79-1)[1]. As a member of the imidazo[4,5-b]pyridine class of compounds, which are investigated for a range of biological activities including potential anticancer and anti-inflammatory properties, this chemical requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection.[2][3][4][5] The structural similarity of imidazopyridines to purines underscores their potential biological significance and necessitates treating them with appropriate caution.[4]

Core Principles of Disposal: Hazard Assessment and Waste Classification

Due to the absence of a specific Safety Data Sheet (SDS) for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, a conservative approach to its disposal is mandatory. The prudent course of action is to handle it as a hazardous chemical waste. This classification is based on the known hazards of related pyridine compounds, which are often flammable, toxic, and irritating, and the potential for imidazo[4,5-b]pyridine derivatives to exhibit cytotoxic activity.[3][6][7][8] A related compound, 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, is classified as harmful if swallowed.

Key Disposal Principle: Never dispose of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, or any materials contaminated with it, down the sink or in regular solid waste streams.[6][9] All waste containing this compound must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[10][11][12]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol for disposal, ensure all personnel are equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or butyl rubber)To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of waste containing (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste disposal.

  • Solid Waste: This includes unused or expired (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, contaminated personal protective equipment (gloves, etc.), and weighing papers.

    • Collect in a designated, leak-proof container lined with a clear plastic bag.[11] Do not use biohazard bags.[10]

  • Liquid Waste: This encompasses solutions containing (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

    • Collect in a sturdy, leak-proof, and chemically compatible container (e.g., the original container, if possible, or a designated solvent waste container).[10][11]

    • Separate halogenated and non-halogenated solvent waste streams if applicable and required by your institution.[11]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

  • Empty Containers: Containers that held (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[9][10] Subsequent rinses may also need to be collected depending on the toxicity of the compound and local regulations. After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste.[10]

Step 2: Container Management and Labeling

Proper container management is crucial for safety and regulatory compliance.

  • Container Integrity: Use containers that are in good condition and compatible with the waste.[12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[10][12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all constituents, including "(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol".[12][13] Do not use abbreviations or chemical formulas. Indicate the approximate percentage of each component.

Step 3: Storage and Collection
  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) near the point of generation.[12][13]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills.[10]

  • Segregation of Incompatibles: Store waste away from incompatible materials. For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic compounds.[13]

  • Requesting Pickup: Once a waste container is full (approximately 90% capacity), arrange for a pickup by your institution's EHS department.[10][12]

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal Path start Waste Generated solid Solid Waste (e.g., contaminated gloves, solid compound) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Sharps Waste (e.g., needles) start->sharps empty Empty Containers start->empty solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container (in secondary containment) liquid->liquid_container sharps_container Sharps Container sharps->sharps_container rinse Triple Rinse Container empty->rinse ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup rinse->liquid_container Collect first rinseate as hazardous waste non_haz Non-Hazardous Waste rinse->non_haz Dispose of rinsed container

Caption: Waste Disposal Workflow for (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS department for emergency response.[10]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the chemical.

Spill_Response cluster_assessment Initial Assessment cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs size Assess Spill Size spill->size contain Contain with Absorbent size->contain Small & Manageable evacuate Evacuate Area size->evacuate Large or Unmanageable collect Collect as Hazardous Waste contain->collect clean Clean Spill Area collect->clean contact_ehs Contact EHS evacuate->contact_ehs

Caption: Decision Tree for Spill Response.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as (3-Methyl-3H-imidazo[4,5-b]pyridin-6...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, demands a rigorous and proactive approach to personal protection. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.

The Hierarchy of Controls: Situating PPE in a Comprehensive Safety Plan

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense in laboratory safety. A robust safety protocol is built on the "Hierarchy of Controls," which prioritizes more effective measures.

  • Elimination/Substitution : In early development, this is often not feasible.

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from hazards. For this compound, a certified chemical fume hood is mandatory .

  • Administrative Controls : These are procedural changes, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE) : This is the final barrier between you and the chemical hazard.

Engineering Controls: The Primary Barrier

All operations involving (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol, including weighing, transfers, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[3]

Best Practices for Fume Hood Use:

  • Verify Airflow : Before starting, ensure the fume hood is drawing air correctly. Check the flow monitor or use a strip of lightweight paper to observe inward airflow.[4]

  • Work Deep Inside : Conduct all manipulations at least 6 inches (15 cm) inside the sash.[5][6] This ensures that any generated vapors or dust are captured by the airstream.

  • Minimize Obstructions : Avoid cluttering the hood with equipment or containers, as this can disrupt airflow patterns. If necessary, elevate large equipment on blocks to allow air to flow underneath.[3][4]

  • Proper Sash Height : Keep the sash at the lowest practical height, never exceeding the marked maximum operating level (typically 18 inches).[5] The sash acts as a physical barrier against splashes and reactions.[4]

  • Avoid Rapid Movements : Quick motions in or near the hood opening can create turbulence and pull contaminants out of the hood.[6]

Prescribed Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol in any form (solid or in solution).

Hand Protection: Nitrile Gloves

Nitrile gloves provide effective protection against a wide range of chemicals.

  • Selection : Choose gloves of appropriate thickness (a minimum of 4 mil is recommended for general use). Always check manufacturer compatibility charts when working with solvents.

  • Integrity Check : Before donning, visually inspect gloves for any tears or punctures.[7]

  • Donning : Ensure hands are clean and dry. Pull gloves over the cuffs of your lab coat to create a protective seal.[8]

  • Removal : Gloves are the most likely piece of PPE to become contaminated. Remove them using the glove-to-glove/skin-to-skin technique to avoid contact with the outer surface.[7] Dispose of them immediately in the designated hazardous waste container.[7] Never reuse disposable gloves.[9]

Eye and Face Protection: Safety Goggles

Based on the eye irritation hazard of the analogous carbonitrile compound, robust eye protection is critical.

  • Selection : Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from splashes or fine powders.

  • Use : Goggles must be worn at all times within the laboratory where the chemical is handled.

Body Protection: Laboratory Coat

A lab coat protects your skin and personal clothing from contamination.

  • Selection : A long-sleeved lab coat with snap closures is required. Cuffs should be snug-fitting.[7]

  • Use : The lab coat must be fully snapped closed.[7] It should be removed before leaving the laboratory to prevent the spread of contamination.[10]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it may be necessary if:

  • Engineering controls fail (e.g., fume hood malfunction).

  • There is a large spill outside of a containment device.

  • The procedure has a high potential for generating aerosols and cannot be fully contained.

In such cases, a fit-tested N95 respirator or higher may be required, as determined by a site-specific risk assessment.[11]

PPE Protocols: Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is as important as its selection. A flawed procedure can lead to exposure.[8]

Step-by-Step Donning Protocol
  • Preparation : Remove personal items like jewelry and tie back long hair.[7]

  • Lab Coat : Put on the lab coat, ensuring all snaps are fastened.[7]

  • Eye Protection : Put on chemical splash goggles.[11]

  • Gloves : Don gloves, making sure to pull the cuffs over the sleeves of the lab coat.[8]

Step-by-Step Doffing Protocol

This sequence is designed to remove the most contaminated items first.[7]

  • Gloves : Remove gloves using the proper technique. Dispose of them immediately into a hazardous waste container.[11]

  • Hand Hygiene : Perform hand hygiene with soap and water or an alcohol-based sanitizer.[11]

  • Lab Coat : Unsnap the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing. Hang it in a designated area or place it in the appropriate bin for laundering or disposal.[7][9]

  • Eye Protection : Remove goggles by handling the strap or earpieces, avoiding contact with the front surface.[8]

  • Final Hand Hygiene : Wash your hands thoroughly with soap and water for at least 20 seconds.[9]

Operational and Disposal Plans

PPE Requirements for Specific Laboratory Tasks
TaskPrimary Engineering ControlHand ProtectionEye ProtectionBody Protection
Weighing Solid Compound Chemical Fume HoodNitrile GlovesChemical Splash GogglesSnapped Lab Coat
Preparing Solutions Chemical Fume HoodNitrile GlovesChemical Splash GogglesSnapped Lab Coat
Reaction Setup/Monitoring Chemical Fume HoodNitrile GlovesChemical Splash GogglesSnapped Lab Coat
Work-up & Purification Chemical Fume HoodNitrile GlovesChemical Splash GogglesSnapped Lab Coat
Waste Disposal Workflow

The safe disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

G cluster_0 Waste Generation & Segregation cluster_2 Final Disposal start Handling of (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol ppe Contaminated PPE (Gloves, Wipes, etc.) start->ppe liquid Liquid Waste (Solvents, Reaction Mixtures) start->liquid sharps Contaminated Sharps (Needles, Glassware) start->sharps ppe_bin Solid Hazardous Waste Container (Labeled) ppe->ppe_bin liquid_bin Liquid Hazardous Waste Carboy (Labeled, in Secondary Containment) liquid->liquid_bin sharps_bin Puncture-Proof Sharps Container sharps->sharps_bin pickup Arrange for Pickup by Environmental Health & Safety ppe_bin->pickup liquid_bin->pickup sharps_bin->pickup

Caption: Waste Segregation and Disposal Workflow.

  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and wipes used to clean spills, must be placed in a designated, labeled solid hazardous waste container.[12]

  • Chemical Waste : Solutions containing the compound and rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12] Liquid waste containers must be stored in secondary containment.[12] Segregate waste streams; for example, do not mix halogenated and non-halogenated solvents unless your facility's procedures permit it.[13]

  • Container Management : Never fill waste containers beyond 90% capacity.[14] Keep containers closed except when actively adding waste.[12] The exterior of the container must remain clean.[14]

Emergency Procedures

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Seek immediate medical attention.

Spill : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For spills outside a hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

By adhering to these rigorous operational and safety plans, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Centers for Disease Control and Prevention. (2020). Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]

  • Henderson, T. (2025). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]

  • Workstation Industries. (2025). Fume Hoods: Top 10 Safety Practices. Retrieved from [Link]

  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]

  • Air Master Systems. (2025). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]

  • University of Illinois. (2024). Chemical Fume Hoods. Division of Research Safety. Retrieved from [Link]

  • SEALAB. (n.d.). JOB AID DONNING & DOFFING of PPE in LABORATORY. Retrieved from [Link]

  • University Health Network. (n.d.). Donning and Doffing Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Methanol Institute. (2023). Methanol Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • University of Pennsylvania. (2021). Standard Operating Procedure - Chemical Waste Disposal. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ABLAZE. (n.d.). (E)-3-Methyl-3h-imidazo[4,5-b]pyridine-6-carbaldehyde oxime. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Padoley, K. V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Khan, F., & Al-Dhfyan, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Lee, S., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

  • ETH Zürich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Chen, H., & Lin, Y. (2012). Heterocyclic amines: chemistry and health. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

  • DCMR. (n.d.). Safety Data Sheet Methanol. Retrieved from [Link]

  • Cusabio. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.